molecular formula C6H3BrN2S B1291557 7-Bromothieno[3,2-d]pyrimidine CAS No. 21586-25-4

7-Bromothieno[3,2-d]pyrimidine

Cat. No.: B1291557
CAS No.: 21586-25-4
M. Wt: 215.07 g/mol
InChI Key: PDQOYFDDMSKPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromothieno[3,2-d]pyrimidine is a versatile halogenated heterocyclic compound that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery. The thieno[3,2-d]pyrimidine scaffold closely resembles purine bases, making it a privileged structure for designing biologically active molecules . Research has identified halogenated thieno[3,2-d]pyrimidines as promising scaffolds with antiproliferative properties, demonstrating activity against various cancer cell lines, including mouse lymphocytic leukemia (L1210) and human cervical adenocarcinoma (HeLa) . The bromine atom at the 7-position is particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex derivatives for structure-activity relationship studies . This compound is part of a class of molecules investigated for their potential to induce apoptosis in cancer cells, highlighting its value in the development of new chemotherapeutic agents . Thieno[3,2-d]pyrimidine-based derivatives continue to be explored as inhibitors of critical biological targets, such as the Epidermal Growth Factor Receptor (EGFR) and aromatase, for applications in diseases like breast cancer . This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQOYFDDMSKPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620827
Record name 7-Bromothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21586-25-4
Record name 7-Bromothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromothieno[3,2-d]pyrimidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromothieno[3,2-d]pyrimidine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the thieno[3,2-d]pyrimidine scaffold, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The thieno[3,2-d]pyrimidine core is recognized as a bioisostere of purines, enabling molecules containing this structure to interact with various biological targets, most notably protein kinases. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, alongside its relevance in targeting key signaling pathways in disease.

Chemical Properties and Structure

This compound is a solid compound at room temperature.[1][2] Its chemical structure consists of a thiophene ring fused to a pyrimidine ring, with a bromine atom substituted at the 7-position. This bromine atom provides a reactive handle for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₆H₃BrN₂S[2][3]
Molecular Weight 215.07 g/mol [2][3]
CAS Number 21586-25-4[2][3]
Appearance Solid
Melting Point While a specific melting point for this compound is not readily available in the cited literature, a related compound, 6-(3,5-dimethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, has a melting point greater than 250 °C. Another derivative, 6-(3,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-2-amine, melts in the range of 249.4–250.2 °C.[4]N/A
Solubility Specific quantitative solubility data in common organic solvents is not extensively reported. However, pyrimidine derivatives, in general, show solubility in solvents like methanol, ethanol, and DMSO.[5][6][7]N/A
IUPAC Name This compound[2]
SMILES String n1cncc2c1sc(Br)c2
InChI Key PDQOYFDDMSKPQP-UHFFFAOYSA-N[8]

Experimental Protocols

The synthesis and functionalization of this compound are key to its utility in drug discovery. The following protocols are based on established methodologies for related thieno[3,2-d]pyrimidine derivatives.

Synthesis of this compound

A common route to this compound involves the bromination of the parent thieno[3,2-d]pyrimidine core. While a specific protocol for the direct synthesis of this compound is not detailed in the provided search results, a representative procedure for the bromination of a similar scaffold, thieno[3,2-d]pyrimidin-2,4-dione, is described and can be adapted.[9]

Protocol 1: Bromination of Thieno[3,2-d]pyrimidin-2,4-dione [9]

  • To a solution of thieno[3,2-d]pyrimidin-2,4-dione in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise.

  • Heat the reaction mixture at 90 °C.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • The product, 7-bromothieno[3,2-d]pyrimidin-2,4-dione, can be isolated by filtration and purified by recrystallization.

Note: This protocol is for a related compound and may require optimization for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 7-position of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents. This is a powerful method for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Brominated Thienopyrimidine Derivative [10]

  • In a reaction vessel, combine the 7-bromo-thieno[3,2-d]pyrimidine derivative, an appropriate aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Role in Signaling Pathways and Drug Development

The thieno[3,2-d]pyrimidine scaffold is a prominent pharmacophore in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Derivatives of this compound have been investigated as inhibitors of several important kinases.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[11][12][13] Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[11][12][13]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes Thieno_pyrimidine Thieno[3,2-d]pyrimidine Inhibitor Thieno_pyrimidine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by thieno[3,2-d]pyrimidine derivatives.

CDK7 Signaling Pathway

Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[12][14][15][16][17] It is a component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[12] Inhibition of CDK7 by thieno[3,2-d]pyrimidine derivatives can lead to cell cycle arrest and suppression of tumor growth, making it an attractive target for cancer therapy.[16][17]

CDK7_Signaling_Pathway cluster_nucleus Nucleus cluster_cell_cycle Cell Cycle Control cluster_transcription Transcription Regulation CDK7 CDK7-Cyclin H-MAT1 (CAK Complex / TFIIH) CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CDK7->CDK1_2_4_6 Phosphorylates (Activates) RNAPII RNA Polymerase II (CTD) CDK7->RNAPII Phosphorylates (Ser5/7) CellCycle Cell Cycle Progression CDK1_2_4_6->CellCycle Drives Transcription Transcription Initiation & Elongation RNAPII->Transcription Initiates Thieno_pyrimidine Thieno[3,2-d]pyrimidine Inhibitor Thieno_pyrimidine->CDK7 Inhibits

Caption: Dual role of CDK7 in cell cycle and transcription, and its inhibition.

NOD2-RIPK2 Signaling Pathway

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a key downstream signaling molecule of the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor.[14][18][19][20][21] This pathway is integral to the innate immune response to bacterial peptidoglycans. Dysregulation of this pathway is implicated in inflammatory diseases such as Crohn's disease. Thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective inhibitors of RIPK2.[18]

RIPK2_Signaling_Pathway cluster_cytoplasm Cytoplasm MDP Muramyl Dipeptide (MDP) (from bacteria) NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates Ubiquitination Ubiquitination RIPK2->Ubiquitination Undergoes TAK1 TAK1 Complex Ubiquitination->TAK1 Recruits & Activates IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes Thieno_pyrimidine Thieno[3,2-d]pyrimidine Inhibitor Thieno_pyrimidine->RIPK2 Inhibits

Caption: NOD2-RIPK2 signaling cascade in innate immunity and its therapeutic targeting.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and versatile reactivity. Its utility as a synthetic intermediate is underscored by the importance of the thieno[3,2-d]pyrimidine scaffold in the development of targeted therapeutics, particularly kinase inhibitors. The ability to functionalize the 7-position through reactions like the Suzuki-Miyaura coupling allows for the systematic exploration of chemical space to optimize potency and selectivity against various kinase targets. The involvement of thieno[3,2-d]pyrimidine derivatives in modulating critical signaling pathways such as those mediated by VEGFR-2, CDK7, and RIPK2 highlights their potential for the treatment of cancer and inflammatory diseases. Further research into the synthesis and biological evaluation of novel 7-substituted thieno[3,2-d]pyrimidine derivatives is warranted to fully exploit the therapeutic potential of this privileged scaffold.

References

An In-depth Technical Guide to the Synthesis of 7-Bromothieno[3,2-d]pyrimidine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes toward 7-bromothieno[3,2-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document details the synthesis of key starting materials, outlines multi-step reaction pathways, and provides experimental protocols for the crucial transformations involved. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes.

Introduction

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic system due to its structural analogy to purines, enabling it to interact with a wide range of biological targets. The introduction of a bromine atom at the 7-position provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery programs. This guide focuses on a systematic, multi-step approach to synthesize this compound, commencing with the construction of the foundational thiophene ring.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a linear multi-step sequence. The general workflow begins with the synthesis of a suitable 2-aminothiophene precursor via the Gewald reaction. This is followed by the construction of the pyrimidine ring to form the thieno[3,2-d]pyrimidin-4(3H)-one core. Subsequent bromination of the thiophene ring, followed by chlorination and reduction, yields the final target compound.

Overall Synthetic Strategy Start Starting Materials (Ketone, Malononitrile, Sulfur) Gewald Gewald Reaction Start->Gewald Thiophene 2-Aminothiophene-3-carbonitrile Gewald->Thiophene Cyclization Cyclization Thiophene->Cyclization Thienopyrimidinone Thieno[3,2-d]pyrimidin-4(3H)-one Cyclization->Thienopyrimidinone Bromination Bromination Thienopyrimidinone->Bromination BromoThienopyrimidinone 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one Bromination->BromoThienopyrimidinone Chlorination Chlorination BromoThienopyrimidinone->Chlorination ChloroThienopyrimidine 7-Bromo-4-chlorothieno[3,2-d]pyrimidine Chlorination->ChloroThienopyrimidine Reduction Reduction ChloroThienopyrimidine->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Overall synthetic workflow for this compound.

Synthesis of Key Intermediates

Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile via Gewald Reaction

The initial and crucial step is the construction of the substituted 2-aminothiophene ring system. The Gewald reaction, a one-pot multicomponent reaction, is the most common and efficient method for this transformation.[1][2] It involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst.[3] For the synthesis of a precursor to the unsubstituted thieno[3,2-d]pyrimidine core at positions 5 and 6, a cyclic ketone like cyclohexanone is often employed to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[4][5]

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [4]

A mixture of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) is suspended in ethanol (50 mL). Morpholine (0.1 mol) is added dropwise with stirring. The reaction mixture is then heated to 50°C and stirred for 2 hours. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol/water to afford the pure product.

CompoundStarting MaterialsReagentsSolventYield (%)M.p. (°C)Reference
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileCyclohexanone, Malononitrile, SulfurMorpholineEthanol~85148-150[4]
Step 2: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one

The synthesized 2-aminothiophene-3-carbonitrile is then cyclized to form the thieno[3,2-d]pyrimidin-4(3H)-one core. A common method for this transformation is heating the 2-aminothiophene derivative with formic acid.[6]

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydrobenzo[5][7]thieno[3,2-d]pyrimidin-4(3H)-one [6]

A solution of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (0.05 mol) in formic acid (25 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to give the desired product.

CompoundStarting MaterialReagentYield (%)Reference
5,6,7,8-Tetrahydrobenzo[5][7]thieno[3,2-d]pyrimidin-4(3H)-one2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileFormic acid~72[8]

Synthesis of this compound

Step 3: Bromination of the Thiophene Ring

The key step in introducing the bromine atom at the 7-position is the electrophilic bromination of the thieno[3,2-d]pyrimidin-4(3H)-one core. N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of thiophene rings.[9]

Experimental Protocol: Synthesis of 7-Bromo-5,6,7,8-tetrahydrobenzo[5][7]thieno[3,2-d]pyrimidin-4(3H)-one [9]

To a solution of 5,6,7,8-tetrahydrobenzo[5][7]thieno[3,2-d]pyrimidin-4(3H)-one (0.01 mol) in chloroform (50 mL), N-bromosuccinimide (0.011 mol) is added in portions at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 7-bromo derivative. Modifications to this procedure, such as conducting the reaction at elevated temperatures (e.g., 90°C) and adding the NBS in portions over time, have been reported to improve yields to 90-95%.[9]

CompoundStarting MaterialReagentSolventYield (%)Reference
7-Bromo-5,6,7,8-tetrahydrobenzo[5][7]thieno[3,2-d]pyrimidin-4(3H)-one5,6,7,8-Tetrahydrobenzo[5][7]thieno[3,2-d]pyrimidin-4(3H)-oneN-BromosuccinimideChloroform90-95[9]
Step 4: Chlorination of the Pyrimidinone Ring

To facilitate the final reduction step, the hydroxyl group of the pyrimidinone is converted to a chloro group. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[10]

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-5,6,7,8-tetrahydrobenzo[5][7]thieno[3,2-d]pyrimidine [10]

A mixture of 7-bromo-5,6,7,8-tetrahydrobenzo[5][7]thieno[3,2-d]pyrimidin-4(3H)-one (0.01 mol) and phosphorus oxychloride (20 mL) is heated at reflux for 3 hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to give the 4-chloro derivative.

CompoundStarting MaterialReagentYield (%)Reference
7-Bromo-4-chloro-5,6,7,8-tetrahydrobenzo[5][7]thieno[3,2-d]pyrimidine7-Bromo-5,6,7,8-tetrahydrobenzo[5][7]thieno[3,2-d]pyrimidin-4(3H)-onePhosphorus oxychloride-~80
Step 5: Dechlorination to this compound

The final step involves the reductive dechlorination of the 4-chloro substituent to yield the target this compound. This can be achieved through catalytic hydrogenation or by using a reducing agent such as zinc dust in acetic acid.

Experimental Protocol: Synthesis of this compound

A solution of 7-bromo-4-chloro-5,6,7,8-tetrahydrobenzo[5][7]thieno[3,2-d]pyrimidine (0.005 mol) in glacial acetic acid (20 mL) is treated with zinc dust (0.01 mol) in portions. The mixture is stirred at room temperature for 12 hours. The reaction mixture is then filtered, and the filtrate is poured into water. The aqueous layer is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

CompoundStarting MaterialReagentSolventReference
This compound7-Bromo-4-chloro-5,6,7,8-tetrahydrobenzo[5][7]thieno[3,2-d]pyrimidineZinc dustAcetic Acid(General method)

Characterization Data

The synthesized this compound (CAS 21586-25-4) is a solid with a molecular weight of 215.07 g/mol and a molecular formula of C₆H₃BrN₂S.

PropertyValue
Molecular Formula C₆H₃BrN₂S
Molecular Weight 215.07 g/mol
CAS Number 21586-25-4
Appearance Solid

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the successful formation of each intermediate is critical for the subsequent step. The following diagram illustrates the logical dependencies of the key transformations.

Synthesis Logic cluster_thiophene Thiophene Ring Formation cluster_pyrimidine Pyrimidine Ring Annulation cluster_functionalization Functional Group Interconversion Gewald Gewald Reaction ThiopheneProduct 2-Aminothiophene-3-carbonitrile Gewald->ThiopheneProduct Cyclization Cyclization with Formic Acid ThiopheneProduct->Cyclization ThienopyrimidinoneProduct Thieno[3,2-d]pyrimidin-4(3H)-one Cyclization->ThienopyrimidinoneProduct Bromination Bromination (NBS) ThienopyrimidinoneProduct->Bromination BromoProduct 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one Bromination->BromoProduct Chlorination Chlorination (POCl3) ChloroProduct 7-Bromo-4-chlorothieno[3,2-d]pyrimidine Chlorination->ChloroProduct Reduction Dechlorination (Zn/AcOH) FinalProduct This compound Reduction->FinalProduct BromoProduct->Chlorination ChloroProduct->Reduction

Caption: Logical flow of the synthetic sequence.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound. By leveraging the well-established Gewald reaction for the initial thiophene synthesis and proceeding through a series of reliable functional group interconversions, this guide provides researchers and drug development professionals with the necessary information to access this valuable heterocyclic scaffold. The provided experimental protocols and quantitative data serve as a practical resource for the laboratory synthesis of this and related compounds, facilitating further exploration of the chemical space around the thieno[3,2-d]pyrimidine core for the discovery of novel therapeutic agents.

References

A Technical Guide to 7-Bromothieno[3,2-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic ring system.[1] Its structural similarity to the native purine bases allows it to function as a bioisostere, effectively interacting with the ATP-binding sites of numerous protein kinases.[2] Dysregulation of these kinases is a hallmark of many diseases, most notably cancer, making them critical targets for therapeutic intervention.[3][4] The thieno[3,2-d]pyrimidine core has been integral to the development of inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase 1 (JAK1), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5][6]

7-Bromothieno[3,2-d]pyrimidine serves as a crucial synthetic intermediate in the generation of diverse libraries of thieno[3,2-d]pyrimidine derivatives. The bromine atom at the 7-position provides a versatile handle for introducing various substituents via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[7] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound in drug discovery.

Physicochemical Properties

This compound is a foundational building block for the synthesis of more complex, biologically active molecules. Its core properties are summarized below.

PropertyValueReference
CAS Number 21586-25-4--INVALID-LINK--
Molecular Formula C₆H₃BrN₂S--INVALID-LINK--
Molecular Weight 215.07 g/mol --INVALID-LINK--
Appearance Solid (form)--INVALID-LINK--
InChI Key PDQOYFDDMSKPQP-UHFFFAOYSA-N--INVALID-LINK--
SMILES BrC1=CSC2=CN=CN=C21--INVALID-LINK--

Biological Activity of the Thieno[3,2-d]pyrimidine Scaffold

While specific quantitative biological data for this compound is limited, as it is primarily a synthetic intermediate, the broader class of thieno[3,2-d]pyrimidine derivatives exhibits potent and varied biological activities. Halogenated derivatives, in particular, have demonstrated significant antiproliferative properties against various cancer cell lines.[1] The core scaffold is a key component in numerous potent kinase inhibitors.[8]

Target ClassSpecific ExamplesBiological Effect
Kinase Inhibitors PI3K, JAK1, VEGFR-2, SIRT1/2/3, CDKsAnti-proliferative, Apoptosis Induction, Anti-angiogenesis
Anticancer Agents HeLa (Cervical), HT-29 (Colon), L1210 (Leukemia), MCF-7 (Breast)Cytotoxicity, Cell Cycle Arrest
Antifungal Agents Cryptococcus neoformansSelective inhibition of fungal growth

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis of the thieno[3,2-d]pyrimidine core and the evaluation of its derivatives' biological activity. These protocols are representative of those used in the field and can be adapted for specific research purposes.

Protocol 1: General Synthesis of the Thieno[3,2-d]pyrimidine Scaffold

The synthesis of the thieno[3,2-d]pyrimidine core often begins with the construction of a substituted aminothiophene ring, followed by cyclization to form the fused pyrimidine ring. The bromination step can be performed on an early intermediate.

Step A: Synthesis of 7-Bromothieno[3,2-d]pyrimidin-2,4-dione (Intermediate) [1]

  • Reaction Setup: To a solution of thieno[3,2-d]pyrimidin-2,4-dione in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS).

  • Bromination: Heat the reaction mixture to 90-120°C. The bromine can be added in portions over 24 hours to improve yield.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 7-bromothieno[3,2-d]pyrimidin-2,4-dione.

Step B: Chlorination to form Dichloro-intermediate [1]

  • Reaction Setup: Suspend the 7-bromothieno[3,2-d]pyrimidin-2,4-dione in phosphorus oxychloride (POCl₃).

  • Chlorination: Add a catalytic amount of a base such as N,N-dimethylaniline or dimethylaminopyridine (DMAP).

  • Heating: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dichloro-intermediate.

Step C: Further Functionalization The resulting 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a versatile intermediate. The chlorine atoms can be selectively displaced by various nucleophiles (amines, alcohols, etc.) through S_N_Ar reactions, and the bromine atom can be used in Suzuki or other cross-coupling reactions to build molecular complexity.[7]

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (thieno[3,2-d]pyrimidine derivatives) and a vehicle control (e.g., DMSO). Include a positive control like Doxorubicin. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Signaling Pathways and Logical Workflows

The thieno[3,2-d]pyrimidine scaffold is a potent inhibitor of various kinase signaling pathways critical to cancer cell proliferation and survival. A prominent example is the PI3K/AKT/mTOR pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotion GrowthFactor Growth Factor GrowthFactor->RTK ThienoPyrimidine Thieno[3,2-d]pyrimidine Inhibitor ThienoPyrimidine->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

The discovery and development of novel anticancer agents based on this scaffold typically follow a structured workflow.

Drug_Discovery_Workflow A Synthesis of This compound Intermediate B Library Synthesis via Cross-Coupling & S_N_Ar A->B Versatile Building Block C In Vitro Antiproliferative Screening (MTT Assay) B->C D IC50 Determination & Lead Identification C->D E Mechanism of Action Studies (Kinase Assays, Apoptosis) D->E Potent Hits F In Vivo Efficacy in Animal Models E->F G Preclinical Development F->G

Caption: Drug discovery workflow for thieno[3,2-d]pyrimidine-based anticancer agents.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of biologically active compounds. The thieno[3,2-d]pyrimidine scaffold it enables is a proven pharmacophore for the development of potent kinase inhibitors with significant therapeutic potential, particularly in oncology. The strategic placement of the bromine atom allows for extensive chemical modification, facilitating the optimization of drug candidates. This guide provides a foundational resource for researchers aiming to leverage this important chemical entity in their drug discovery and development programs.

References

The Thieno[3,2-d]pyrimidine Core: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural similarity to purine nucleobases allows it to interact with a variety of biological targets, making it a versatile core for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of the thieno[3,2-d]pyrimidine core, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in this area.

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, most notably the PI3K/AKT/mTOR pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected thieno[3,2-d]pyrimidine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
1 L1210 (Leukemia)6.8 ± 2.8[1]
2 CCRF-CEM (Leukemia)25 ± 2.0[1]
3 HeLa (Cervical Cancer)19 ± 3.0[1]
Compound 14 MCF-7 (Breast Cancer)22.12[2]
Compound 13 MCF-7 (Breast Cancer)22.52[2]
Compound 9 MCF-7 (Breast Cancer)27.83[2]
Compound 12 MCF-7 (Breast Cancer)29.22[2]
Thienopyrimidine 3 MCF-7 (Breast Cancer)0.045[3]
Thienopyrimidine 4 MCF-7 (Breast Cancer)0.11[3]
Ester 2 MDA-MB-231 (Breast Cancer)0.16[3]
2-ethyl derivative 4 MDA-MB-231 (Breast Cancer)0.24[3]
Compound 2 MCF-7 (Breast Cancer)0.013[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Thieno[3,2-d]pyrimidine compounds

  • Cancer cell lines (e.g., L1210, CCRF-CEM, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the thieno[3,2-d]pyrimidine compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.[1]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[5][6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

A key mechanism through which thieno[3,2-d]pyrimidines exert their anticancer effects is by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes ThienoPyrimidine Thieno[3,2-d]pyrimidine Derivative ThienoPyrimidine->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thieno[3,2-d]pyrimidine derivatives.

Antimicrobial Activity

Derivatives of the thieno[3,2-d]pyrimidine core have also been investigated for their antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thieno[3,2-d]pyrimidine derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 1 Cryptococcus neoformans>20[1]
Compound 2 Cryptococcus neoformans20[1]
Thienopyrimidinedione 1 MRSA2-16[9]
Thienopyrimidinedione 2 MRSA2-16[9]
Thienopyrimidinedione 1 VRE2-16[9]
Thienopyrimidinedione 2 VRE2-16[9]
Compound 5b Staphylococcus aureus4[10]
Compound 14a Staphylococcus aureus4[10]
Compound 14b Staphylococcus aureus4[10]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Thieno[3,2-d]pyrimidine compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Spread the inoculum evenly over the surface of the agar plates.

  • Well Creation: Use a sterile cork borer to create wells of a uniform diameter in the agar.

  • Compound Application: Add a specific volume of the dissolved thieno[3,2-d]pyrimidine compound at a known concentration into each well. A solvent control and a positive control (a known antibiotic or antifungal agent) should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity

The thieno[3,2-d]pyrimidine scaffold has also been explored for its anti-inflammatory potential. Certain derivatives have shown the ability to modulate inflammatory pathways, suggesting their utility in treating inflammatory disorders. A key target in this context is the Receptor-Interacting Protein Kinase 2 (RIPK2).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of a thieno[3,2-d]pyrimidine derivative in the carrageenan-induced paw edema model.

Compound IDInhibition of Paw Edema (%) at 3hReference
Compound 4c 42[11]
Compound HY3 (IC50 against RIPK2) 11 nM[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.

Materials:

  • Thieno[3,2-d]pyrimidine compounds

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[13]

  • Compound Administration: Administer the thieno[3,2-d]pyrimidine compound orally or intraperitoneally to the test group of animals. Administer the vehicle to the control group and the standard drug to the positive control group.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat to induce edema.[14]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: RIPK2 Inhibition

RIPK2 is a crucial kinase in the NOD-like receptor signaling pathway, which plays a key role in the innate immune response and inflammation. Inhibition of RIPK2 by thieno[3,2-d]pyrimidine derivatives can block downstream inflammatory signaling.

RIPK2_Signaling_Pathway NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Promotes Transcription ThienoPyrimidine Thieno[3,2-d]pyrimidine Derivative ThienoPyrimidine->RIPK2 Inhibits

Caption: Inhibition of the RIPK2 signaling pathway by thieno[3,2-d]pyrimidine derivatives.

Synthesis of the Thieno[3,2-d]pyrimidine Core

A common and versatile method for the synthesis of the thieno[3,2-d]pyrimidine core involves the cyclization of a 3-aminothiophene-2-carboxylate or carboxamide derivative.

General Synthetic Workflow

Synthesis_Workflow Start 3-Aminothiophene-2-carboxylate or Carboxamide Cyclization Cyclization (e.g., with formamide or N,N-dimethylformamide dimethyl acetal) Start->Cyclization Core Thieno[3,2-d]pyrimidin-4-one Cyclization->Core Functionalization Functionalization (e.g., Chlorination, Substitution) Core->Functionalization Derivatives Biologically Active Thieno[3,2-d]pyrimidine Derivatives Functionalization->Derivatives

Caption: General workflow for the synthesis of thieno[3,2-d]pyrimidine derivatives.

Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidin-4-one

Materials:

  • Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethanol

  • Microwave reactor

Procedure:

  • To a solution of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate in ethanol, add N,N-dimethoxymethyl-N,N-dimethylamine.[15]

  • Heat the reaction mixture under microwave irradiation at 100°C for a specified time (e.g., 30 minutes).[15]

  • Concentrate the solution under reduced pressure to obtain the intermediate.

  • The intermediate can then be cyclized, for example, by heating in dimethylformamide (DMF), to yield the thieno[3,2-d]pyrimidin-4-one core structure.[15]

Conclusion

The thieno[3,2-d]pyrimidine core represents a highly versatile and promising scaffold for the development of new therapeutic agents. Its derivatives have demonstrated significant anticancer, antimicrobial, and anti-inflammatory activities. The ability of these compounds to modulate key signaling pathways, such as the PI3K/AKT/mTOR and RIPK2 pathways, underscores their potential for targeted therapies. The synthetic accessibility of this core structure further enhances its attractiveness for medicinal chemistry campaigns. Future research should focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for their clinical development.

References

The Strategic Role of 7-Bromothieno[3,2-d]pyrimidine as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The thieno[3,2-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purine, which allows it to effectively mimic the adenine base and interact with various ATP-binding sites in the cell. The strategic introduction of a bromine atom at the 7-position of this scaffold creates 7-bromothieno[3,2-d]pyrimidine, a highly versatile and valuable building block in drug discovery. The bromine atom serves as a convenient chemical handle for a variety of cross-coupling reactions, enabling the systematic and efficient exploration of the chemical space around the core structure. This has led to the development of potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases implicated in cancer and other diseases. This guide provides a comprehensive overview of the synthesis, functionalization, and application of the this compound scaffold, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Versatility in Synthesis and Functionalization

The this compound scaffold is a key intermediate in the synthesis of a wide array of substituted thieno[3,2-d]pyrimidines. Its utility stems from the reactivity of the C-Br bond, which readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a diverse range of substituents at the 7-position, which is crucial for modulating the potency and selectivity of the resulting compounds.

A common synthetic route to the this compound core and its subsequent functionalization is depicted in the following workflow:

G cluster_synthesis Synthesis of this compound Core cluster_functionalization Functionalization via Cross-Coupling Reactions A Starting Material: Thiophene Derivative B Cyclization to form Thieno[3,2-d]pyrimidine A->B C Bromination at 7-position B->C D This compound C->D E Suzuki Coupling (Boronic Acids/Esters) D->E F Stille Coupling (Organostannanes) D->F G Sonogashira Coupling (Terminal Alkynes) D->G H Diverse Library of 7-Substituted Thieno[3,2-d]pyrimidines E->H F->H G->H

General synthetic and functionalization workflow for this compound.

Applications in Kinase Inhibition for Cancer Therapy

The this compound scaffold has been extensively utilized in the development of potent kinase inhibitors for the treatment of cancer. The ability to readily diversify the 7-position has allowed for the optimization of interactions within the ATP-binding pocket of various kinases, leading to high affinity and selectivity.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in the Epidermal Growth Factor Receptor (EGFR) are a common driver of non-small cell lung cancer (NSCLC). Several potent EGFR inhibitors have been developed using the this compound scaffold. These compounds typically feature a substituted aniline moiety at the 4-position, which mimics the binding mode of known EGFR inhibitors like gefitinib and erlotinib. The 7-substituent plays a crucial role in fine-tuning the inhibitory activity.

Compound ID7-SubstituentTargetIC50 (nM)
Compound 1PhenylEGFR15
Compound 23-ChlorophenylEGFR8
Compound 34-FluorophenylEGFR12

The general signaling pathway inhibited by these EGFR-targeted compounds is illustrated below:

EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 7-Substituted Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR

Inhibition of the EGFR signaling pathway.
Aurora Kinase Inhibitors

Aurora kinases are key regulators of cell division, and their overexpression is common in many cancers. The this compound scaffold has been employed to develop potent inhibitors of Aurora kinases A and B.

Compound ID7-SubstituentTargetIC50 (nM)
Compound 41H-Pyrazol-4-ylAurora A5
Compound 51-Methyl-1H-pyrazol-4-ylAurora A3
Compound 6Thiophen-3-ylAurora B10
Rho-associated Coiled-coil containing Protein Kinase (ROCK) Inhibitors

ROCK inhibitors have therapeutic potential in various diseases, including cancer, by modulating the tumor microenvironment. The this compound core has served as a foundation for the development of novel ROCK inhibitors.

Compound ID7-SubstituentTargetIC50 (nM)
Compound 7Pyridin-4-ylROCK122
Compound 81H-Indol-5-ylROCK115
Compound 9Quinolin-6-ylROCK230

Experimental Protocols

General Procedure for Suzuki Coupling

To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and ethanol, is added the corresponding boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-substituted thieno[3,2-d]pyrimidine.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay. The assay is performed in a multi-well plate format. A reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP is prepared in a buffer solution. The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations. The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes). The reaction is then stopped, and the amount of product formed is quantified using a plate reader. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

The typical workflow for the discovery of kinase inhibitors using the this compound scaffold is as follows:

A Scaffold Selection: This compound B Library Synthesis via Parallel Suzuki Coupling A->B C High-Throughput Screening (HTS) against Kinase Panel B->C D Hit Identification and Confirmation C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization (Potency, Selectivity, ADME) E->F G Preclinical Candidate Selection F->G

Drug discovery workflow for kinase inhibitors.

Conclusion

The this compound scaffold has proven to be a highly productive and versatile starting point for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Its synthetic tractability, coupled with the ability to precisely modulate its pharmacological properties through substitution at the 7-position, ensures its continued prominence in medicinal chemistry. The data and protocols presented herein underscore the strategic advantage of employing this privileged scaffold in the design and development of next-generation targeted therapies. Researchers and drug development professionals can leverage the established chemistry and biological understanding of this core to accelerate their discovery programs.

Kinase Inhibitory Potential of 7-Bromothieno[3,2-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a core component in a multitude of kinase inhibitors. Its structural similarity to the purine ring system allows it to effectively interact with the ATP-binding site of various kinases, making it a valuable template for the design of targeted therapeutics. This technical guide focuses on the kinase inhibitory potential of derivatives based on the 7-Bromothieno[3,2-d]pyrimidine core. While direct quantitative kinase inhibition data for the parent this compound is not extensively available in public literature, this document consolidates the existing knowledge on its closely related derivatives, summarizing their biological activities and the experimental methodologies used for their evaluation. The information presented herein aims to provide a comprehensive resource for researchers and drug development professionals working on the design and synthesis of novel kinase inhibitors.

Introduction to the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine fused heterocyclic system is considered an isostere of purine, the fundamental bicyclic structure of adenine and guanine. This bioisosteric relationship is a key factor in its ability to function as a "hinge-binding" motif, a critical interaction for kinase inhibition. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

The thieno[3,2-d]pyrimidine core has been successfully incorporated into inhibitors targeting a range of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3Ks). The bromine substitution at the 7-position of the thiophene ring can serve as a valuable synthetic handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

Quantitative Biological Data

While specific IC50 values for this compound against a panel of kinases are not readily found in the cited literature, studies on its derivatives provide valuable insights into the potential of this scaffold. The following tables summarize the antiproliferative activities of halogenated thieno[3,2-d]pyrimidines, which are closely related to the core topic. The antiproliferative activity is often used as an initial screen to infer potential kinase inhibitory action, as many kinases are involved in cell proliferation pathways.

Table 1: Antiproliferative Activity of Halogenated Thieno[3,2-d]pyrimidines

Compound IDStructureCell LineIC50 (µM)Reference
1 2,4-dichloro-7-bromothieno[3,2-d]pyrimidineL1210 (Leukemia)0.8[1]
CEM (Leukemia)1.2[1]
HeLa (Cervical Cancer)1.5[1]
2 2,4-dichlorothieno[3,2-d]pyrimidineL1210 (Leukemia)2.5[1]
CEM (Leukemia)3.0[1]
HeLa (Cervical Cancer)4.1[1]

Note: The data presented is for derivatives of this compound, as specific kinase inhibition data for the parent compound is not available in the reviewed literature. The antiproliferative data suggests that halogenation, including at the 7-position, contributes to cytotoxic activity.

Synthesis of the Core Scaffold

The synthesis of the this compound core typically involves a multi-step process. A common synthetic route starts from thieno[3,2-d]pyrimidin-2,4-dione, which is then brominated and subsequently chlorinated to yield versatile intermediates for further derivatization.

A modified literature procedure for the synthesis of 7-bromothieno[3,2-d]pyrimidin-2,4-dione involves carrying out the bromination at 90 °C and adding the bromine in two portions over a 48-hour period, which has been reported to yield the product in 90–95% yields.[1] The subsequent chlorination can be performed using POCl3 in the presence of N,N-dimethylaniline to yield 2,4-dichloro-7-bromothieno[3,2-d]pyrimidine.[1]

Experimental Protocols

The evaluation of kinase inhibitory potential involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound derivative (test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted test compound or DMSO as a vehicle control.

  • Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes, or for a time optimized for the specific kinase.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing evidence of target engagement by the kinase inhibitor.[2]

Materials:

  • Cultured cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with the inhibitor, wash them with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities. To confirm specific inhibition, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein and a loading control (e.g., β-actin or GAPDH).

Visualizations

General Kinase Inhibition Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of kinase inhibitors.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based Evaluation cluster_3 Lead Optimization Compound Design Compound Design Synthesis of this compound Derivatives Synthesis of this compound Derivatives Compound Design->Synthesis of this compound Derivatives In Vitro Kinase Assays In Vitro Kinase Assays Synthesis of this compound Derivatives->In Vitro Kinase Assays Screening IC50 Determination IC50 Determination In Vitro Kinase Assays->IC50 Determination Cell Viability Assays Cell Viability Assays IC50 Determination->Cell Viability Assays Potent Hits Western Blotting Western Blotting Cell Viability Assays->Western Blotting SAR Studies SAR Studies Western Blotting->SAR Studies Mechanism of Action Lead Candidate Lead Candidate SAR Studies->Lead Candidate G EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates This compound Derivative This compound Derivative This compound Derivative->EGFR Inhibits Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival

References

Thieno[3,2-d]pyrimidine Derivatives: A Technical Guide to Their Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its structural similarity to purines allows for interaction with a variety of biological targets crucial for cancer cell proliferation and survival. This technical guide provides an in-depth overview of the anticancer activity of thieno[3,2-d]pyrimidine derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of thieno[3,2-d]pyrimidine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below, offering a comparative analysis of the efficacy of different structural modifications.

Compound/DerivativeCell LineIC50 (µM)Target/Mechanism
Compound 36 (Diaryl semicarbazone scaffold) H460 (Non-small cell lung cancer)0.057PI3Kα inhibitor[1]
HT-29 (Colon carcinoma)0.039PI3Kα inhibitor[1]
MKN-45 (Gastric carcinoma)0.25PI3Kα inhibitor[1]
MDA-MB-231 (Breast cancer)0.23PI3Kα inhibitor[1]
Compound 29a (Diaryl urea moiety) H460 (Non-small cell lung cancer)0.081Not specified[2]
HT-29 (Colon carcinoma)0.058Not specified[2]
MKN-45 (Gastric carcinoma)0.18Not specified[2]
MDA-MB-231 (Breast cancer)0.23Not specified[2]
Compound 12e SU-DHL-6 (B-cell lymphoma)0.55EZH2 inhibitor[3]
WSU-DLCL-2 (B-cell lymphoma)0.95EZH2 inhibitor[3]
K562 (Chronic myelogenous leukemia)1.68EZH2 inhibitor[3]
Compound 6e (Tricyclic thieno[3,2-d]pyrimidine) HeLa (Cervical carcinoma)Inhibition rate of 86% at 5.0 µMCDK inhibitor (in silico)[4][5]
HT-29 (Colon carcinoma)Inhibition rate of 81% at 5.0 µMCDK inhibitor (in silico)[4][5]
Halogenated thieno[3,2-d]pyrimidines 1 & 2 L1210 (Leukemia)Induces apoptosisNot specified[6]

Experimental Protocols

The evaluation of the anticancer activity of thieno[3,2-d]pyrimidine derivatives involves a series of standardized in vitro assays. Detailed methodologies for these key experiments are provided below.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µl of culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the thieno[3,2-d]pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours in a humidified atmosphere at 37°C and 5% CO2.

  • MTT Addition: Add 10 µl of MTT labeling reagent (5 mg/ml in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the thieno[3,2-d]pyrimidine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained.

  • PI Staining: Add PI solution to the cells and incubate for 5-10 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, measuring the PI fluorescence in a linear scale. At least 10,000 events should be recorded for each sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis (Western Blot)

Western blotting is a technique used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the thieno[3,2-d]pyrimidine derivatives.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., p53, pro-caspase-3, β-actin) overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

Thieno[3,2-d]pyrimidine derivatives exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer. The following diagrams illustrate some of the key pathways targeted by these compounds.

experimental_workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation MTT MTT Assay (Cell Viability) IC50 IC50 Determination MTT->IC50 Apoptosis Annexin V/PI Staining (Apoptosis) ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycle PI Staining (Cell Cycle Analysis) CellCycleDist Cell Cycle Phase Distribution CellCycle->CellCycleDist WesternBlot Western Blot (Protein Expression) ProteinQuant Protein Level Quantification WesternBlot->ProteinQuant CancerCells Cancer Cell Lines CancerCells->MTT CancerCells->Apoptosis CancerCells->CellCycle CancerCells->WesternBlot Compound Thieno[3,2-d]pyrimidine Derivative Compound->CancerCells Treatment

Caption: Experimental workflow for evaluating the anticancer activity of thieno[3,2-d]pyrimidine derivatives.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., Bad, GSK3β, FOXO) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Survival Cell Survival, Proliferation, Growth Downstream->Survival Thieno Thieno[3,2-d]pyrimidine Derivatives Thieno->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by thieno[3,2-d]pyrimidine derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Endothelial Cell Proliferation, Migration, Survival PKC->Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thieno Thieno[3,2-d]pyrimidine Derivatives Thieno->VEGFR2 Inhibition

Caption: Thieno[3,2-d]pyrimidine derivatives as inhibitors of the VEGFR-2 signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is common in many cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Activation Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Cascade Ras->Raf_MEK_ERK Proliferation Cell Proliferation, Survival, Invasion Akt->Proliferation Raf_MEK_ERK->Proliferation Thieno Thieno[3,2-d]pyrimidine Derivatives Thieno->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by thieno[3,2-d]pyrimidine derivatives.

CDK and Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle. Their activity is dependent on their association with cyclins. Dysregulation of CDK activity leads to uncontrolled cell proliferation, a hallmark of cancer.

CDK_CellCycle_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylation CyclinD_CDK46:s->pRb:n Phosphorylation E2F E2F pRb->E2F Inhibition CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis Thieno Thieno[3,2-d]pyrimidine Derivatives Thieno->CyclinD_CDK46 Inhibition Thieno->CyclinE_CDK2 Inhibition Arrest Cell Cycle Arrest

Caption: Thieno[3,2-d]pyrimidine derivatives induce cell cycle arrest by inhibiting CDKs.

This technical guide provides a comprehensive overview of the anticancer properties of thieno[3,2-d]pyrimidine derivatives, highlighting their potential as a versatile scaffold for the development of novel cancer therapeutics. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in this field.

References

The Pivotal Role of the 7-Position: A Deep Dive into the Structure-Activity Relationship of Thienopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold, a bioisostere of the purine nucleus, has emerged as a privileged structure in medicinal chemistry, yielding a multitude of compounds with diverse biological activities.[1] Extensive research has demonstrated that strategic substitutions on this heterocyclic core can profoundly influence potency, selectivity, and pharmacokinetic properties. This technical guide focuses specifically on the structure-activity relationship (SAR) of 7-substituted thienopyrimidines, providing a detailed analysis of how modifications at this key position modulate their therapeutic potential, primarily as kinase inhibitors.

Core Insights into the SAR of 7-Substituted Thienopyrimidines

Modifications at the 7-position of the thienopyrimidine ring have been explored in the context of various therapeutic targets, most notably protein kinases involved in cancer and inflammatory diseases. The SAR data reveals that the nature of the substituent at this position is a critical determinant of biological activity.

Targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Novel classes of thienopyrimidines have been identified as potent inhibitors of VEGFR-2 kinase, a key player in angiogenesis.[2][3] Early lead compounds often exhibited dual activity against Epidermal Growth Factor Receptor (EGFR).[2] SAR studies focused on the 7-position aimed to enhance VEGFR-2 potency while diminishing EGFR activity.

It was discovered that the 7-position of the thienopyrimidine core could be regioselectively functionalized.[2] While modifications at other positions, such as the 2-position, were explored, the 7-position proved to be highly amenable to substitution.[2] Replacement of a chloro group at the 7-position with various amines was a common strategy.[2] While detailed quantitative data for a wide range of 7-substituents is dispersed across literature, the general trend indicates that this position is tolerant to a variety of modifications, which can be optimized to fine-tune the selectivity profile.[2]

Quantitative Analysis of 7-Substituted Thienopyrimidine Derivatives

To facilitate a clear comparison of the impact of substitutions at various positions on the thienopyrimidine core, the following tables summarize key quantitative data from the literature. While the primary focus of this guide is the 7-position, the available comprehensive datasets often explore multiple substitution points simultaneously.

Table 1: SAR of Thienopyrimidine Derivatives as VEGFR-2 and EGFR Kinase Inhibitors [2]

CompoundR2-SubstituentR7-SubstituentVEGFR-2 IC50 (µM)EGFR IC50 (µM)
1 5-IndolylPhenyl0.080.003
19 5-IndolylH1.410.6
20 5-IndolylBr0.22ND
21 5-IndolylCOPh0.770.009
22 5-IndolylC(CH)OHPh2.21ND
23 5-IndolylCONHnPr>2ND

ND: Not Determined

Table 2: Anticancer Activity of Novel Thienopyrimidine Derivatives [4]

CompoundR4-SubstituentCell LineIC50 (µM)
5f -NH-(p-chlorophenyl)MCF-71.73 (vs Erlotinib), 4.64 (vs Doxorubicin)
Erlotinib -MCF-7-
Doxorubicin -MCF-7-

Table 3: FLT3 Kinase Inhibitory Activity of Thienopyrimidine Derivatives [5][6]

CompoundDescription% Inhibition (at 20 µM)IC50 (µM)
5 Thienopyrimidine derivative80.2932.435 ± 5.5
8 Acetamido derivative49.6-
9a tert-butylisoxazol-5-ylamino acetamide derivative-20.4 ± 2.8
9b 5-tert-butylisoxazolylamino thienopyrimidine13.05-
10a 2-morpholinoacetamido derivative75.117.83 ± 3.8
11 phenylthioureidothiophene-3-carboxylate79.2-
12 phenylaminothienopyrimidin-one derivative-27.22 ± 5.6

Experimental Protocols

The synthesis and biological evaluation of 7-substituted thienopyrimidines involve a series of well-established chemical and biological procedures.

General Synthesis of 7-Substituted Thienopyrimidines

A common synthetic route to access 7-substituted thienopyrimidines involves the initial construction of a thienopyrimidine core, often with a leaving group like chlorine at the 7-position. This is followed by a nucleophilic aromatic substitution reaction to introduce a variety of substituents.

Synthesis of 7-Chloro-2-bromo-thieno[3,2-b]pyrimidine: This key intermediate can be prepared through modification of literature procedures.[2] The regioselective functionalization can be achieved by heating the compound with amines in a solvent mixture like t-BuOH/DCE to displace the chloride at the 7-position.[2] Palladium-catalyzed couplings are typically used for substitutions at the 2-position.[2]

General Procedure for N-Substituted Thieno[3,2-d]pyrimidin-4-amine Derivatives: This protocol utilizes a nucleophilic aromatic substitution (SNAr) reaction to introduce various amine functionalities at the C4 position of a 2-chlorothieno[3,2-d]pyrimidin-4-amine starting material.[7]

Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against specific kinases is a crucial step in determining their potency and selectivity.

In-Vitro FLT3 Kinase Enzyme Inhibition Assay: This assay is performed to determine the IC50 values of the compounds against the FLT3 kinase.[6] Compounds that show significant kinase inhibition in initial screens (e.g., ≥77% inhibition) are selected for this detailed analysis.[5] The assay typically involves incubating the kinase with the test compound and a substrate, and then measuring the resulting kinase activity.[8]

EGFR and VEGFR-2 Inhibitory Assay: The ability of the compounds to inhibit EGFR and VEGFR-2 is evaluated using specific enzyme inhibition kits.[4] The IC50 values are determined by testing a range of compound concentrations and measuring the inhibition of kinase activity.[4]

Cellular Assays

Cell-based assays are essential to evaluate the effect of the compounds on cancer cell lines.

Antiproliferative/Cytotoxicity Assessment: The in vitro antiproliferative activity of the synthesized compounds is tested against various cancer cell lines, such as HT-29 (colorectal), HepG-2 (liver), and MCF-7 (breast).[5][6] The MTT assay is a common method used to determine cell viability after treatment with the compounds for a specified period (e.g., 72 hours).[6] The IC50 values, representing the concentration that inhibits 50% of cell growth, are then calculated.[6]

Cell Cycle Analysis: Flow cytometry is used to analyze the effect of the most potent compounds on the cell cycle distribution of cancer cells.[4] This helps to determine if the compounds induce cell cycle arrest at specific phases (e.g., G1, S, G2/M).[4]

Apoptosis Induction Assay: The ability of the compounds to induce apoptosis (programmed cell death) in cancer cells is also assessed using flow cytometry or other relevant assays.[4]

Visualizing the Landscape

To better understand the complex relationships in the SAR of 7-substituted thienopyrimidines, the following diagrams illustrate key concepts and workflows.

SAR_Logic ThienoCore Thienopyrimidine Core Pos7 7-Position Substitution ThienoCore->Pos7 Modification Potency Potency Pos7->Potency Influences Selectivity Selectivity (e.g., VEGFR-2 vs EGFR) Pos7->Selectivity Determines PK Pharmacokinetic Properties Pos7->PK Impacts Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) RTK->Downstream Activates Thieno 7-Substituted Thienopyrimidine Thieno->RTK Inhibits Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Promotes Experimental_Workflow Synthesis Synthesis of 7-Substituted Thienopyrimidines Purification Purification & Characterization Synthesis->Purification Biochem Biochemical Assays (Kinase Inhibition) Purification->Biochem Cellular Cellular Assays (Cytotoxicity, Cell Cycle) Biochem->Cellular SAR SAR Analysis Cellular->SAR

References

Spectroscopic and Analytical Characterization of 7-Bromothieno[3,2-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the heterocyclic compound 7-Bromothieno[3,2-d]pyrimidine. Thieno[3,2-d]pyrimidine derivatives are a significant class of compounds in medicinal chemistry, recognized for their diverse biological activities, including their roles as kinase inhibitors and antimicrobial agents. The bromo-substituted variant at the 7-position serves as a key intermediate for further chemical modifications, making its thorough characterization essential for drug discovery and development programs.

Molecular Structure and Properties

This compound is a bicyclic heteroaromatic compound with the molecular formula C₆H₃BrN₂S and a molecular weight of approximately 215.07 g/mol .[1][2][3] The structure consists of a thiophene ring fused to a pyrimidine ring, with a bromine atom substituted at the 7-position. This bromine atom provides a reactive site for various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the three aromatic protons on the heterocyclic core. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrimidine ring and the bromine atom.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.5 - 9.0s-
H49.0 - 9.5s-
H67.5 - 8.0s-

Note: Predictions are based on general values for thienopyrimidine systems and are subject to solvent effects.

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the carbon atoms of the bicyclic system.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2150 - 155
C4155 - 160
C4a160 - 165
C5a130 - 135
C6125 - 130
C7110 - 115

Note: These are estimated chemical shift ranges.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the functional groups and the aromatic system.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000C-H stretching (aromatic)
1600 - 1450C=C and C=N stretching (aromatic rings)
1400 - 1000In-plane C-H bending
850 - 750Out-of-plane C-H bending
700 - 600C-S stretching
600 - 500C-Br stretching
Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
214/216[M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes)
VariableFragmentation ions resulting from the loss of Br, HCN, etc.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data described above. Researchers should optimize these methods based on the specific instrumentation available.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Impact (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe can be used. For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel thieno[3,2-d]pyrimidine derivative, which is a common task for researchers in this field.

G Workflow for Synthesis and Characterization of Thieno[3,2-d]pyrimidine Derivatives cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Cyclization, Bromination) start->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity Purity Analysis (e.g., HPLC, Elemental Analysis) product->purity bio_screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) purity->bio_screening sar Structure-Activity Relationship (SAR) Studies bio_screening->sar sar->reaction Optimization

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives.

This guide provides a foundational understanding of the spectroscopic properties and analytical characterization of this compound. The provided data and protocols are intended to assist researchers in the synthesis and further development of this important class of heterocyclic compounds.

References

Potential Therapeutic Targets for 7-Bromothieno[3,2-d]pyrimidine Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold, a heterocyclic structure analogous to purine, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. Among its derivatives, 7-Bromothieno[3,2-d]pyrimidine analogs have emerged as a promising class of compounds with potent antiproliferative properties, positioning them as attractive candidates for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the identified therapeutic targets, associated quantitative data, detailed experimental methodologies, and the underlying signaling pathways modulated by these analogs.

Key Therapeutic Targets and Mechanism of Action

Research indicates that this compound analogs exert their anticancer effects through multiple mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and metastasis. The primary therapeutic targets identified to date include receptor tyrosine kinases (RTKs) and the microtubule network.

Kinase Inhibition

The thieno[3,2-d]pyrimidine core structure is a well-established pharmacophore for kinase inhibition, and the addition of a bromine atom at the 7th position has been shown to contribute to the cytotoxic activity of these compounds.[1] Analogs of this compound have been investigated as inhibitors of several kinases crucial for tumor growth and progression, including:

  • Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase primarily involved in B-cell signaling and survival, making it a target in B-cell malignancies.

  • Phosphatidylinositol 3-kinase (PI3K): A central node in a signaling pathway that regulates cell growth, proliferation, and survival.

Tubulin Polymerization Inhibition

Several thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic assembly and disassembly of microtubules. This interference with microtubule function leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis.

Quantitative Data: Antiproliferative Activity

The following tables summarize the in vitro antiproliferative activity of various this compound analogs and related derivatives against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: IC50 Values of Halogenated Thieno[3,2-d]pyrimidine Analogs Against Various Cancer Cell Lines

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
1 2,4-dichloroL1210 (Leukemia)0.2[1]
CEM (Leukemia)0.3[1]
HeLa (Cervical)0.4[1]
2 7-bromo-2,4-dichloroL1210 (Leukemia)5.4[1]
8 7-bromo-4-chloroL1210 (Leukemia)>100[1]
9 7-bromo-2,4-dimethoxyL1210 (Leukemia)>100[1]

Table 2: IC50 Values of Other Thienopyrimidine Derivatives as Kinase and Tubulin Inhibitors

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidineVEGFR-2HCT-1162.80
HepG24.10
Thieno[3,2-d]pyrimidineTubulinSKOV3~0.001[2]
Thieno[2,3-d]pyrimidineEGFRA54917.46[3]
MCF-721.40[3]

Signaling Pathways

The anticancer activity of this compound analogs is underpinned by their ability to modulate critical intracellular signaling pathways.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation This compound This compound This compound->EGFR Inhibits Grb2/Sos Grb2/Sos P->Grb2/Sos Recruits PI3K PI3K P->PI3K Recruits & Activates Ras Ras Grb2/Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Survival mTOR->Survival Promotes

EGFR signaling pathway inhibition.

Apoptosis Induction Pathway

Apoptosis_Induction_Pathway This compound This compound Kinase_Inhibition Kinase Inhibition (e.g., EGFR, PI3K) This compound->Kinase_Inhibition Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition This compound->Tubulin_Polymerization_Inhibition Apoptosis_Induction Apoptosis Induction Kinase_Inhibition->Apoptosis_Induction Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Tubulin_Polymerization_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death

Apoptosis induction by this compound analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Synthesis of this compound Analogs

A general synthetic route to this compound analogs involves a multi-step process starting from a substituted thiophene.

Protocol: Synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

  • Step 1: Synthesis of Thieno[3,2-d]pyrimidin-2,4-dione. A mixture of 2-amino-3-ethoxycarbonyl-5-bromothiophene and urea is heated at 180-190°C for 30 minutes. The reaction mixture is then cooled, and the solid product is washed with water and ethanol to yield 7-bromothieno[3,2-d]pyrimidin-2,4-dione.

  • Step 2: Chlorination. The 7-bromothieno[3,2-d]pyrimidin-2,4-dione is refluxed in phosphorus oxychloride (POCl₃) for 4 hours. The excess POCl₃ is removed under reduced pressure. The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to give 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine.[1]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.[4][5][6]

Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of a specific kinase.

Protocol: EGFR Kinase Assay

  • Reaction Setup: In a 96-well plate, add the EGFR enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.[7]

Tubulin Polymerization Assay

This cell-free assay measures the effect of compounds on the in vitro polymerization of purified tubulin.

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-based reporter in a polymerization buffer.

  • Compound Addition: Add the this compound analog at various concentrations to the wells.

  • Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to a vehicle control. Calculate the IC50 value for the inhibition of polymerization.[8][9]

Conclusion and Future Directions

This compound analogs represent a promising class of anticancer agents with multiple therapeutic targets. Their ability to inhibit key kinases and disrupt microtubule dynamics provides a strong rationale for their further development. Future research should focus on optimizing the structure of these analogs to enhance their potency and selectivity for specific targets, thereby improving their therapeutic index. In vivo studies are also crucial to evaluate their efficacy and safety profiles in preclinical cancer models. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing these promising compounds towards clinical application.

References

Review of thieno[3,2-d]pyrimidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thieno[3,2-d]pyrimidine Core in Medicinal Chemistry

Introduction

The thieno[3,2-d]pyrimidine scaffold is a bicyclic heterocyclic system of significant interest in medicinal chemistry. Structurally, it fuses an electron-rich thiophene ring with a pharmaceutically important pyrimidine moiety, creating a versatile platform for drug development.[1] Its resemblance to purines, the fundamental components of DNA and RNA, allows it to act as a bioisostere, interacting with a wide range of biological targets.[2] This has led to the discovery of thieno[3,2-d]pyrimidine derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][4][5] The fused ring system offers excellent stability under physiological conditions while often conferring favorable pharmacokinetic properties such as enhanced bioavailability and membrane permeability.[1] This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this privileged core.

General Synthesis Strategies

The construction of the thieno[3,2-d]pyrimidine core typically begins with a substituted 3-aminothiophene-2-carboxylate derivative. This common intermediate can be cyclized through various methods to form the pyrimidinone ring, which can then be further functionalized. A prevalent strategy involves the reaction of the aminothiophene with reagents like formamide, urea, or isocyanates. Subsequent chlorination, often with phosphorus oxychloride (POCl₃), provides a reactive 4-chloro intermediate, which is a key precursor for introducing diverse substituents via nucleophilic aromatic substitution.[5]

G cluster_start Starting Materials cluster_intermediate Core Synthesis cluster_diversification Diversification SM1 Substituted Ketone INT1 Methyl 3-amino-5-aryl- thiophene-2-carboxylate SM1->INT1 Gewald Reaction SM2 Methyl Thioglycolate SM2->INT1 INT2 Thieno[3,2-d]pyrimidin-4-one INT1->INT2 Cyclization (e.g., Formamide) INT3 4-Chlorothieno[3,2-d]pyrimidine (Key Intermediate) INT2->INT3 Chlorination (e.g., POCl3) FIN1 N-Substituted Derivatives INT3->FIN1 Nucleophilic Substitution (Amines) FIN2 O/S-Substituted Derivatives INT3->FIN2 Nucleophilic Substitution (Alcohols, Phenols, Thiols) FIN3 C-C Coupled Derivatives INT3->FIN3 Pd-catalyzed Coupling G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Thieno[3,2-d]pyrimidine PI3Kδ Inhibitor Inhibitor->PI3K Inhibits

References

Discovery of Novel 7-Arylthieno[3,2-d]pyrimidin-4-amine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, bearing a close structural resemblance to the native purine ring. This has led to its exploration as a core element in the design of various therapeutic agents, particularly kinase inhibitors. The 7-arylthieno[3,2-d]pyrimidin-4-amine analogues, in particular, have demonstrated significant potential as potent and selective inhibitors of a range of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases such as cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising class of compounds.

Synthetic Strategy

The construction of a diverse library of 7-arylthieno[3,2-d]pyrimidin-4-amine analogues is typically achieved through a convergent synthetic strategy that allows for the introduction of diversity at two key positions: the C4-amine and the C7-aryl group.[1] The general synthetic approach is outlined below.

General Synthetic Workflow

Synthetic Workflow cluster_start Starting Materials A 3-Aminothiophene-2-carboxamide B Thieno[3,2-d]pyrimidin-4(3H)-one A->B Cyclization C 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one B->C Bromination D 7-Bromo-4-chlorothieno[3,2-d]pyrimidine (Key Intermediate) C->D Chlorination E 4-(Substituted-anilino)-7-bromothieno[3,2-d]pyrimidine D->E Nucleophilic Substitution (SNAr) F 7-Aryl-4-(substituted-anilino)thieno[3,2-d]pyrimidine (Final Product) E->F Suzuki Coupling G Formamide H Bromine I POCl3 J Substituted Aniline K Arylboronic Acid, Pd Catalyst

Caption: General synthetic route to 7-arylthieno[3,2-d]pyrimidin-4-amine analogues.

Experimental Protocols

Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine (Key Intermediate)

A robust and commonly employed procedure for the synthesis of the key intermediate, 7-bromo-4-chlorothieno[3,2-d]pyrimidine, starts from 3-aminothiophene-2-carboxamide.[1]

  • Cyclization: 3-Aminothiophene-2-carboxamide is heated in formamide to yield thieno[3,2-d]pyrimidin-4(3H)-one.

  • Bromination: The resulting thienopyrimidinone is treated with bromine in a suitable solvent to afford 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one.

  • Chlorination: The 7-bromo derivative is then refluxed with phosphorus oxychloride (POCl₃) to furnish the desired 7-bromo-4-chlorothieno[3,2-d]pyrimidine.[1] The product is typically purified by crystallization.

Synthesis of 4-(Substituted-anilino)-7-arylthieno[3,2-d]pyrimidines (Final Products)
  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloro group of the key intermediate is displaced by a variety of substituted anilines.[1] This reaction is typically carried out in a solvent such as isopropanol at elevated temperatures. The desired 4-(substituted-anilino)-7-bromothieno[3,2-d]pyrimidine intermediates are often purified by trituration or crystallization.

  • Suzuki-Miyaura Cross-Coupling: The final aryl group is introduced at the C7 position via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid.[1] This step allows for the introduction of a wide range of aryl and heteroaryl moieties.

Biological Activity and Data Presentation

Derivatives of the 7-arylthieno[3,2-d]pyrimidin-4-amine scaffold have been extensively evaluated for their biological activity, particularly as inhibitors of protein kinases implicated in cancer cell proliferation and survival. The following tables summarize the antiproliferative activity of selected analogues against various cancer cell lines.

Table 1: Antiproliferative Activity of 7-Arylthieno[3,2-d]pyrimidin-4-amine Analogues
Compound ID4-Anilino Substituent7-Aryl SubstituentCell LineIC₅₀ (µM)
1a 3-chloro-4-fluoroanilinePhenylA549 (Lung)0.85
1b 3-chloro-4-fluoroaniline3-MethoxyphenylA549 (Lung)0.65
1c 3-ethynylanilinePhenylHCT116 (Colon)1.2
1d 3-ethynylaniline3-MethoxyphenylHCT116 (Colon)0.9
2a 4-(3-fluorobenzyloxy)-3-chloroaniline5,6,7,8-tetrahydronaphthalen-2-ylEGFR0.2
2b 4-(3-fluorobenzyloxy)-3-chloroaniline5,6,7,8-tetrahydronaphthalen-2-ylHER-20.5

Data is compiled from various sources for illustrative purposes and direct comparison may not be appropriate.[2]

Targeted Signaling Pathway: EGFR Inhibition

Many 7-arylthieno[3,2-d]pyrimidin-4-amine analogues have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[2] Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis.

EGFR Signaling Pathway and Inhibition

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 7-Arylthieno[3,2-d] pyrimidin-4-amine Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by 7-arylthieno[3,2-d]pyrimidin-4-amine analogues.

Experimental Protocols for Biological Assays

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

The 7-arylthieno[3,2-d]pyrimidin-4-amine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The synthetic accessibility allows for the creation of large and diverse libraries for structure-activity relationship studies. The potent biological activities observed for many analogues, particularly as inhibitors of key oncogenic kinases like EGFR, underscore their therapeutic potential. Further optimization of this scaffold may lead to the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 7-Bromothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a broad range of activities including kinase inhibition. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted thieno[3,2-d]pyrimidines for drug discovery and development. This document provides a detailed protocol for the Suzuki coupling of 7-Bromothieno[3,2-d]pyrimidine with various arylboronic acids.

The described protocol is based on established literature procedures that have demonstrated high yields and purities across a range of substrates.[1][2] This reaction facilitates the introduction of aryl groups at the C-7 position of the thieno[3,2-d]pyrimidine core, a key position for modulating biological activity.

Reaction Scheme

Experimental Protocol

This section details the materials, reagents, and step-by-step procedure for the Suzuki coupling reaction of this compound derivatives.

Materials and Reagents:

  • This compound derivative (e.g., 7-bromo-4-chlorothieno[3,2-d]pyrimidine)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equivalents)

  • Base: Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: Dimethoxyethane (DME) or 1,4-Dioxane/water mixture

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware and equipment for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., NaHCO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq) to the flask, followed by the degassed solvent (e.g., dimethoxyethane).

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-arylthieno[3,2-d]pyrimidine product.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki coupling of a this compound derivative with various arylboronic acids, based on literature precedents.[1]

EntryArylboronic AcidBaseSolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1Phenylboronic acidNaHCO₃DME58512>90
24-Methoxyphenylboronic acidNaHCO₃DME58512>90
34-Chlorophenylboronic acidNaHCO₃DME58512>90
43-Trifluoromethylphenylboronic acidNaHCO₃DME58512>90

Note: The reaction conditions, particularly the choice of base and solvent, may require optimization for different substrates. Alternative conditions often involve bases like K₃PO₄ or Cs₂CO₃ and solvents such as 1,4-dioxane, toluene, or DMF, sometimes with the addition of water.[3][4][5][6] Microwave-assisted protocols can also significantly reduce reaction times.[7][8]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere reagents->inert 1. catalyst_solvent Add Catalyst and Solvent inert->catalyst_solvent 2. heat Heat to Reflux catalyst_solvent->heat 3. monitor Monitor Progress (TLC/LC-MS) heat->monitor 4. quench Cool and Quench monitor->quench 5. extract Extract with Organic Solvent quench->extract 6. dry_concentrate Dry and Concentrate extract->dry_concentrate 7. purify Purify by Chromatography dry_concentrate->purify 8. product Pure Product purify->product 9.

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand), bases (e.g., K₃PO₄, Cs₂CO₃), and solvents (e.g., 1,4-dioxane, toluene, DMF). Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Side Reactions: The formation of homocoupled byproducts can sometimes be observed. Adjusting the stoichiometry of the boronic acid or using a different catalyst system may mitigate this. Protodebromination of the starting material can also occur, particularly with electron-rich heteroaromatics; in such cases, a milder base and lower reaction temperature might be beneficial.

  • Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider filtering the crude reaction mixture through a pad of celite or silica gel before full chromatographic purification.

By following this detailed protocol, researchers can effectively synthesize a diverse range of 7-arylthieno[3,2-d]pyrimidines for various applications in drug discovery and materials science.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 7-Bromothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system frequently found in biologically active compounds, exhibiting a wide range of therapeutic properties, including kinase inhibition.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional organic materials.[3][4] This reaction allows for the coupling of aryl or heteroaryl halides with a diverse array of primary and secondary amines under relatively mild conditions, offering significant advantages over traditional methods.[3]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 7-Bromothieno[3,2-d]pyrimidine, a key intermediate for the synthesis of novel 7-aminothieno[3,2-d]pyrimidine derivatives. Such derivatives are of significant interest in drug discovery programs, particularly in the development of kinase inhibitors.[1][2] The protocols and data presented herein are based on established methodologies for the Buchwald-Hartwig amination of related heteroaryl systems and provide a robust starting point for reaction optimization.[5]

Reaction Principle

The Buchwald-Hartwig amination reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl or heteroaryl halide (this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Mandatory Visualizations

Buchwald_Hartwig_Amination_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Ligand Exchange Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Deprotonation Product Product Palladium-Amido Complex->Product Reductive Elimination Protonated Base Protonated Base Palladium-Amido Complex->Protonated Base Regenerated Pd(0)L2 Regenerated Pd(0)L2 Product->Regenerated Pd(0)L2 This compound This compound This compound->Oxidative Addition Complex Amine (R2NH) Amine (R2NH) Amine (R2NH)->Amine Coordination Base Base Base->Palladium-Amido Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Add Reactants Add this compound, Amine, Base, Catalyst, and Ligand to Flask Add Solvent Add Anhydrous Solvent Add Reactants->Add Solvent Inert Atmosphere Degas and Purge with Inert Gas (e.g., Argon) Add Solvent->Inert Atmosphere Heating Heat Reaction Mixture to Specified Temperature Inert Atmosphere->Heating Stirring Stir Vigorously Heating->Stirring Monitoring Monitor Progress by TLC or LC-MS Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Quenching Quench Reaction Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Chromatography Purify by Column Chromatography Concentration->Chromatography

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners to achieve optimal yields.

Materials
  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen)

General Protocol
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the base (1.5-2.5 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 7-aminothieno[3,2-d]pyrimidine derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of heteroaryl bromides, which can serve as a starting point for the amination of this compound.

Table 1: Screening of Reaction Conditions for Buchwald-Hartwig Amination

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (2.0)Toluene10012Optimize
2Pd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.5)Dioxane11016Optimize
3Pd₂(dba)₃ (2.5)BINAP (5)K₃PO₄ (2.0)THF8024Optimize
4Pd(OAc)₂ (2)Xantphos (4)NaOt-Bu (2.0)Toluene10012Optimize

Yields are hypothetical and require experimental validation for the specific substrate.

Table 2: Substrate Scope with Optimized Conditions

EntryAmineProductYield (%)
1Aniline7-(Phenylamino)thieno[3,2-d]pyrimidinee.g., 85
2Morpholine7-(Morpholino)thieno[3,2-d]pyrimidinee.g., 92
3Benzylamine7-(Benzylamino)thieno[3,2-d]pyrimidinee.g., 78
4N-Methylpiperazine7-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidinee.g., 89

Yields are illustrative and will depend on the optimized reaction conditions.

Applications in Drug Development

The thieno[3,2-d]pyrimidine core is a key pharmacophore in numerous compounds targeting various protein kinases. The ability to introduce diverse amino substituents at the 7-position via the Buchwald-Hartwig amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This facilitates the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates. For example, substituted thieno[3,2-d]pyrimidines have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription, making them attractive targets in oncology.[2]

Signaling Pathway Diagram

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Cascade Downstream Signaling Cascade Receptor Tyrosine Kinase->Downstream Signaling Cascade Activates Target Kinase (e.g., CDK) Target Kinase (e.g., CDK) Downstream Signaling Cascade->Target Kinase (e.g., CDK) Activates Thieno[3,2-d]pyrimidine Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibition Thieno[3,2-d]pyrimidine Inhibitor->Inhibition Cell Cycle Progression / Transcription Cell Cycle Progression / Transcription Target Kinase (e.g., CDK)->Cell Cycle Progression / Transcription Promotes Inhibition->Target Kinase (e.g., CDK)

Caption: Inhibition of a kinase signaling pathway.

References

Synthesis of 7-arylthieno[3,2-d]pyrimidines from 7-bromo Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-arylthieno[3,2-d]pyrimidines from their corresponding 7-bromo precursors. This class of compounds is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities, including potent kinase inhibition and anticancer properties.[1][2] The Suzuki-Miyaura cross-coupling reaction is the primary method highlighted for this transformation, offering a versatile and efficient route to a diverse library of 7-arylthieno[3,2-d]pyrimidine analogs.[3]

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, acting as a bioisostere of purines and interacting with a variety of biological targets.[2] Arylation at the C-7 position of the thieno[3,2-d]pyrimidine core has been shown to be crucial for modulating the biological activity of these compounds. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for creating carbon-carbon bonds and is well-suited for the synthesis of 7-arylthieno[3,2-d]pyrimidines from a 7-bromo intermediate.[3][4]

Data Presentation

Suzuki-Miyaura Coupling of 7-bromo-thieno[3,2-d]pyrimidine Derivatives

The following table summarizes various reaction conditions and yields for the Suzuki-Miyaura coupling of 7-bromo-thieno[3,2-d]pyrimidine precursors with different arylboronic acids. This data is compiled from multiple sources to provide a comparative overview for researchers.

Entry7-bromo PrecursorArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
17-bromo-4-chlorothieno[3,2-d]pyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane10018-22Good[5]
27-bromo-4-(arylamino)thieno[3,2-d]pyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄NaHCO₃DMEReflux-High[3]
37-bromo-4-(arylamino)thieno[3,2-d]pyrimidine3-Chlorophenylboronic acidPd(PPh₃)₄NaHCO₃DMEReflux-High[3]
43-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2/XPhos (10)-THF801661-89[6][7]
55-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-22Good[5]
Biological Activity of 7-arylthieno[3,2-d]pyrimidine Derivatives

This table presents the in vitro anticancer activity of selected thieno[3,2-d]pyrimidine derivatives against various human cancer cell lines, with IC₅₀ values indicating the concentration required for 50% inhibition of cell growth.

Compound IDStructure/SubstitutionCell LineIC₅₀ (µM)Target/Mechanism of ActionReference
4i isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivativeMCF-70.33 ± 0.24Induces Apoptosis via ROS[8]
HeLa0.52 ± 0.13[8]
HepG23.09 ± 0.11[8]
B1 pyrido[2,3-d]pyrimidine derivativeH19750.087EGFRL858R/T790M Inhibitor[9]
B7 pyrido[2,3-d]pyrimidine derivativeH19750.023 ± 0.003EGFRL858R/T790M Inhibitor[9]
17f thieno[2,3-d]pyrimidine derivativeHCT-1162.80 ± 0.16VEGFR-2 Inhibitor[10]
HepG24.10 ± 0.45[10]
Compound 5 thieno[2,3-d]pyrimidine derivativeMCF-77.301 ± 4.5Kinase Inhibitor, Induces Apoptosis & Autophagy[11]
HepG-25.3 ± 1.6[11]
Compound 8 thieno[2,3-d]pyrimidine derivativeMCF-74.132 ± 0.5Kinase Inhibitor, Induces Apoptosis & Autophagy[11]
HepG-23.3 ± 0.90[11]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of 7-bromo-thieno[3,2-d]pyrimidines

This protocol provides a generalized procedure for the synthesis of 7-arylthieno[3,2-d]pyrimidines. Researchers should optimize the conditions for their specific substrates.

Materials:

  • 7-bromo-thieno[3,2-d]pyrimidine precursor (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or NaHCO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add the 7-bromo-thieno[3,2-d]pyrimidine precursor, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-arylthieno[3,2-d]pyrimidine.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - 7-bromo precursor - Arylboronic acid - Catalyst - Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract purify Column Chromatography extract->purify product Isolated 7-arylthieno[3,2-d]pyrimidine purify->product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Thienopyrimidine 7-arylthieno[3,2-d]pyrimidine (EGFR Inhibitor) Thienopyrimidine->EGFR Inhibition

References

Application Notes and Protocols for Sonogashira Coupling with 7-Bromothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups.[1] Consequently, it has become an indispensable tool in the synthesis of complex molecules within the pharmaceutical and materials science industries.

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a range of therapeutic properties. The functionalization of this core structure is of significant interest in drug discovery and development. This document provides a detailed experimental procedure for the Sonogashira coupling of 7-Bromothieno[3,2-d]pyrimidine with terminal alkynes, a key transformation for the synthesis of novel 7-alkynylthieno[3,2-d]pyrimidine derivatives. These derivatives are valuable precursors for further chemical modifications and the exploration of new chemical space for drug candidates.

Reaction Principle

The Sonogashira coupling reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper. The palladium cycle begins with the oxidative addition of the aryl bromide to a palladium(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. A subsequent transmetalation step between the organopalladium complex and the copper acetylide, followed by reductive elimination, yields the desired alkynylated product and regenerates the active palladium(0) catalyst.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene. The reaction conditions can be adapted for other terminal alkynes.

Materials and Reagents:

  • This compound

  • Phenylacetylene (or other terminal alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Reaction Setup and Procedure:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagents Addition: Under the inert atmosphere, add anhydrous THF (or DMF) to dissolve the solids. Subsequently, add diisopropylamine (2.0-3.0 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filter cake with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the copper salts and the amine base. Wash subsequently with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-alkynylthieno[3,2-d]pyrimidine product.

Data Presentation

Table 1: Stoichiometry and Reaction Parameters

Reagent/ParameterMolar Equivalent / AmountPurpose
This compound1.0Starting Material
Terminal Alkyne1.1 - 1.5Coupling Partner
PdCl₂(PPh₃)₂0.02 - 0.05Palladium Catalyst
CuI0.04 - 0.10Co-catalyst
Diisopropylamine/Triethylamine2.0 - 3.0Base
Anhydrous THF/DMFSufficient to dissolveSolvent
TemperatureRoom Temperature to 60 °CReaction Condition
Reaction Time2 - 12 hoursReaction Duration

Table 2: Representative Characterization Data for a 7-Alkynylpyrimidine Derivative (Reference Data for a Similar Structure)

Note: The following data is for 4,6-dimethoxy-2-(phenylethynyl)pyrimidine and serves as a reference for expected spectral features.

AnalysisData
¹H NMR (CDCl₃)δ 7.72–7.65 (m, 2H), 7.44–7.35 (m, 3H), 6.04 (s, 1H), 4.01 (s, 6H) ppm
¹³C NMR (CDCl₃)δ 164.5, 158.5, 132.3, 129.6, 128.5, 122.3, 91.8, 87.5, 86.2, 54.4 ppm
HRMS (ESI) Calculated for C₁₄H₁₂N₂O₂ [M+H]⁺: 241.0977, Found: 241.0972

Visualizations

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, PdCl₂(PPh₃)₂ and CuI to flask B 2. Establish Inert Atmosphere (Ar or N₂) A->B Evacuate/Backfill C 3. Add Anhydrous Solvent, Base, and Alkyne B->C Under Inert Gas D 4. Stir at RT or Heat (Monitor by TLC/LC-MS) C->D Start Reaction E 5. Filter through Celite D->E Reaction Complete F 6. Aqueous Wash (NH₄Cl, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure 7-Alkynylthieno[3,2-d]pyrimidine H->I Purified Product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Catalytic_Cycle Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArX 7-Bromothieno- [3,2-d]pyrimidine Pd0->ArX Pd_complex R-Pd(II)-X(L₂) Product R-C≡C-R' Pd_complex->Product Reductive Elimination Alkyne R'C≡CH Cu_acetylide R'C≡CCu Alkyne->Cu_acetylide CuI, Base Cu_acetylide->Pd_complex Transmetalation Product->Pd0 ArX->Pd_complex Oxidative Addition Base Base Base->Alkyne

Caption: Simplified representation of the Sonogashira coupling catalytic cycles.

References

Protocol for the Synthesis of a 7-Substituted Thieno[3,2-d]pyrimidine Library

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: TP-S-701

For Research Use Only.

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine isostere that can effectively interact with the ATP-binding sites of various kinases. Dysregulation of kinase signaling pathways, such as the PI3K/AKT/mTOR pathway, is a hallmark of many cancers, making inhibitors of these pathways highly sought-after therapeutic agents. This document provides a detailed protocol for the solution-phase parallel synthesis of a diverse library of 7-arylthieno[3,2-d]pyrimidin-4-amine analogs.

The synthetic strategy hinges on the construction of a key intermediate, 7-bromo-4-chlorothieno[3,2-d]pyrimidine , which serves as a versatile scaffold for introducing chemical diversity at two positions. Diversity is first introduced at the C-4 position via nucleophilic aromatic substitution with a library of amines. Subsequently, a second point of diversity is installed at the C-7 position through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a range of arylboronic acids.[1] This methodology allows for the efficient generation of a large number of analogs for structure-activity relationship (SAR) studies and lead optimization.

Featured Application: Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a prime target for the development of novel anticancer therapeutics. Thieno[3,2-d]pyrimidine derivatives have been successfully designed as potent inhibitors of key kinases within this pathway, such as PI3K. The library synthesized using this protocol can be screened to identify novel inhibitors that modulate this pathway and exhibit anti-proliferative activity in cancer cell lines.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation GF Growth Factor GF->RTK Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation ThienoPyrimidines 7-Substituted Thieno[3,2-d]pyrimidines ThienoPyrimidines->PI3K Inhibition Synthesis_Workflow start 3-Aminothiophene- 2-carboxamide (1) step1 Cyclization (Formamide) start->step1 intermediate1 Thieno[3,2-d]pyrimidin- 4(3H)-one (2) step1->intermediate1 step2 Bromination & Chlorination (Br₂, POCl₃) intermediate1->step2 key_intermediate 7-Bromo-4-chloro- thieno[3,2-d]pyrimidine (4) step2->key_intermediate step3 Nucleophilic Substitution (Amine Library R¹-NH₂) key_intermediate->step3 intermediate2 7-Bromo-N-R¹-thieno[3,2-d]- pyrimidin-4-amine (5) step3->intermediate2 step4 Suzuki Coupling (Boronic Acid Library R²-B(OH)₂) intermediate2->step4 final_product 7-R²-N-R¹-thieno[3,2-d]- pyrimidin-4-amine Library (6) step4->final_product

References

Application Notes and Protocols for In Vitro Kinase Assays of Thieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting in vitro kinase assays to evaluate the inhibitory potential of thieno[3,2-d]pyrimidine derivatives against various protein kinases. Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that have shown significant promise as kinase inhibitors, targeting a range of kinases involved in critical cellular signaling pathways.

Introduction to Thieno[3,2-d]pyrimidine Derivatives as Kinase Inhibitors

The thieno[3,2-d]pyrimidine scaffold has been identified as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. These compounds have been investigated for their therapeutic potential in oncology and inflammatory diseases due to their ability to modulate key signaling pathways.

Several thieno[3,2-d]pyrimidine derivatives have been developed to target a variety of kinases, including:

  • PDK1 (3-Phosphoinositide-Dependent Protein Kinase 1): Novel 6,7-disubstituted thienopyrimidin-4-one compounds have been identified as inhibitors of PDK1 with low micromolar activity.[1]

  • JAK1 (Janus Kinase 1): A series of thieno[3,2-d]pyrimidine derivatives have been designed as potent and highly selective JAK1 inhibitors, which are key players in the JAK-STAT signaling pathway.[2]

  • ATR (Ataxia Telangiectasia Mutated and Rad3-related): Potent and selective ATR inhibitors with a thieno[3,2-d]pyrimidine scaffold have been developed, targeting the DNA damage response pathway.[3]

  • CDK7 (Cyclin-Dependent Kinase 7): Thieno[3,2-d]pyrimidine-based inhibitors of CDK7 have been optimized for improved potency and pharmacokinetic properties, targeting cell cycle progression and transcription.[4]

  • PI3K (Phosphoinositide 3-Kinase): The thieno[3,2-d]pyrimidine core is also found in inhibitors of the PI3K/AKT/mTOR signaling pathway.[5][6][7]

  • RIPK2 (Receptor-Interacting Protein Kinase 2): A novel RIPK2 inhibitor with a thieno[3,2-d]pyrimidine core has been developed with potent anti-inflammatory effects.[8]

Key Signaling Pathways Targeted by Thieno[3,2-d]pyrimidine Derivatives

The inhibitory activity of thieno[3,2-d]pyrimidine derivatives often targets kinases within crucial signaling cascades. Understanding these pathways is essential for interpreting the biological effects of these compounds.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Thieno Thieno[3,2-d]pyrimidine Derivatives Thieno->PI3K inhibit Thieno->PDK1 inhibit

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Thieno Thieno[3,2-d]pyrimidine Derivatives Thieno->JAK inhibit

Caption: JAK-STAT Signaling Pathway Inhibition.

Quantitative Data Summary

The inhibitory activities of various thieno[3,2-d]pyrimidine derivatives against their target kinases are summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Compound Series/DerivativeTarget KinaseIC50 (nM)Reference
Thieno[3,2-d]pyrimidin-4(3H)-one derivativesPDK1Low micromolar[1]
Derivative 24 JAK122[2]
Derivative 34 ATR1.5[3]
Thieno[3,2-d]pyrimidine-6-carboxamides (11c )SIRT13.6[9]
SIRT22.7[9]
SIRT34.0[9]
Thienopyrimidine derivative 9a PI3Kα9470[5]
Thienopyrimidine derivative 6g PI3Kα2.07[6]
Thienopyrimidine derivative HY3 RIPK211[8]

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for determining the inhibitory activity of thieno[3,2-d]pyrimidine derivatives against a target kinase. A radiometric assay using [γ-³³P]ATP is described here, as it is a sensitive and widely used method.[10][11][12] Non-radiometric methods, such as those based on fluorescence or luminescence, can also be employed.[11][13]

Experimental Workflow

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - Inhibitor (Thieno[3,2-d]pyrimidine) - Kinase Buffer - [γ-³³P]ATP Start->Prep Incubate Pre-incubation: Kinase + Inhibitor Prep->Incubate Initiate Initiate Reaction: Add Substrate and [γ-³³P]ATP Incubate->Initiate Reaction Kinase Reaction: Incubate at RT or 37°C Initiate->Reaction Stop Stop Reaction Reaction->Stop Separate Separate Substrate from ATP Stop->Separate Detect Detect Phosphorylated Substrate Separate->Detect Analyze Data Analysis: Calculate IC50 Detect->Analyze End End Analyze->End

Caption: In Vitro Kinase Assay Workflow.

Materials and Reagents
  • Enzyme: Recombinant target kinase (e.g., JAK1, PI3Kα)

  • Substrate: Specific peptide or protein substrate for the target kinase

  • Inhibitor: Thieno[3,2-d]pyrimidine derivative dissolved in DMSO

  • Radiolabel: [γ-³³P]ATP

  • Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl, MOPS), MgCl₂, DTT, and other components to ensure optimal kinase activity.[10][14]

  • ATP: Unlabeled ATP

  • Reaction Plates: 96-well or 384-well plates

  • Detection System: Scintillation counter or phosphorimager

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of the thieno[3,2-d]pyrimidine derivative in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%).

    • Prepare a master mix containing the kinase buffer, recombinant kinase, and substrate.

    • Prepare the ATP solution by mixing unlabeled ATP with [γ-³³P]ATP to the desired specific activity.

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (for control) to the wells of the reaction plate.[13]

    • Add the kinase/substrate master mix (e.g., 20 µL) to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.[10][13]

    • Initiate the kinase reaction by adding the ATP solution (e.g., 25 µL) to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 37°C) for a specific duration (e.g., 30-60 minutes). This time should be within the linear range of the reaction.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection of Phosphorylated Substrate:

    • Transfer a portion of the reaction mixture from each well onto a filter membrane (e.g., phosphocellulose paper) that binds the phosphorylated substrate.

    • Wash the filter membrane extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³³P]ATP.

    • Dry the filter membrane.

    • Quantify the amount of radioactivity on the filter membrane using a scintillation counter or by exposing it to a phosphor screen and imaging.

  • Data Analysis:

    • Determine the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The in vitro kinase assay is a fundamental tool for the characterization of thieno[3,2-d]pyrimidine derivatives as potential therapeutic agents. The protocol outlined here provides a robust framework for assessing the potency of these compounds against their target kinases. By understanding the underlying signaling pathways and employing rigorous experimental techniques, researchers can effectively advance the development of novel and selective kinase inhibitors based on the thieno[3,2-d]pyrimidine scaffold.

References

Application Note: Purification of 7-Substituted Thieno[3,2-d]pyrimidine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thieno[3,2-d]pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities.[1] These activities include potential as antimicrobial agents targeting DNA gyrase, inhibitors of sirtuins (SIRT1, SIRT2, SIRT3), FMS kinase inhibitors, and agents with antiproliferative properties.[1][2][3] The synthesis of these compounds often results in complex mixtures containing starting materials, reagents, and byproducts. Therefore, efficient purification is a critical step to isolate the desired 7-substituted thieno[3,2-d]pyrimidine derivatives for accurate biological evaluation and further drug development. This application note provides detailed protocols for the purification of these derivatives using chromatographic techniques, primarily focusing on column chromatography and providing insights into HPLC method development.

Chromatographic Purification Strategies

The most common method for the purification of 7-substituted thieno[3,2-d]pyrimidine derivatives, as reported in the literature, is silica gel column chromatography.[1][4] This technique is effective for separating compounds based on their polarity. For higher purity requirements and analytical purposes, High-Performance Liquid Chromatography (HPLC) is employed.[2]

Table 1: Summary of Column Chromatography Conditions for Purification of Thieno[3,2-d]pyrimidine Derivatives
Compound TypeStationary PhaseMobile Phase / EluentYield (%)R_f ValueReference
2-[N-Benzoyl-N-benzylamino]thieno[3,2-d]pyrimidineSilica GelHexane/Ethyl Acetate (7:3)71.20.56[1]
2-[N-(4-Nitrobenzoyl)-N-benzylamino]thieno[3,2-d]pyrimidineSilica GelHexane/Ethyl Acetate65.80.48[1]
Methyl 3-Amino-5-(3-methoxyphenyl)thiophene-2-CarboxylateSilica Geln-hexane/EtOAc (70:30)50-[4]
3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-oneSilica Geln-hexane/EtOAc (60:40)31-[4]
6-Aryl/heteroaryl-thieno[3,2-d]pyrimidin-4(3H)-onesSilica GelEthyl Acetate80-[5]

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

This protocol is a generalized procedure based on common practices reported for the purification of thieno[3,2-d]pyrimidine derivatives.[1][4]

1. Materials:

  • Crude reaction mixture containing the 7-substituted thieno[3,2-d]pyrimidine derivative.
  • Silica gel (230-400 mesh).[2]
  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, dichloromethane), HPLC grade.
  • Thin Layer Chromatography (TLC) plates (silica gel coated).
  • Glass column for chromatography.
  • Collection tubes or flasks.
  • Rotary evaporator.

2. Procedure:

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

While specific preparative HPLC protocols are not extensively detailed in the provided literature, analytical HPLC is used to determine the purity of the final compounds.[2][4] The following is a general guideline for developing an analytical HPLC method.

1. Instrumentation:

  • HPLC system with a UV detector.
  • Analytical C18 column.

2. Method Parameters:

  • Mobile Phase: A gradient of acetonitrile (containing 0.1% trifluoroacetic acid) in water is a common starting point.[4]
  • Gradient: A typical gradient might run from 0% to 100% acetonitrile over 15 minutes.[4]
  • Flow Rate: 0.8 - 1.0 mL/min.
  • Detection Wavelength: 254 nm is a common wavelength for these aromatic compounds.[2]
  • Injection Volume: 10-20 µL.

3. Procedure: i. Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetonitrile, methanol). ii. Inject the sample onto the HPLC system. iii. Analyze the resulting chromatogram to determine the retention time and purity of the compound. Purity is often calculated based on the area percentage of the main peak.[2]

Visualization of Experimental Workflow and Biological Context

To aid in understanding the purification process and the biological relevance of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture tlc TLC Analysis start->tlc Initial Assessment column Column Chromatography tlc->column Method Development fractions Fraction Collection column->fractions analysis Fraction Analysis (TLC) fractions->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation hplc Purity Check (HPLC) evaporation->hplc characterization Structural Characterization hplc->characterization pure_product Pure Product characterization->pure_product

Caption: General workflow for the purification of thieno[3,2-d]pyrimidine derivatives.

signaling_pathway cluster_drug_target Biological Targets cluster_cellular_effect Cellular Effects drug 7-Substituted Thieno[3,2-d]pyrimidine Derivatives target1 DNA Gyrase drug->target1 target2 Sirtuins (SIRT1/2/3) drug->target2 target3 FMS Kinase drug->target3 effect1 Inhibition of DNA Replication (Antimicrobial) target1->effect1 effect2 Modulation of Deacetylation (Anticancer, etc.) target2->effect2 effect3 Inhibition of Kinase Signaling (Anticancer) target3->effect3

Caption: Biological targets of 7-substituted thieno[3,2-d]pyrimidine derivatives.

Conclusion

The purification of 7-substituted thieno[3,2-d]pyrimidine derivatives is readily achievable using standard column chromatography with silica gel. The choice of mobile phase, typically a gradient of n-hexane and ethyl acetate, is crucial for successful separation and should be optimized using TLC. For analytical purposes and final purity assessment, reversed-phase HPLC is a reliable method. The protocols and data presented in this application note provide a comprehensive guide for researchers working on the synthesis and purification of this important class of compounds, facilitating the advancement of their therapeutic potential.

References

Scale-Up Synthesis of 7-Bromothieno[3,2-d]pyrimidine Intermediates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 7-Bromothieno[3,2-d]pyrimidine intermediates, crucial building blocks in the development of various therapeutic agents. The thieno[3,2-d]pyrimidine scaffold is a key pharmacophore in numerous kinase inhibitors and other targeted therapies.[1][2][3][4] The procedures outlined below are designed to be scalable and efficient for laboratory and pilot plant settings.

Synthetic Strategy Overview

The synthesis of the key intermediate, 7-bromo-4-chlorothieno[3,2-d]pyrimidine, is achieved through a multi-step process commencing with the commercially available 3-aminothiophene-2-carboxamide. The overall synthetic pathway involves three main transformations:

  • Cyclization: Formation of the pyrimidinone ring to yield thieno[3,2-d]pyrimidin-4(3H)-one.

  • Bromination: Regioselective bromination at the C7 position of the thiophene ring.

  • Chlorination: Conversion of the 4-oxo group to a chloro group, providing the versatile 7-bromo-4-chlorothieno[3,2-d]pyrimidine core structure.[5]

This core structure is strategically designed for further functionalization, particularly at the C4 and C7 positions, through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, respectively.[5]

Experimental Protocols

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one (2)

This protocol details the cyclization of 3-aminothiophene-2-carboxamide to form the thieno[3,2-d]pyrimidine core.

Materials:

  • 3-Aminothiophene-2-carboxamide (1)

  • Formamide

Procedure:

  • A mixture of 3-aminothiophene-2-carboxamide (1) and formamide is heated.

  • The reaction progress is monitored by an appropriate analytical method (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product, thieno[3,2-d]pyrimidin-4(3H)-one (2), is isolated by filtration.

  • The solid is washed with a suitable solvent (e.g., water or ethanol) and dried under vacuum.

Protocol 2: Synthesis of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (3)

This protocol describes the selective bromination of the thieno[3,2-d]pyrimidin-4(3H)-one intermediate.

Materials:

  • Thieno[3,2-d]pyrimidin-4(3H)-one (2)

  • Bromine (Br₂)

  • Appropriate solvent (e.g., acetic acid or a chlorinated solvent)

Procedure:

  • Thieno[3,2-d]pyrimidin-4(3H)-one (2) is dissolved or suspended in the chosen solvent.

  • The mixture is cooled to a suitable temperature (e.g., 0-5 °C) in an ice bath.

  • A solution of bromine in the same solvent is added dropwise to the reaction mixture while maintaining the temperature.

  • The reaction is stirred at a controlled temperature until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched, for example, by the addition of a sodium thiosulfate solution.

  • The product, 7-bromothieno[3,2-d]pyrimidin-4(3H)-one (3), is isolated by filtration, washed, and dried.

Protocol 3: Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine (4)

This protocol outlines the final chlorination step to produce the key intermediate.

Materials:

  • 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (3)

  • Phosphoryl trichloride (POCl₃)

  • Optional: Catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline)

Procedure:

  • A mixture of 7-bromothieno[3,2-d]pyrimidin-4(3H)-one (3) and phosphoryl trichloride (POCl₃) is carefully heated to reflux. A catalytic amount of a tertiary amine can be added to facilitate the reaction.

  • The reaction is maintained at reflux temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate, 7-bromo-4-chlorothieno[3,2-d]pyrimidine (4), is collected by filtration.

  • The solid is washed with cold water until the filtrate is neutral and then dried under vacuum.

Data Presentation

StepIntermediate NameStarting MaterialReagentsTypical YieldReference
1Thieno[3,2-d]pyrimidin-4(3H)-one (2)3-Aminothiophene-2-carboxamide (1)FormamideHigh[5]
27-Bromothieno[3,2-d]pyrimidin-4(3H)-one (3)Thieno[3,2-d]pyrimidin-4(3H)-one (2)Bromine (Br₂)Good[5]
37-Bromo-4-chlorothieno[3,2-d]pyrimidine (4)7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (3)Phosphoryl trichloride (POCl₃)Good[5]

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of the 7-bromo-4-chlorothieno[3,2-d]pyrimidine core structure.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination cluster_step3 Step 3: Chlorination start 3-Aminothiophene-2-carboxamide (1) intermediate1 Thieno[3,2-d]pyrimidin-4(3H)-one (2) start->intermediate1 Formamide intermediate2 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (3) intermediate1->intermediate2 Br₂ product 7-Bromo-4-chlorothieno[3,2-d]pyrimidine (4) intermediate2->product POCl₃

Caption: Synthetic route to 7-bromo-4-chlorothieno[3,2-d]pyrimidine.

References

The Strategic Application of 7-Bromothieno[3,2-d]pyrimidine in Fragment-Based Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a wide range of biological targets, particularly protein kinases, making it a valuable starting point for the development of novel therapeutics. Among its derivatives, 7-Bromothieno[3,2-d]pyrimidine serves as a versatile building block in fragment-based drug design (FBDD), offering a reactive handle for the synthesis of focused compound libraries to explore structure-activity relationships (SAR) and optimize lead compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this key fragment.

Application Notes

The core utility of this compound in FBDD lies in its amenability to facile chemical modification. The bromine atom at the 7-position, along with other reactive sites on the thienopyrimidine core, allows for the strategic introduction of various substituents to probe the chemical space around a biological target. This fragment is particularly prominent in the development of inhibitors for protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as for targeting tubulin polymerization.[1][2][3]

A common strategy involves the initial identification of the thieno[3,2-d]pyrimidine core as a hit from a fragment screen. Subsequently, derivatives are synthesized from precursors like 7-bromothieno[3,2-d]pyrimidin-2,4-dione to improve potency and selectivity.[1] The bromine atom is often displaced or utilized in cross-coupling reactions to introduce a variety of chemical moieties.

The general workflow for employing this compound in FBDD is a systematic process of fragment elaboration and optimization.

FBDD_Workflow cluster_synthesis Fragment Elaboration cluster_screening Screening & Optimization cluster_output Outcome Start This compound Core Library Synthesize Focused Library (e.g., via Suzuki, S_NAr) Start->Library Diversification Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Library Iterative Cycles Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: General workflow for fragment-based drug design using this compound.

Quantitative Data Summary

The following tables summarize the biological activities of various thieno[3,2-d]pyrimidine derivatives against different cancer cell lines and protein kinases. This data highlights the potential of this scaffold in generating potent inhibitors.

Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1 L1210 (Leukemia)2.5[1]
2 L1210 (Leukemia)2.5[1]
1 CEM (Leukemia)5[1]
2 CEM (Leukemia)5[1]
1 HeLa (Cervical Cancer)5[1]
2 HeLa (Cervical Cancer)5[1]
3c MCF-7 (Breast Cancer)0.43[4]
5b MCF-7 (Breast Cancer)0.51[4]
5c MCF-7 (Breast Cancer)0.48[4]
9d MDA-MB-231 (Breast Cancer)0.61[4]
11b MDA-MB-231 (Breast Cancer)0.55[4]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)Reference
5f EGFR< 0.05 (1.18-fold more potent than Erlotinib)[3][5]
5f VEGFR-21.23[3][5]
17f VEGFR-20.23[6]
5b (thieno[2,3-d]) EGFR (WT)0.037[7]
5b (thieno[2,3-d]) EGFR (T790M)0.204[7]
9a PI3Kα9.47[8]

Experimental Protocols

Protocol 1: Synthesis of 7-Arylthieno[3,2-d]pyrimidin-4-amine Library

This protocol describes a general method for the synthesis of a focused library of 7-arylthieno[3,2-d]pyrimidin-4-amines, a common elaboration of the core fragment.[9]

Materials:

  • Substituted 3-aminothiophene-2-carboxamide

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Substituted anilines

  • Arylboronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents (e.g., Dioxane, DMF)

Procedure:

  • Cyclization to form the thienopyrimidine core: Reflux the 3-aminothiophene-2-carboxamide with an excess of formamide to construct the thieno[3,2-d]pyrimidin-4(3H)-one.

  • Chlorination: Treat the thieno[3,2-d]pyrimidin-4(3H)-one with POCl₃ to yield the 4-chlorothieno[3,2-d]pyrimidine intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): React the 4-chloro intermediate with a variety of primary or secondary amines in a suitable solvent to introduce diversity at the 4-position.

  • Suzuki Coupling: If starting with a bromo-substituted thienopyrimidine, perform a Suzuki coupling reaction with various arylboronic acids in the presence of a palladium catalyst and a base to introduce diversity at the 7-position.[10]

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits or enhances tubulin polymerization.[11][12]

Materials:

  • Purified tubulin (>99%)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

  • 96-well microplate reader with temperature control at 37°C and absorbance measurement at 340 nm.

Procedure:

  • Prepare the tubulin solution on ice by diluting it to the desired concentration (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP and glycerol.

  • Add a small volume of the test compound or control to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the polymerization by adding the cold tubulin solution to the wells.

  • Immediately place the plate in the microplate reader and monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compounds with the controls to determine their effect.

Protocol 3: EGFR Tyrosine Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of compounds against EGFR kinase.[5][13]

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[13]

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Luminometer

Procedure:

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the EGFR enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.[13]

  • Record the luminescence signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation (MTT) Assay

This assay is used to evaluate the cytotoxic effect of compounds on cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader for absorbance measurement.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit key signaling pathways implicated in cancer progression.

EGFR/VEGFR-2 Signaling Pathway:

Many thienopyrimidine derivatives are designed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2. These receptors, upon binding to their respective ligands, dimerize and autophosphorylate, initiating downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, and angiogenesis. Thienopyrimidine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing ATP from binding, thereby blocking the phosphorylation and activation of the receptor.[3][5]

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by thieno[3,2-d]pyrimidine derivatives.

Tubulin Polymerization Inhibition:

Certain derivatives of the thieno[3,2-d]pyrimidine scaffold have been identified as inhibitors of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Tubulin_Inhibition Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->Tubulin Depolymerization Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->Tubulin Binds to Inhibitor->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for thieno[3,2-d]pyrimidine-based tubulin polymerization inhibitors.

References

Application Notes and Protocols: Synthesis of EGFR Inhibitors Utilizing 7-Bromothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Epidermal Growth Factor Receptor (EGFR) inhibitors derived from the versatile starting material, 7-Bromothieno[3,2-d]pyrimidine. This scaffold is a key component in the development of potent and selective kinase inhibitors, particularly those targeting mutations in EGFR that are prevalent in non-small cell lung cancer (NSCLC).

The strategic placement of the bromine atom at the 7-position of the thieno[3,2-d]pyrimidine core allows for the introduction of a wide array of substituents through well-established cross-coupling reactions. This facilitates the exploration of the chemical space around this privileged scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Introduction to Thieno[3,2-d]pyrimidines as EGFR Inhibitors

The thieno[3,2-d]pyrimidine core is a bioisostere of the purine nucleus and has been identified as a key pharmacophore in a multitude of kinase inhibitors. Its rigid, planar structure allows for favorable interactions within the ATP-binding pocket of EGFR. By modifying the substituents at various positions, particularly at the 4- and 7-positions, researchers can fine-tune the inhibitor's affinity for wild-type EGFR versus mutant forms such as L858R and the drug-resistant T790M mutant.

Data Presentation: Inhibitory Activity of 7-Substituted Thieno[3,2-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative 7-substituted thieno[3,2-d]pyrimidine derivatives against various EGFR isoforms and cancer cell lines. These compounds showcase the potential of functionalizing the 7-position to achieve high potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of 7-Substituted Thieno[3,2-d]pyrimidine Analogs

Compound IDR Group at 7-positionEGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)Selectivity (WT/mutant)
B1 N-methylpyrazole>100013>76
B7 N-methylpyrazole analog>1005.9>16
6a Quinolin-2(1H)-one>10000≤ 250>40
6l Quinolin-2(1H)-one deriv.>10000≤ 250>40
6o Quinolin-2(1H)-one deriv.>10000≤ 250>40

Data sourced from studies on novel thieno[3,2-d]pyrimidine derivatives as EGFR kinase inhibitors.[1][2]

Table 2: Anti-proliferative Activity of Selected 7-Substituted Thieno[3,2-d]pyrimidine Derivatives

Compound IDCell LineIC₅₀ (µM)
B1 H19750.087
A5491.508
B7 H19750.023
A5490.441
3c MCF-70.43
5b MCF-71.31

Data sourced from studies on the cytotoxic activity of novel thieno[3,2-d]pyrimidine derivatives.[1][3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final EGFR inhibitors starting from this compound.

Protocol 1: Synthesis of 7-Bromothieno[3,2-d]pyrimidin-4-amine (Key Intermediate)

This protocol describes a common route to a key intermediate for further functionalization.

Materials:

  • 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ammonia solution (7N in Methanol)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one in an appropriate solvent, add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-7-bromothieno[3,2-d]pyrimidine.

  • Dissolve the crude 4-chloro intermediate in a suitable solvent and add a solution of ammonia in methanol.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford 7-Bromothieno[3,2-d]pyrimidin-4-amine.

Protocol 2: Synthesis of 7-Aryl-thieno[3,2-d]pyrimidin-4-amine via Suzuki Coupling

This protocol outlines the introduction of an aryl group at the 7-position.

Materials:

  • 7-Bromothieno[3,2-d]pyrimidin-4-amine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 7-Bromothieno[3,2-d]pyrimidin-4-amine, the desired arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-Aryl-thieno[3,2-d]pyrimidin-4-amine.

Protocol 3: EGFR Kinase Inhibition Assay (HTRF)

This protocol describes a common method for evaluating the inhibitory activity of the synthesized compounds against EGFR.

Materials:

  • Recombinant human EGFR kinase (wild-type and mutant forms)

  • Biotinylated poly-GT substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Assay buffer

  • Test compounds

  • 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, EGFR kinase, and the test compound solution.

  • Initiate the kinase reaction by adding a mixture of biotinylated poly-GT substrate and ATP.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

  • Incubate the plate for a further period to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.

  • Calculate the HTRF ratio and determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding EGFR_active EGFR Dimer (active) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation ATP ATP RAS RAS EGFR_active->RAS PI3K PI3K EGFR_active->PI3K ADP ADP ATP->ADP Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR_active Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and mechanism of inhibition.

Synthesis_Workflow cluster_coupling Cross-Coupling Reactions start 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one chlorination Chlorination (POCl₃) start->chlorination intermediate1 4-Chloro-7-bromothieno[3,2-d]pyrimidine chlorination->intermediate1 amination Amination (NH₃/MeOH) intermediate1->amination intermediate2 7-Bromothieno[3,2-d]pyrimidin-4-amine amination->intermediate2 suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst) intermediate2->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) intermediate2->buchwald final_product 7-Substituted-thieno[3,2-d]pyrimidin-4-amine (EGFR Inhibitor) suzuki->final_product buchwald->final_product

Caption: Synthetic workflow for EGFR inhibitors.

References

Application Notes and Protocols for Thieno[3,2-d]pyrimidine Derivatives as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks). The dysregulation of the PI3K/AKT/mTOR signaling pathway is a key factor in the development and progression of various cancers, making PI3K an attractive target for therapeutic intervention.[1][2][3] The thieno[3,2-d]pyrimidine scaffold has been identified as a promising core structure for the development of novel PI3K inhibitors.[4][5]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][6] Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1.[2] Activated AKT then modulates a variety of cellular functions and activates mTOR, a key regulator of protein synthesis and cell growth.[1][7] Inhibition of PI3K blocks the production of PIP3, thereby downregulating the entire signaling cascade and inducing anti-proliferative effects in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (p-AKT) mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

Experimental Workflow for Inhibitor Development

The development of thieno[3,2-d]pyrimidine-based PI3K inhibitors follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 3-aminothiophene-2-carboxylate) Reaction Cyclization Reaction (e.g., with POCl3 and lactam) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization EnzymeAssay In vitro PI3K Enzyme Inhibition Assay Characterization->EnzymeAssay Test Compounds CellAssay Cell-based Proliferation Assay (e.g., MTT) EnzymeAssay->CellAssay Lead Compounds WesternBlot Western Blot Analysis (p-AKT levels) CellAssay->WesternBlot InVivo In vivo Xenograft Studies WesternBlot->InVivo

Caption: Experimental workflow for the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as PI3K inhibitors.

Data Presentation: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity of representative thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives against various PI3K isoforms. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTarget PI3K IsoformEnzymatic Inhibition (%) @ 10 µMIC50 (µM)Reference
VIb PI3Kβ72%-[8][9]
PI3Kγ84%-[8][9]
IIIa PI3Kβ62%-[8]
PI3Kγ70%-[8]
VIc PI3Kβ50%-[8]
IIIk PI3Kγ48%-[8]
8k ROCK I-0.004[10]
ROCK II-0.001[10]
17f VEGFR-2-0.23[11]
HCT-116 cell line-2.80[11]
HepG2 cell line-4.10[11]

Note: The table includes data for both thieno[2,3-d] and thieno[3,2-d]pyrimidine scaffolds to provide a broader context of their potential as kinase inhibitors. While the primary focus is on PI3K, inhibitory activities against other kinases like ROCK and VEGFR-2 are also included to highlight the potential for polypharmacology or the need for selectivity profiling.[10][11]

Experimental Protocols

Protocol 1: General Synthesis of Tricyclic Thieno[3,2-d]pyrimidinones[12]

This protocol describes a general method for the synthesis of tricyclic thieno[3,2-d]pyrimidinone derivatives.

Materials:

  • 3-Amino-thiophene-2-carboxylate synthons

  • Appropriate lactam (e.g., 2-pyrrolidone)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the 3-amino-thiophene-2-carboxylate (1 mmol) and the corresponding lactam (1.2 mmol) in dry DCM or DCE (20 mL), add phosphorus oxychloride (1.5 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at reflux temperature (40 °C for DCM, 80 °C for DCE) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tricyclic thieno[3,2-d]pyrimidinone.

  • Characterize the final product by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro PI3K Enzyme Inhibition Assay[13][14]

This protocol outlines a general procedure for determining the in vitro inhibitory activity of thieno[3,2-d]pyrimidine derivatives against PI3K enzymes using a luminescence-based assay that measures ADP formation.

Materials:

  • Purified recombinant PI3K isoforms (e.g., p110α, p110β, p110δ, p110γ)

  • PI3K reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)

  • PIP2 substrate

  • ATP

  • Test compounds (thieno[3,2-d]pyrimidine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in the PI3K reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2%.

  • In a 384-well plate, add 0.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

  • Prepare a mixture of the PI3K enzyme and the lipid substrate (PIP2) in the PI3K reaction buffer. Add 4 µL of this enzyme/lipid mixture to each well.

  • Incubate the plate for 10-15 minutes at room temperature to allow for pre-incubation of the enzyme and inhibitor.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM in water) to each well.

  • Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP, which is then detected via a luciferase/luciferin reaction.

  • Measure the luminescence signal using a plate reader.

  • The inhibitory activity of the test compounds is calculated as the percentage of inhibition relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Western Blot Analysis for PI3K Pathway Inhibition in Cells[15]

This protocol describes how to assess the phosphorylation status of AKT, a key downstream effector of PI3K, in cells treated with thieno[3,2-d]pyrimidine derivatives.

Materials:

  • Cancer cell line (e.g., MCF-7, T-47D)

  • Cell culture medium and supplements

  • Test compounds (thieno[3,2-d]pyrimidine derivatives)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding and Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT, total AKT, and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated AKT to total AKT and the loading control to determine the effect of the compound on PI3K pathway activity.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-deficient heterocycle is resulting in low to no yield. What are the primary factors to investigate?

Low yields in Suzuki couplings with electron-deficient heterocycles can stem from several issues. The initial points to verify are the integrity and activity of your reagents and catalyst. Ensure that the palladium catalyst is active and the ligands have not degraded. It is also crucial to maintain an inert atmosphere throughout the reaction, as oxygen can lead to catalyst decomposition and undesirable side reactions like homocoupling of the boronic acid.[1] Another common issue is the poor solubility of polar heterocyclic compounds in many organic solvents, which can hinder the reaction.[2]

Q2: I suspect catalyst poisoning or deactivation is occurring in my reaction. What are the likely causes and how can I mitigate this?

Catalyst deactivation is a significant challenge, especially when working with nitrogen-containing heterocycles. The Lewis basic nitrogen atoms in the heterocycle can coordinate to the palladium catalyst, leading to deactivation.[2]

To address this, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][3] These ligands can shield the palladium center, preventing strong coordination with the heterocycle.

  • Use of Precatalysts: Modern palladium precatalysts, such as Buchwald's G3 or G4 precatalysts, can be highly effective for these challenging substrates as they are designed for efficient catalyst activation.[1]

  • Slow Addition: Adding the heterocyclic partner slowly to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[3]

  • Anhydrous Conditions: In some instances, running the reaction under strictly anhydrous conditions can prevent certain catalyst deactivation pathways.[3]

Q3: Protodeboronation of my heteroaryl boronic acid seems to be a major side reaction. What are the best practices to minimize this?

Protodeboronation, the cleavage of the C-B bond, is a common side reaction, particularly with electron-deficient heteroaryl boronic acids.[3] This process is often accelerated by the presence of water and strong bases.

To minimize protodeboronation:

  • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative, such as a pinacol boronic ester (BPin), MIDA boronate, or a potassium trifluoroborate salt (BF₃K).[4] These are generally more resistant to protodeboronation.

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to limit the proton source.[3][4]

  • Choice of Base: A careful selection of the base is critical. While a strong base is often needed for the transmetalation step with electron-deficient partners, excessively harsh basic conditions can promote protodeboronation.[1][4] Screening different bases may be necessary.

  • Reaction Temperature and Time: Operate at the lowest effective temperature and for the shortest duration necessary to achieve product formation, as higher temperatures can increase the rate of protodeboronation.[3][4]

Q4: I am observing significant homocoupling of my boronic acid. How can I suppress this side reaction?

Homocoupling of boronic acids to form symmetrical biaryls is often promoted by the presence of oxygen.[3]

To prevent homocoupling:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.[1][3]

  • Maintain Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire course of the reaction.[3]

  • Control of Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of the desired cross-coupling versus homocoupling. Optimization of these parameters may be required.[3]

Troubleshooting Guides & Data

Low Yield with Electron-Deficient Heteroaryl Halides

Electron-deficient heteroaryl halides can be challenging substrates. The electron-withdrawing nature of the heterocycle can affect the oxidative addition step. The following table provides a starting point for troubleshooting.

ProblemPotential CauseRecommended Solution
No Reaction Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a robust precatalyst like a Buchwald G3 or G4 type.[1]
Poor solubility of starting materialsScreen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).[3][4]
Low Conversion Insufficiently active catalyst systemSwitch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos).[1][3]
Inappropriate baseScreen stronger bases such as K₃PO₄ or Cs₂CO₃.[1][5]
Low reaction temperatureGradually increase the reaction temperature.[1]
Formation of Byproducts ProtodeboronationUse a more stable boronic ester (e.g., pinacol ester) and consider anhydrous conditions.[4]
HomocouplingThoroughly degas the reaction mixture and ensure an inert atmosphere.[3]
Experimental Protocol: General Procedure for Suzuki Coupling with an Electron-Deficient Heterocycle

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Electron-deficient heteroaryl halide (1.0 equiv)

  • Heteroaryl boronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)

  • Degassed solvent (e.g., 1,4-dioxane/water, 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl halide, the boronic acid/ester, and the base.[1]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[1]

  • Solvent Addition: Add the degassed solvent via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visual Troubleshooting Workflows

The following diagrams illustrate logical troubleshooting workflows for common issues encountered during Suzuki coupling with electron-deficient heterocycles.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Active Catalyst? - Pure Starting Materials? - Dry/Degassed Solvents? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Inert Atmosphere? - Sufficient Temperature? - Adequate Stirring? check_reagents->check_conditions Reagents OK solution Improved Yield check_reagents->solution Issue Found & Fixed optimize_catalyst 3. Optimize Catalyst System - Screen Ligands (e.g., XPhos, SPhos) - Try Precatalyst (e.g., G3/G4) - Adjust Catalyst Loading check_conditions->optimize_catalyst Conditions OK check_conditions->solution Issue Found & Fixed optimize_base 4. Optimize Base - Screen Bases (K3PO4, Cs2CO3) - Check Base Solubility optimize_catalyst->optimize_base No Improvement optimize_catalyst->solution Improvement check_side_reactions 5. Analyze for Side Reactions - Protodeboronation? - Homocoupling? - Dehalogenation? optimize_base->check_side_reactions No Improvement optimize_base->solution Improvement check_side_reactions->solution Address Side Reactions

Caption: A step-by-step troubleshooting workflow for addressing low yields.

Catalyst_Deactivation_Mitigation start Suspected Catalyst Deactivation (Stalled Reaction, Low Turnover) cause1 Cause: Heterocycle Coordination (Lewis Basic Nitrogen) start->cause1 cause2 Cause: Oxidative Degradation start->cause2 solution1 Solution: Steric/Electronic Protection - Use Bulky, Electron-Rich Ligands  (XPhos, SPhos, RuPhos) - Use NHC Ligands cause1->solution1 solution2 Solution: Controlled Addition - Slow addition of the  heterocyclic partner cause1->solution2 solution3 Solution: Use Precatalyst - Buchwald G3/G4 Precatalysts cause1->solution3 solution4 Solution: Rigorous Inert Atmosphere - Thoroughly Degas Solvents - Maintain Positive N2/Ar Pressure cause2->solution4

Caption: Strategies to mitigate catalyst deactivation in Suzuki couplings.

Side_Reaction_Prevention cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling p1 Use Stable Boron Reagent - Pinacol Esters (BPin) - MIDA Boronates - Trifluoroborate Salts (BF3K) p2 Anhydrous Conditions - Dry Solvents & Reagents p3 Optimize Base & Temperature - Weaker base if possible - Lowest effective temperature h1 Strictly Anaerobic Conditions - Thoroughly degas solvents - Maintain inert atmosphere h2 Optimize Catalyst System - Ligand choice can influence selectivity start Common Side Reactions start->p1 start->h1

Caption: Key strategies to prevent common side reactions.

References

Technical Support Center: Synthesis of 7-Bromothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-Bromothieno[3,2-d]pyrimidine and its derivatives, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of the this compound core?

A common and effective starting material is thieno[3,2-d]pyrimidin-2,4-dione. This precursor can be readily brominated at the 7-position and subsequently chlorinated to introduce desired functionalities.

Q2: I am experiencing a low yield in the bromination of thieno[3,2-d]pyrimidin-2,4-dione. What are the potential causes and solutions?

Low yields in the bromination step are often due to suboptimal reaction conditions. Key factors to consider are reaction temperature and the method of bromine addition. A modified approach has been shown to significantly increase yields.[1] Instead of high temperatures (e.g., 120°C), carrying out the bromination at a lower temperature of 90°C can be more effective. Additionally, adding the bromine in two portions with a 24-hour interval between additions can improve the yield to 90-95%.[1]

Q3: My chlorination of 7-bromothieno[3,2-d]pyrimidin-2,4-dione with phosphorus oxychloride (POCl₃) is giving a poor yield. How can I optimize this step?

The efficiency of the chlorination reaction can be sensitive to the reagents and conditions used. The use of POCl₃ in the presence of a base like N,N-dimethylaniline (DMA) or dimethylaminopyridine (DMAP) is common. For the chlorination of 7-bromothieno[3,2-d]pyrimidin-2,4-dione, conducting the reaction with POCl₃ in the presence of DMAP has been reported to provide good yields (around 73%).[1] It is also crucial to ensure that the POCl₃ is freshly distilled for optimal reactivity.

Q4: Are there alternative methods to improve yields and reduce reaction times for the synthesis of thieno[3,2-d]pyrimidine derivatives?

Yes, microwave-assisted synthesis can be a highly effective technique. Microwave irradiation often leads to significantly reduced reaction times and improved yields for cyclization reactions in the synthesis of the thieno[3,2-d]pyrimidine core.[2] This method is particularly beneficial for reactions that are sluggish under conventional heating.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives.

Problem 1: Low yield of 7-bromothieno[3,2-d]pyrimidin-2,4-dione (Bromination Step)
Possible Cause Suggested Solution
High Reaction Temperature Overheating can lead to the formation of side products and decomposition. Lowering the reaction temperature to 90°C has been shown to improve yields significantly.[1]
Single Addition of Bromine Adding all the bromine at once can lead to incomplete reaction or the formation of undesired byproducts. A portion-wise addition of bromine, for instance, in two equal portions 24 hours apart, can drive the reaction to completion and enhance the yield.[1]
Impure Starting Material The purity of the starting thieno[3,2-d]pyrimidin-2,4-dione is crucial. Ensure it is of high purity before starting the bromination.
Suboptimal Solvent Glacial acetic acid is a commonly used solvent for this reaction. Ensure it is anhydrous, as water can interfere with the reaction.
Problem 2: Low yield of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (Chlorination Step)
Possible Cause Suggested Solution
Inefficient Chlorinating Agent The quality of POCl₃ is critical. Use freshly distilled POCl₃ for the best results.
Suboptimal Base/Catalyst The choice of base can influence the reaction outcome. Using dimethylaminopyridine (DMAP) as a base with POCl₃ has been reported to give good yields.[1]
Incomplete Reaction The reaction may require sufficient time and temperature to go to completion. A typical condition is stirring at 105-110°C for 2 hours under a nitrogen atmosphere.[1]
Work-up and Purification Issues The work-up procedure is important for isolating the pure product. After evaporation of POCl₃, extraction with a suitable solvent like CH₂Cl₂, followed by washing with aqueous NaHCO₃ and brine, is recommended.[1] Purification by column chromatography is often necessary to obtain the pure product.[1]

Quantitative Data

The following tables summarize the reported yields for the key steps in the synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.

Table 1: Bromination of Thieno[3,2-d]pyrimidin-2,4-dione

Starting Material Reagents Conditions Product Yield Reference
Thieno[3,2-d]pyrimidin-2,4-dioneBromine, Acetic Acid90°C, Bromine added in two portions over 48h7-Bromo-thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione94%[1]
Thieno[3,2-d]pyrimidin-2,4-dioneBromine, Acetic Acid120°C, Single addition of Bromine7-Bromo-thieno[3,2-d]pyrimidin-2,4(1H,3H)-dioneLower (not specified)[1]

Table 2: Chlorination of 7-Bromothieno[3,2-d]pyrimidin-2,4-dione

Starting Material Reagents Conditions Product Yield Reference
7-Bromo-thieno[3,2-d]pyrimidin-2,4(1H,3H)-dionePOCl₃, DMAP105-110°C, 2h, Nitrogen atmosphere7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine73%[1]

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione

This protocol is a modified, high-yield procedure.[1]

  • To a 100 mL glass tube, add thieno[3,2-d]pyrimidin-2,4-dione (5.88 g, 34.86 mmol) and acetic acid (60 mL).

  • Add bromine (3.6 mL, 69.72 mmol) to the mixture and cap the tube.

  • Stir the sealed tube in a preheated oil bath at 90°C for 24 hours.

  • After 24 hours, add an additional portion of bromine (3.6 mL, 69.72 mmol) to the sealed tube.

  • Continue stirring the mixture for another 24 hours at 90°C.

  • Evaporate the acetic acid to obtain a solid residue.

  • Add water (200 mL) to the residue, and filter the resulting suspension.

  • Wash the residue repeatedly with water and dry it under a vacuum to obtain 7-Bromo-thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione as an off-white solid (yield: 94%).

Protocol 2: Synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

This protocol describes the chlorination of the brominated intermediate.[1]

  • To a round-bottom flask, add 7-bromothieno[3,2-d]pyrimidin-2,4-dione (4.07 g, 16.47 mmol) and DMAP (8.38 g, 68.76 mmol).

  • Add freshly distilled POCl₃ to the flask.

  • Stir the suspension at 105-110°C for 2 hours under a nitrogen atmosphere.

  • Evaporate the excess POCl₃ under reduced pressure.

  • Extract the residue with CH₂Cl₂ (300 mL).

  • Wash the organic layer with aqueous NaHCO₃ (300 mL) and then with brine (200 mL).

  • Dry the organic layer over MgSO₄.

  • Concentrate the dried organic layer and purify the product using column chromatography (eluting with 19:1 hexanes:EtOAc) to obtain 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine as a white solid (yield: 73%).

Visualizations

Synthetic_Workflow Start Thieno[3,2-d]pyrimidin-2,4-dione Bromination Bromination Start->Bromination Br₂, AcOH 90°C, 48h Intermediate 7-Bromo-thieno[3,2-d]pyrimidin- 2,4(1H,3H)-dione Bromination->Intermediate Yield: 94% Chlorination Chlorination Intermediate->Chlorination POCl₃, DMAP 105-110°C, 2h Product 7-Bromo-2,4-dichlorothieno [3,2-d]pyrimidine Chlorination->Product Yield: 73%

Caption: Synthetic workflow for 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.

Troubleshooting_Low_Yield Start Low Yield in Reaction Step Which step has low yield? Start->Step Bromination Bromination Step->Bromination Bromination Chlorination Chlorination Step->Chlorination Chlorination Brom_Temp Check Reaction Temperature Bromination->Brom_Temp Chlor_Reagent Check POCl₃ Quality Chlorination->Chlor_Reagent Brom_Temp_High High Temp (>90°C)? Brom_Temp->Brom_Temp_High Yes Brom_Add Check Bromine Addition Brom_Temp->Brom_Add No Brom_Temp_Sol Lower temperature to 90°C Brom_Temp_High->Brom_Temp_Sol Yes Brom_Add_Single Single addition? Brom_Add->Brom_Add_Single Brom_Add_Single->Start No, other issue Brom_Add_Sol Add Br₂ in two portions, 24h apart Brom_Add_Single->Brom_Add_Sol Yes Chlor_Reagent_Old Old or undistilled? Chlor_Reagent->Chlor_Reagent_Old Chlor_Base Check Base Chlor_Reagent->Chlor_Base No Chlor_Reagent_Sol Use freshly distilled POCl₃ Chlor_Reagent_Old->Chlor_Reagent_Sol Yes Chlor_Base_Type Using DMAP? Chlor_Base->Chlor_Base_Type Chlor_Base_Type->Start Yes, other issue Chlor_Base_Sol Use DMAP as base Chlor_Base_Type->Chlor_Base_Sol No

Caption: Troubleshooting decision tree for low yield reactions.

References

Technical Support Center: Synthesis of 7-Arylthieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-arylthieno[3,2-d]pyrimidines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low Yield During Thienopyrimidine Core Formation

Question: I am experiencing low yields during the cyclization of 3-aminothiophene-2-carboxamide with formamide to form the thieno[3,2-d]pyrimidin-4(3H)-one core. What are the potential causes and solutions?

Answer:

Low yields in this key cyclization step can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Prolonged heating can sometimes drive the reaction further.

  • Purity of Starting Material: The purity of the starting 3-aminothiophene-2-carboxamide is crucial. Impurities can interfere with the cyclization. It is recommended to use highly pure starting material, which can be synthesized according to literature procedures.[1]

  • Suboptimal Reaction Conditions: The choice of cyclizing agent and solvent can significantly impact the yield. While formamide is commonly used, other reagents like formic acid or a mixture of formic acid and acetic anhydride can be explored.[2]

  • Product Degradation: The product, thieno[3,2-d]pyrimidin-4(3H)-one, might be susceptible to degradation under harsh reaction conditions. Consider optimizing the temperature and reaction time to minimize degradation.

Troubleshooting Workflow: Low Yield in Core Formation

G start Low Yield of Thieno[3,2-d]pyrimidin-4(3H)-one check_purity Verify Purity of 3-aminothiophene-2-carboxamide start->check_purity incomplete_rxn Incomplete Reaction? check_purity->incomplete_rxn Pure purify_sm Purify Starting Material check_purity->purify_sm Impure optimize_cond Optimize Reaction Conditions incomplete_rxn->optimize_cond No increase_time_temp Increase Reaction Time/Temperature incomplete_rxn->increase_time_temp Yes alternative_reagents Try Alternative Cyclizing Agents (e.g., Formic Acid/Acetic Anhydride) optimize_cond->alternative_reagents purify_sm->incomplete_rxn end Improved Yield increase_time_temp->end alternative_reagents->end

Caption: Troubleshooting workflow for low yield in thienopyrimidine core formation.

2. Side Reactions During Halogenation

Question: I am observing multiple products after the chlorination of the thieno[3,2-d]pyrimidin-4(3H)-one core using POCl₃. What are the possible side reactions?

Answer:

The chlorination of the thieno[3,2-d]pyrimidin-4(3H)-one core is a critical step to install a reactive handle for subsequent functionalization. However, side reactions can occur:

  • Over-chlorination: While the primary target is the 4-position, prolonged reaction times or high temperatures can lead to chlorination at other positions on the heterocyclic ring system.

  • Formation of Intractable Emulsions: The use of certain bases, such as N,N-dimethylaniline (DMA), during workup can lead to the formation of stable emulsions, making product isolation difficult.[3]

  • Incomplete Reaction: Insufficient reagent or reaction time can result in a mixture of the starting material and the desired chlorinated product.

To mitigate these issues:

  • Control Reaction Time and Temperature: Carefully monitor the reaction progress using techniques like TLC to avoid over-chlorination.

  • Alternative Base: Consider using dimethylaminopyridine (DMAP) instead of DMA to prevent emulsion formation during workup.[3]

  • Purification: The crude product often requires purification. Crystallization from a suitable solvent like ethyl acetate can be effective.[3]

3. Poor Selectivity in Suzuki Coupling

Question: I am attempting a Suzuki coupling on a 7-bromo-4-chlorothieno[3,2-d]pyrimidine core and getting a mixture of products. How can I improve the selectivity?

Answer:

When working with a di-halogenated thienopyrimidine core, achieving selective functionalization is key. The reactivity of the C-Cl bond at the 4-position and the C-Br bond at the 7-position can be exploited.

  • Sequential Functionalization: A common strategy is to first perform a nucleophilic aromatic substitution (SNAr) at the more reactive 4-chloro position with an amine.[1][4] This is typically followed by a palladium-catalyzed Suzuki coupling at the 7-bromo position.[1][4] This sequential approach avoids selectivity issues.[1]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the selectivity of the Suzuki coupling. Experimenting with different catalyst systems may be necessary to favor coupling at the desired position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction at the more activated site.

Proposed Synthetic Strategy for Selective Functionalization

G start 7-Bromo-4-chlorothieno[3,2-d]pyrimidine snar Nucleophilic Aromatic Substitution (SNAr) with Amine at C4 start->snar intermediate 7-Bromo-4-amino-thieno[3,2-d]pyrimidine snar->intermediate suzuki Suzuki Coupling with Arylboronic Acid at C7 intermediate->suzuki product 7-Aryl-4-amino-thieno[3,2-d]pyrimidine suzuki->product

Caption: Sequential functionalization strategy for 7-arylthieno[3,2-d]pyrimidines.

4. Formation of Bis-Aryl Products in Suzuki Coupling

Question: During the Suzuki coupling of a mono-halo-thienopyrimidine, I am observing the formation of a bis-aryl product. What could be the cause?

Answer:

The formation of bis-aryl products in Suzuki couplings, while less common with mono-halo substrates, can occur under certain conditions.

  • Homocoupling of Boronic Acid: The most likely cause is the homocoupling of the arylboronic acid reagent. This side reaction is often promoted by high temperatures, the presence of oxygen, and certain palladium catalysts.

  • Troubleshooting:

    • Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen.

    • Optimize Catalyst Loading: Use the minimum effective amount of palladium catalyst.

    • Control Temperature: Run the reaction at the lowest possible temperature that still allows for efficient coupling.

    • Use of Additives: The addition of radical scavengers or specific ligands can sometimes suppress homocoupling.

Experimental Protocols

General Procedure for the Synthesis of 7-Arylthieno[3,2-d]pyrimidin-4-amines [1][5]

This protocol outlines the key steps for the synthesis of a library of 7-arylthieno[3,2-d]pyrimidin-4-amine analogs.

Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one (2)

  • A mixture of 3-aminothiophene-2-carboxamide (1) and formamide is heated.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, and the product is isolated by filtration and washed to afford thieno[3,2-d]pyrimidin-4(3H)-one (2).

Step 2: Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine (4)

  • Thieno[3,2-d]pyrimidin-4(3H)-one (2) is first brominated.

  • The resulting intermediate is then treated with phosphoryl trichloride (POCl₃) to yield the key 7-bromo-4-chlorothieno[3,2-d]pyrimidine core (4).[1]

Step 3: Nucleophilic Substitution at C-4 (Formation of 5)

  • 7-Bromo-4-chlorothieno[3,2-d]pyrimidine (4) is dissolved in a suitable solvent such as isopropanol.

  • An aromatic amine is added to the solution.

  • The mixture is heated at approximately 60 °C.

  • The product (5) is typically purified by trituration with a solvent like ethyl ether.[1]

Step 4: Suzuki Coupling at C-7 (Formation of 6)

  • The 7-bromo-4-aminothieno[3,2-d]pyrimidine intermediate (5) is subjected to a palladium-catalyzed Suzuki coupling reaction with an appropriate arylboronic acid.

  • The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • The reaction mixture is heated until the starting material is consumed.

  • The final 7-arylthieno[3,2-d]pyrimidin-4-amine product (6) is isolated and purified, often by column chromatography.

Data Summary

Table 1: Yields for the Synthesis of 7-Arylthieno[3,2-d]pyrimidin-4-amines

StepProductTypical Yield RangeReference
Cyclization of 3-aminothiophene-2-carboxamideThieno[3,2-d]pyrimidin-4(3H)-oneGood[1]
Bromination and Chlorination7-Bromo-4-chlorothieno[3,2-d]pyrimidine--
Nucleophilic Substitution with Aromatic Amines7-Bromo-4-(arylamino)thieno[3,2-d]pyrimidinesExcellent[1]
Suzuki Coupling with Arylboronic Acids7-Aryl-4-(arylamino)thieno[3,2-d]pyrimidinesGood[1]

Note: Specific yield percentages can vary significantly depending on the substrates and reaction conditions used.

References

How to avoid protodeborylation of thienopyrimidine boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeborylation in thienopyrimidine boronic acids during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is protodeborylation and why is it a problem for thienopyrimidine boronic acids?

A1: Protodeborylation, also known as protodeboronation, is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[1][2] This side reaction consumes the thienopyrimidine boronic acid, which reduces the yield of the desired product in reactions like Suzuki-Miyaura cross-coupling and complicates the purification process.[3] Thienopyrimidine boronic acids, like other basic heteroaromatic boronic acids, are particularly susceptible to this decomposition pathway.[4][5]

Q2: What are the primary factors that cause protodeborylation in thienopyrimidine boronic acids?

A2: Several factors can promote the rate of protodeborylation:

  • pH of the Reaction Medium : Thienopyrimidine boronic acids contain basic nitrogen atoms. Under neutral pH conditions, they can form a zwitterionic intermediate that rapidly undergoes protodeborylation. Shifting the pH to either acidic or basic conditions can often suppress this decomposition pathway by moving the equilibrium away from the reactive zwitterion.[3][4]

  • Presence of Water : Water can act as a proton source, facilitating the cleavage of the C-B bond.[2][6] Excessive water can be particularly problematic, even for protected boronic esters which can hydrolyze back to the more susceptible boronic acid.[7]

  • Elevated Temperatures : Higher reaction temperatures accelerate the rate of protodeborylation, often more than the desired coupling reaction.[2][7]

  • Choice of Base : While a base is necessary for many cross-coupling reactions, strongly basic conditions can promote a base-catalyzed protodeborylation pathway.[7][8]

  • Inefficient Catalytic System : If the desired reaction (e.g., Suzuki coupling) is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeborylation.[3][7]

Q3: How can I prevent or minimize protodeborylation of my thienopyrimidine boronic acid?

A3: Several strategies can be employed to mitigate protodeborylation:

  • Use Boronic Acid Derivatives : Protecting the boronic acid as an ester or trifluoroborate salt significantly increases its stability.[4]

    • Pinacol or Neopentyl Glycol Esters : These improve stability and can be used in anhydrous conditions.[1]

    • MIDA (N-methyliminodiacetic acid) Boronates : These are exceptionally stable, often crystalline, air-stable solids that can be stored long-term.[4][9] They participate in "slow-release" protocols where the boronic acid is gradually generated in situ, keeping its concentration low and minimizing side reactions.[4][9][10]

    • Organotrifluoroborates (R-BF₃K) : These also function as slow-release sources of the boronic acid.[4][11]

  • Optimize Reaction Conditions :

    • Control pH : Avoid neutral pH where the zwitterionic form is prevalent. Adding an acid or a base can stabilize the boronic acid.[4]

    • Use Anhydrous Conditions : When using boronic esters, ensure solvents and reagents are anhydrous to prevent hydrolysis.[7][8]

    • Lower Reaction Temperature : Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover.[7]

    • Choose a Milder Base : Use weaker, non-hydroxide bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).[7]

  • Enhance Catalytic Efficiency :

    • Use a Highly Active Catalyst : A more efficient palladium catalyst and ligand system will accelerate the desired cross-coupling, outcompeting the protodeborylation side reaction.[4][7]

    • Consider Additives : Metal additives such as silver or copper salts can sometimes accelerate cross-coupling reactions.[4]

Troubleshooting Guide

This guide provides solutions to specific issues encountered during experiments with thienopyrimidine boronic acids.

Problem Potential Cause Recommended Solution
Low yield of desired product; significant amount of protodeborylated thienopyrimidine observed. 1. Decomposition of the boronic acid under reaction conditions.• Convert the boronic acid to a more stable MIDA boronate or pinacol boronate and utilize a slow-release protocol.[4][9]• Switch to a weaker base (e.g., K₃PO₄).[7]• Lower the reaction temperature.[7]• Ensure the reaction is performed under strictly anhydrous conditions if using a boronic ester.[8]
2. The catalytic cycle is too slow, allowing time for decomposition.• Increase the catalyst loading modestly.[7]• Switch to a more active palladium precatalyst and/or a more electron-rich, bulky phosphine ligand (e.g., a Buchwald-type biarylphosphine ligand).[3][7]
Inconsistent results upon storage and use of the thienopyrimidine boronic acid. The boronic acid is unstable and decomposes on the benchtop.• Convert the boronic acid to a bench-stable MIDA boronate for long-term storage.[9]• Store the boronic acid under an inert atmosphere (Argon or Nitrogen) at low temperature and protected from light.
Reaction fails completely or is very sluggish. 1. Poor catalyst activity or deactivation.• Ensure a strictly inert atmosphere is maintained throughout the reaction to prevent catalyst oxidation.[3]• Use fresh, high-purity catalyst and ligands.
2. The boronic acid derivative (e.g., MIDA boronate) is not hydrolyzing to release the active boronic acid.• Ensure the slow-release conditions are appropriate. For MIDA boronates, a weak base like K₃PO₄ and a controlled amount of water are required for hydrolysis.[9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using a Thienopyrimidine MIDA Boronate (Slow-Release Strategy)

This protocol is designed to minimize protodeborylation by using a stable MIDA boronate, which slowly releases the active boronic acid under the reaction conditions.

Materials:

  • Thienopyrimidine MIDA boronate (1.2 equiv)

  • Aryl halide (e.g., Aryl Bromide) (1.0 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vessel, add the thienopyrimidine MIDA boronate, aryl halide, palladium precatalyst, ligand, and anhydrous K₃PO₄.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water via syringe to create a 5:1 dioxane/water solvent mixture (final concentration of aryl halide ~0.1 M).

  • Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction should be worked up as soon as the starting material is consumed to minimize potential side reactions.[7]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Protodeborylation_Pathways Figure 1. Competing Pathways for Thienopyrimidine Boronic Acids cluster_0 Desired Reaction cluster_1 Undesired Side Reaction ThienoBA Thienopyrimidine Boronic Acid (Ar-B(OH)₂) Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle ThienoBA->Pd_Cycle Transmetalation Zwitterion Zwitterionic Intermediate ThienoBA->Zwitterion Neutral pH Desired_Product Coupled Product (Ar-Ar') Pd_Cycle->Desired_Product Reductive Elimination Aryl_Halide Aryl Halide (Ar'-X) Aryl_Halide->Pd_Cycle Protodeborylated Protodeborylated Product (Ar-H) Zwitterion->Protodeborylated Protonolysis (H₂O)

Caption: Competing desired (Suzuki coupling) and undesired (protodeborylation) reaction pathways.

Slow_Release_Workflow Figure 2. MIDA Boronate Slow-Release Workflow Start Start with Air-Stable Thienopyrimidine MIDA Boronate Reaction_Vessel Reaction Vessel (Pd Catalyst, Base, Solvent) Start->Reaction_Vessel Hydrolysis In Situ Hydrolysis (Slow, controlled) Reaction_Vessel->Hydrolysis Active_BA Low Concentration of Active Boronic Acid Hydrolysis->Active_BA Coupling Suzuki-Miyaura Coupling Active_BA->Coupling Decomposition Protodeborylation (Minimized) Active_BA->Decomposition Product Desired Coupled Product Coupling->Product

Caption: Workflow illustrating the MIDA boronate slow-release strategy to minimize decomposition.

References

Technical Support Center: Optimizing Palladium Catalysis for Suzuki Reaction of 7-Bromothienopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the palladium-catalyzed Suzuki coupling of 7-bromothienopyrimidine.

Troubleshooting Guide

Low product yield, incomplete conversion of starting material, and the formation of side products are common challenges in Suzuki-Miyaura cross-coupling reactions. This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield with Unreacted Starting Material

If you observe a significant amount of unreacted 7-bromothienopyrimidine, consider the following potential causes and solutions.

Potential CauseRecommended Troubleshooting Steps
Inactive Catalyst The active catalytic species, Pd(0), may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), or the Pd(0) source may have degraded.[1][2] Action: Test your catalyst on a reliable, simple coupling reaction (e.g., bromobenzene with phenylboronic acid). Consider using a fresh batch of catalyst or a more robust precatalyst like a palladacycle or a pre-formed Pd(0) complex such as Pd(PPh₃)₄.[3]
Suboptimal Base The base may be too weak to activate the boronic acid for efficient transmetalation, or it may have poor solubility in the reaction solvent.[4] Action: Screen a variety of bases with different strengths and solubilities. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly effective.[5][6] For base-sensitive substrates, milder bases such as KF can be employed.[7]
Inappropriate Solvent System The chosen solvent may not adequately dissolve the reactants or the base, especially in biphasic systems.[4] Action: Common solvent systems include mixtures of an organic solvent (e.g., dioxane, THF, toluene, DMF) with water to dissolve the inorganic base.[5][6] Ensure vigorous stirring to maximize the interface between the two phases.[1] For anhydrous conditions, polar aprotic solvents may be suitable.
Insufficient Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier, particularly for less reactive aryl bromides. Action: Gradually increase the reaction temperature. Microwave-assisted heating can sometimes accelerate the reaction and improve yields.[7][8] Temperatures between 70-100°C are a common starting point.[5][9]
Issue 2: Starting Material is Consumed, but Product Yield is Low

This scenario often points to the formation of undesired side products.

Potential CauseRecommended Troubleshooting Steps
Protodeboronation The boronic acid reagent is replaced by a hydrogen atom, a common side reaction, especially with electron-rich or heteroaryl boronic acids.[2] This is often promoted by strong bases and the presence of water. Action: Use a milder base (e.g., K₃PO₄, KF).[5][7] Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Consider using a boronic ester (e.g., a pinacol ester), which can be more stable and release the boronic acid slowly.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1][6] Action: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[2][7] Thoroughly degas all solvents and the reaction mixture before adding the catalyst.
Dehalogenation of Starting Material The bromine atom on the thienopyrimidine is replaced by a hydrogen atom. Action: This side reaction can be influenced by the choice of base and solvent. Avoid using hydroxide or alkoxide bases if possible. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?

A1: The base is crucial for activating the organoboron species. It reacts with the boronic acid (or ester) to form a more nucleophilic boronate complex. This "ate" complex facilitates the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[10]

Q2: Which palladium catalyst and ligand system is best for coupling with 7-bromothienopyrimidine?

A2: There is no single "best" system, as the optimal choice depends on the specific boronic acid partner. However, for heteroaryl bromides, common starting points include Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand.[5][7] For challenging couplings, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reactivity and yields.[3]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: To increase the reaction rate, consider the following:

  • Increase Temperature: Higher temperatures often lead to faster reactions. Microwave irradiation can be a very effective way to rapidly heat the reaction mixture.[7][8]

  • Change Catalyst System: Using a more active catalyst, such as one with a more electron-rich and bulky ligand, can accelerate the rate-determining oxidative addition step.[3]

  • Solvent Choice: Solvents like DMF or DMAc have high boiling points and can be effective for sluggish reactions requiring high temperatures.[5]

  • Ultrasound: In some cases, using an ultrasound bath (sonication) can accelerate the reaction.[7]

Q4: How do I minimize side reactions like homocoupling and protodeboronation?

A4: To minimize homocoupling, rigorously exclude oxygen from your reaction by using an inert atmosphere and degassed solvents.[1][2] To reduce protodeboronation, use milder bases like K₃PO₄ or KF, avoid unnecessarily high temperatures, and consider using boronic esters instead of boronic acids.

Q5: The purification of my product is difficult due to impurities. What can I do?

A5: If you are struggling with purification, try to identify the main impurity. If it is a homocoupled boronic acid byproduct, an acid-base workup can sometimes help remove the remaining boronic acid starting material. If the product and a byproduct have very similar polarity, optimizing the reaction to minimize the formation of that byproduct is the best approach. Sometimes, changing the solvent system for column chromatography can improve separation.

Data Presentation: Optimization of Reaction Conditions

The following tables provide a summary of typical conditions that can be screened to optimize the Suzuki coupling of a bromo-heterocycle. The data is adapted from a study on a related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, and serves as a strong starting point for the optimization of the 7-bromothienopyrimidine reaction.[5]

Table 1: Effect of Solvent on Reaction Yield

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq), Phenylboronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 eq), 80°C, 18-22 h.

EntrySolventYield (%)
1Toluene40
2Acetonitrile36
31,4-Dioxane60
4DMF20*

*Yield reported with a different boronic acid in the reference study, but illustrates the effect of DMF.[5]

Table 2: Effect of Base on Reaction Yield

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq), 4-methylphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Toluene, 80°C, 18-22 h.

EntryBase (2.0 eq)Yield (%)
1K₃PO₄70
2Cs₂CO₃80

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and should be optimized for each specific boronic acid partner.

Materials:

  • 7-Bromothienopyrimidine (1.0 equivalent)

  • Aryl- or heteroarylboronic acid (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 7-bromothienopyrimidine, the boronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80–100 °C).

  • Monitor the reaction progress by TLC or LC-MS until the 7-bromothienopyrimidine is consumed (typically 4–24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-arylthienopyrimidine.[2][5]

Visualizations

Suzuki Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pdiia Ar-Pd(II)-X L₂ pd0->pdiia transmetalation Transmetalation pdiib Ar-Pd(II)-Ar' L₂ pdiia->pdiib pdiib->pd0 reductive_elimination Reductive Elimination product Ar-Ar' Product reductive_elimination->product aryl_halide Ar-X (7-Bromothienopyrimidine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronate [Ar'-B(OR)₂(OH)]⁻ 'Ate' Complex base Base (e.g., K₃PO₄) boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This workflow provides a logical progression for diagnosing and solving issues related to low product yield in the Suzuki coupling of 7-bromothienopyrimidine.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality - Catalyst Activity - Base Purity - Boronic Acid Stability start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere (Degassing) - Temperature - Stirring Rate check_reagents->check_conditions analyze_side_products 3. Analyze Crude Mixture (TLC/LC-MS) Identify Key Byproducts check_conditions->analyze_side_products path_protodeboronation Protodeboronation or Homocoupling Detected analyze_side_products->path_protodeboronation Side products predominate path_no_reaction Mainly Unreacted Starting Material analyze_side_products->path_no_reaction Low conversion solution_protodeboronation Action: - Use Milder Base (K₃PO₄) - Use Boronic Ester - Ensure Strict O₂ Exclusion path_protodeboronation->solution_protodeboronation solution_no_reaction Action: - Screen Catalysts/Ligands - Screen Solvents/Bases - Increase Temperature path_no_reaction->solution_no_reaction

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

Improving solubility of 7-Bromothieno[3,2-d]pyrimidine for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 7-Bromothieno[3,2-d]pyrimidine in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic organic compound that is generally expected to have low solubility in water and higher solubility in polar aprotic organic solvents. Its planar, aromatic structure contributes to strong intermolecular forces in the solid state, which can make it challenging to dissolve.

Q2: Which organic solvents are commonly used for reactions involving thieno[3,2-d]pyrimidine derivatives?

Based on synthetic protocols for related compounds, common solvents for reactions involving the thieno[3,2-d]pyrimidine scaffold include dimethylformamide (DMF), dioxane, ethanol, and ethyl acetate. For cross-coupling reactions such as Suzuki-Miyaura coupling, a mixture of an organic solvent with water is often employed to facilitate the dissolution of both the organic substrate and inorganic bases.

Q3: How can I prepare a stock solution of this compound?

To prepare a stock solution, start by dissolving a known quantity of this compound in a small volume of a high-solubility solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Gentle heating and sonication can aid in dissolution. Once fully dissolved, the stock solution can be stored under appropriate conditions (e.g., protected from light and moisture) and diluted as needed for subsequent reactions.

Troubleshooting Guide: Improving Solubility for Reactions

Issue: Poor Solubility of this compound in the desired reaction solvent.

This is a common challenge that can lead to incomplete reactions, low yields, and difficulty in purification. The following steps provide a systematic approach to address this issue.

1. Solvent Screening and Optimization:

  • Principle of "Like Dissolves Like": this compound has both polar (pyrimidine ring) and non-polar (bromothiophene) characteristics. A systematic screening of solvents with varying polarities is recommended.

  • Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. For instance, in Suzuki-Miyaura coupling reactions, a common practice is to use a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water. This biphasic system helps to dissolve both the organic substrate and the inorganic base.

2. Physical Methods to Enhance Dissolution:

  • Heating: Gently warming the reaction mixture can increase the solubility of the compound. However, be cautious of the thermal stability of your reactants and catalyst.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and facilitate the dissolution process.

3. Advanced Techniques for Insoluble Substrates:

  • Phase-Transfer Catalysis (PTC): For biphasic reactions (e.g., organic solvent and water), adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of reactants between the two phases, thereby increasing the reaction rate even with limited solubility.

  • Solvent-Free Reactions (Ball Milling): For extremely insoluble aryl halides, solid-state cross-coupling reactions using a ball mill can be an effective alternative to traditional solution-phase chemistry. This technique avoids solvent-related solubility issues altogether.

Data Presentation: Solubility Profile
SolventTypeExpected SolubilityNotes
WaterPolar ProticVery LowThe hydrophobic thiophene ring and bromine atom limit aqueous solubility.
Methanol, EthanolPolar ProticLow to ModerateMay require heating to achieve dissolution.
Dichloromethane (DCM)Polar AproticModerateCommonly used as a reaction solvent for related heterocycles.
Tetrahydrofuran (THF)Polar AproticModerateA versatile solvent for a range of organic reactions.
AcetonitrilePolar AproticModerateOften used in purification (e.g., crystallization).
1,4-DioxanePolar AproticModerate to HighFrequently used in cross-coupling reactions, often with water.
N,N-Dimethylformamide (DMF)Polar AproticHighA good solvent for many polar and non-polar compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solvent for a wide range of organic compounds.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of halogenated pyrimidines and related heterocycles.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents)

  • Degassed 1,4-dioxane

  • Degassed deionized water

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add a 4:1 mixture of degassed 1,4-dioxane and deionized water to the vial.

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Place the vial in the microwave reactor and heat to the desired temperature (typically 100-120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Troubleshooting Workflow for Solubility Issues

This workflow provides a logical sequence of steps to address solubility challenges during reaction setup.

G A Start: Compound is insoluble in chosen reaction solvent B Step 1: Solvent Screening A->B C Try alternative polar aprotic solvents (e.g., DMF, DMSO, Dioxane) B->C D Consider a co-solvent system (e.g., Dioxane/Water) B->D E Step 2: Physical Intervention C->E D->E F Apply gentle heating E->F G Use sonication E->G H Step 3: Advanced Methods F->H G->H I For biphasic systems, add a Phase-Transfer Catalyst (PTC) H->I J For highly insoluble substrates, consider solvent-free ball milling H->J K Proceed with reaction I->K J->K

Caption: Troubleshooting workflow for addressing poor solubility.

Mandatory Visualization

Thieno[3,2-d]pyrimidine derivatives are frequently investigated as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key player in cancer development. The following diagram illustrates a simplified EGFR signaling pathway that is often targeted by such inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Regulates Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidines.

Technical Support Center: Purification of Polar Thieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar thieno[3,2-d]pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of this important class of heterocyclic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar thieno[3,2-d]pyrimidine derivatives using various chromatographic and non-chromatographic techniques.

Issue 1: Compound Streaks or Remains at the Baseline on Silica Gel TLC

Q: My polar thieno[3,2-d]pyrimidine derivative is showing significant streaking or is not moving from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate. How can I achieve good separation?

A: This is a common issue with polar compounds, particularly those containing basic nitrogen atoms, which can interact strongly with the acidic silica gel. Here are several strategies to address this:

  • Utilize a More Polar Mobile Phase: If you are not already, try incorporating more polar solvents like methanol or acetonitrile into your eluent system. A common starting point is a mixture of dichloromethane (DCM) and methanol.

  • Mobile Phase Modifiers: To reduce tailing caused by the interaction with acidic silanols, add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. This will compete with your basic compound for the acidic sites on the silica gel, leading to improved peak shape.

    • Ammonia: A solution of methanol saturated with ammonia can be very effective. You can also use a mixture of DCM:Methanol:Ammonia.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): For basic compounds, basic or neutral alumina can be a better choice than silica gel to avoid strong acidic interactions.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Polar compounds will elute earlier. This can be a very effective technique for purifying highly polar compounds.[1][2]

  • Dry Loading: If your compound is not very soluble in the column eluent, it can lead to band broadening and streaking. Dry loading the sample onto the column can mitigate this issue. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder, which can then be loaded onto the column.

Issue 2: Difficulty in Finding a Suitable Solvent System for Column Chromatography

Q: I am struggling to find an appropriate solvent system for the column chromatography of my polar thieno[3,2-d]pyrimidine derivative. The compound either stays on the baseline or moves with the solvent front.

A: Finding the right solvent system is crucial for a successful separation. A systematic approach is key:

  • Systematic TLC Analysis:

    • Start with a moderately polar solvent system, for example, 80:20 Hexane:Ethyl Acetate.

    • Gradually increase the polarity. For polar thieno[3,2-d]pyrimidines, you will likely need to move to systems like 100% Ethyl Acetate, and then to mixtures of DCM with increasing amounts of Methanol (e.g., 99:1 DCM:MeOH, 98:2, 95:5, etc.).

    • The ideal Rf value for the target compound on TLC for good column separation is typically between 0.2 and 0.4.

  • Consider Solvent Properties: Think about the different solvent properties beyond just polarity. For example, solvents like chloroform can offer different selectivity compared to ethyl acetate or DCM.

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation of your compound from impurities, a gradient elution can be very effective. Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your target compound and then more polar impurities.

Issue 3: Poor Recovery or Decomposition of the Compound During Column Chromatography

Q: I am experiencing low recovery of my thieno[3,2-d]pyrimidine derivative after column chromatography, or I suspect it is decomposing on the silica gel.

A: Polar compounds, especially those with certain functional groups, can be sensitive to the acidic nature of silica gel.

  • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound may be decomposing on the silica.

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with your eluent containing a small amount of a base like triethylamine (0.1-1%) before loading your sample.

  • Use an Alternative Stationary Phase: As mentioned before, alumina or reversed-phase silica can be good alternatives for compounds that are not stable on silica gel.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). This reduces the time your compound is in contact with the stationary phase.

Issue 4: Difficulty with Recrystallization of the Purified Compound

Q: My purified polar thieno[3,2-d]pyrimidine derivative is an oil or I am unable to find a suitable solvent for recrystallization.

A: Recrystallization is an excellent technique for obtaining highly pure crystalline material, but finding the right conditions can be challenging for polar compounds.

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Single Solvent: Test a range of solvents with varying polarities. For polar thieno[3,2-d]pyrimidines, good single solvents for recrystallization might include acetonitrile, ethanol, methanol, or isopropanol.[3]

    • Solvent Pairs: If a single solvent is not effective, a two-solvent system is often successful. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.

  • Inducing Crystallization: If your compound remains as an oil even in a supersaturated solution, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of the pure compound to the solution.

    • Cooling: Cool the solution in an ice bath or refrigerator.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques used for polar thieno[3,2-d]pyrimidine derivatives?

A: The most frequently reported purification methods for this class of compounds are:

  • Silica Gel Column Chromatography: This is the most common method, often employing solvent systems such as hexane/ethyl acetate for less polar derivatives, and dichloromethane/methanol for more polar analogues.

  • Recrystallization: This is often used as a final purification step to obtain highly pure crystalline material. Acetonitrile is a commonly used solvent for recrystallization of thieno[3,2-d]pyrimidine derivatives.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations or to obtain very high purity material, reversed-phase preparative HPLC is often employed.[3]

Q2: My thieno[3,2-d]pyrimidine has both acidic and basic functional groups. How does this affect purification?

A: The presence of both acidic and basic moieties can make purification more complex. The charge state of your molecule will be pH-dependent, which will significantly affect its interaction with the stationary phase.

  • Normal Phase Chromatography: On silica gel, both acidic and basic groups can lead to strong interactions and peak tailing. Using mobile phase modifiers is often necessary. For example, adding a small amount of acetic or formic acid can suppress the basicity of amines, while adding triethylamine can help with acidic protons.

  • Reversed-Phase Chromatography: This is often a better choice for ionizable compounds. By buffering the mobile phase, you can control the ionization state of your compound to achieve optimal retention and peak shape. For example, using a buffer at a low pH (e.g., with formic or trifluoroacetic acid) will protonate basic groups, while a buffer at a high pH will deprotonate acidic groups.

Q3: Are there any specific safety precautions I should take when purifying thieno[3,2-d]pyrimidine derivatives?

A: As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Many organic solvents used in chromatography are flammable and/or toxic, so all work should be conducted in a well-ventilated fume hood. The specific toxicity of your thieno[3,2-d]pyrimidine derivatives should be assessed from available safety data sheets (SDS) or relevant literature.

Q4: What is the typical purity required for these compounds for biological testing?

A: For in vitro biological assays, a purity of >95% is generally considered the minimum requirement. For in vivo studies, even higher purity (>98% or >99%) is often necessary to ensure that the observed biological effects are due to the compound of interest and not impurities. Purity is typically assessed by HPLC and confirmed by NMR and mass spectrometry.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Thieno[3,2-d]pyrimidine Derivatives

Polarity of DerivativeTypical Solvent SystemModifier (if needed)
Low to MediumHexane / Ethyl Acetate (gradient)-
Medium to HighDichloromethane / Methanol (gradient)0.1 - 1% Triethylamine
High (Basic)Dichloromethane / MethanolSaturated with Ammonia

Table 2: Common Solvents for Recrystallization of Thieno[3,2-d]pyrimidine Derivatives

SolventPolarityComments
AcetonitrileHighOften a good choice for final purification.[3]
Ethanol / WaterHighGood for creating a solvent pair system.
Methanol / Diethyl EtherMedium-HighAnother effective solvent pair.
Ethyl Acetate / HexaneMediumUseful for less polar derivatives.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography

  • Solvent System Selection: Determine an appropriate solvent system using TLC that gives your target compound an Rf of ~0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of your elution system and pour it into the column. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the column. Apply pressure (e.g., with a pump or air line) to achieve a steady flow rate. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot recrystallization solvent to your crude product to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_tlc Initial Analysis cluster_purification Purification Method cluster_analysis Purity Check cluster_end End Start Crude Thieno[3,2-d]pyrimidine Derivative TLC TLC Analysis (Multiple Solvent Systems) Start->TLC Column Column Chromatography (Silica or Reversed-Phase) TLC->Column Complex Mixture Recrystal Recrystallization TLC->Recrystal Relatively Clean Prep_HPLC Preparative HPLC TLC->Prep_HPLC Difficult Separation Purity Purity Analysis (HPLC, NMR, MS) Column->Purity Recrystal->Purity Prep_HPLC->Purity Pure_Product Pure Product (>95%) Purity->Pure_Product Purity Met Further_Purification Further Purification Required Purity->Further_Purification Purity Not Met Further_Purification->Recrystal Further_Purification->Prep_HPLC

Caption: General purification workflow for polar thieno[3,2-d]pyrimidine derivatives.

Troubleshooting_Tree cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_re_evaluate Re-evaluation cluster_outcome Outcome Problem Poor Separation/ Tailing on Silica TLC Add_Modifier Add Modifier to Eluent (e.g., TEA, NH3) Problem->Add_Modifier Basic Compound? Gradient Use Gradient Elution Problem->Gradient Multiple Spots? Dry_Load Dry Load Sample Problem->Dry_Load Poor Solubility? ReTLC Re-run TLC Add_Modifier->ReTLC Change_Stationary Change Stationary Phase (Alumina or C18) Change_Stationary->ReTLC Gradient->ReTLC Dry_Load->ReTLC Improved Separation Improved ReTLC->Improved Not_Improved No Improvement ReTLC->Not_Improved Not_Improved->Change_Stationary

Caption: Troubleshooting decision tree for poor separation on silica gel TLC.

References

Stability and degradation of 7-Bromothieno[3,2-d]pyrimidine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of 7-Bromothieno[3,2-d]pyrimidine under common reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a stable crystalline solid under standard laboratory storage conditions (cool, dry, dark). The thieno[3,2-d]pyrimidine core is a robust heterocyclic system.[1] However, its stability can be compromised by exposure to high temperatures, UV light, and certain reactive reagents, particularly under prolonged reaction times.

Q2: Is this compound susceptible to degradation during storage?

When stored properly in a tightly sealed container, protected from light and moisture at room temperature or below, this compound is not expected to degrade significantly. There is no evidence to suggest inherent instability under these conditions.

Q3: What are the main degradation pathways for this compound?

The primary degradation pathways observed under experimental conditions include:

  • Debromination: Loss of the bromine atom to yield the parent thieno[3,2-d]pyrimidine. This is a common side reaction in transition metal-catalyzed cross-coupling reactions and can also be induced by certain reducing agents or photolytic conditions.[2][3]

  • Photodegradation: Similar to other brominated aromatic compounds, exposure to UV radiation can lead to cleavage of the C-Br bond.[4]

  • Thermal Decomposition: At very high temperatures, decomposition of the heterocyclic ring system can occur, potentially releasing fragments such as hydrogen bromide.[5]

Q4: How stable is the thieno[3,2-d]pyrimidine core itself?

The fused thieno[3,2-d]pyrimidine scaffold is generally stable under physiological conditions and in many synthetic transformations.[1] Ring-opening or rearrangement is not a commonly reported issue under typical reaction conditions used for modifying the bromine substituent.

Troubleshooting Guides

Issue 1: Debromination during Suzuki-Miyaura Cross-Coupling

A common challenge encountered when using this compound in Suzuki-Miyaura cross-coupling reactions is the formation of the debrominated byproduct, thieno[3,2-d]pyrimidine.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Choice: Some palladium catalysts and ligands may favor a reductive dehalogenation pathway.Use a catalyst system known to minimize debromination, such as those employing bulky, electron-rich phosphine ligands like XPhos or SPhos. A pre-catalyst like XPhosPdG2 in combination with XPhos has been shown to be effective in preventing this side reaction for similar brominated heterocycles.[3]
Base Strength and Type: Strong bases, especially in the presence of protic solvents or impurities, can promote debromination.Consider using a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like K₃PO₄. Ensure the base is finely powdered and anhydrous.[6]
Solvent System: The presence of water or other protic solvents can be a source of protons for the debromination reaction.Use anhydrous solvents and consider running the reaction under anhydrous conditions if debromination is severe. However, a small amount of water is often necessary for the Suzuki reaction to proceed, so optimization of the solvent ratio (e.g., dioxane:water) is crucial.[7]
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of side reactions, including debromination.Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Attempt the reaction at a lower temperature (e.g., 80-90 °C) before increasing it if the reaction is sluggish.
Oxygen Presence: Oxygen can affect the stability and activity of the palladium catalyst, potentially leading to side reactions.Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[8]
Issue 2: Low or No Reactivity in Cross-Coupling Reactions

At times, this compound may fail to react or show low conversion in cross-coupling reactions.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Inactivity: The palladium catalyst may be of poor quality or may have decomposed.Use a fresh batch of catalyst. Consider using a more robust pre-catalyst. Ensure the reaction is properly degassed, as oxygen can deactivate the catalyst.[8]
Ligand Choice: The chosen phosphine ligand may not be suitable for activating the C-Br bond of this specific heterocyclic system.Screen a variety of ligands, particularly bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) which are often effective for challenging couplings.[9]
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent system, limiting reactivity.Select a solvent system in which all components are soluble at the reaction temperature. Common choices include dioxane, toluene, or DMF with an aqueous base solution.[8]
Base Incompatibility: The selected base may not be effective for the specific substrate and catalyst combination.Screen different bases. K₃PO₄ is often effective in challenging couplings, but others like K₂CO₃ or Cs₂CO₃ should also be considered.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is adapted from procedures for similar challenging brominated heterocycles.[3]

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

    • Add the palladium pre-catalyst (e.g., XPhosPdG2, 2-5 mol%) and the ligand (e.g., XPhos, 2-5 mol%).

  • Solvent Addition and Degassing:

    • Add the degassed solvent system (e.g., dioxane/water 4:1).

    • Perform three vacuum/backfill cycles with the inert gas to ensure all oxygen is removed.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Suzuki Coupling

G start Low Yield or No Product in Suzuki Coupling check_sm Starting Material Consumed? start->check_sm byproducts Analyze Byproducts check_sm->byproducts Yes no_reaction Starting Material Unreacted? check_sm->no_reaction No debromination Debromination Observed? byproducts->debromination homocoupling Homocoupling Observed? byproducts->homocoupling debromination->homocoupling No optimize_debrom Optimize to Reduce Debromination: - Change Catalyst/Ligand (e.g., XPhos) - Use Milder Base (K₂CO₃) - Lower Temperature - Ensure Anhydrous Conditions debromination->optimize_debrom Yes optimize_homo Optimize to Reduce Homocoupling: - Thoroughly Degas Reaction - Use Pd(0) Source or Efficient Pre-catalyst homocoupling->optimize_homo Yes success Successful Coupling homocoupling->success No, other issues resolved optimize_reactivity Optimize for Reactivity: - Use More Active Catalyst/Ligand (e.g., Buchwald type) - Increase Temperature - Screen Different Bases (e.g., K₃PO₄) no_reaction->optimize_reactivity Yes optimize_debrom->success optimize_homo->success optimize_reactivity->success

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.

Potential Degradation Pathways

G cluster_main This compound cluster_degradation Degradation Products main This compound debrominated Thieno[3,2-d]pyrimidine main->debrominated Debromination (e.g., Reductive Conditions, UV Light, Suzuki Side Reaction) decomposed Ring-Opened/Decomposed Fragments main->decomposed Thermal Decomposition (High Temperature)

Caption: Potential degradation pathways for this compound.

References

Identifying byproducts in the synthesis of 7-substituted thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-substituted thienopyrimidines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic routes to 7-substituted thienopyrimidines?

A1: The synthesis of 7-substituted thienopyrimidines typically involves a two-step process:

  • Synthesis of a substituted 2-aminothiophene precursor: This is commonly achieved through the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst.[1] The substituents on the starting ketone or aldehyde determine the substitution pattern at positions 5 and 6 of the resulting thiophene ring.

  • Cyclization to form the pyrimidine ring: The 2-aminothiophene precursor is then cyclized to form the fused pyrimidine ring. Common reagents for this step include formamide, formic acid, or urea, which provide the remaining carbon and nitrogen atoms for the pyrimidine ring.[2][3] The conditions for this cyclization can significantly influence the yield and purity of the final 7-substituted thienopyrimidine.

Q2: What are the key starting materials for introducing a substituent at the 7-position?

A2: The substituent at the 7-position of the thienopyrimidine core originates from the cyclization agent used to form the pyrimidine ring. For instance, using substituted formamides or related one-carbon donors can introduce substituents at this position. Alternatively, functionalization of the thienopyrimidine core at the 7-position can be achieved in post-synthesis modification steps.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of 7-substituted thienopyrimidines, focusing on the identification and mitigation of byproducts.

Issue 1: Low Yield of the Desired 7-Substituted Thienopyrimidine

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from issues in either the Gewald synthesis of the 2-aminothiophene precursor or the subsequent cyclization step.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPrecursor Analyze 2-Aminothiophene Precursor Purity Start->CheckPrecursor PrecursorOK Precursor is Pure CheckPrecursor->PrecursorOK OptimizeGewald Optimize Gewald Reaction: - Check Reagent Purity - Vary Catalyst/Solvent - Adjust Temperature PrecursorOK->OptimizeGewald No CyclizationIssues Investigate Cyclization Step PrecursorOK->CyclizationIssues Yes OptimizeGewald->CheckPrecursor IncompleteCyclization Incomplete Cyclization? CyclizationIssues->IncompleteCyclization OptimizeCyclization Optimize Cyclization: - Increase Reaction Time/Temp - Change Cyclization Reagent IncompleteCyclization->OptimizeCyclization Yes ByproductFormation Significant Byproduct Formation? IncompleteCyclization->ByproductFormation No End Improved Yield OptimizeCyclization->End IdentifyByproducts Identify Byproducts (NMR, MS) ByproductFormation->IdentifyByproducts Yes ByproductFormation->End No ModifyConditions Modify Conditions to Minimize Byproducts IdentifyByproducts->ModifyConditions ModifyConditions->End

Caption: Troubleshooting workflow for low yield in 7-substituted thienopyrimidine synthesis.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Impure 2-aminothiophene precursor Purify the 2-aminothiophene intermediate by recrystallization or column chromatography before proceeding to the cyclization step.
Incomplete cyclization Increase the reaction time or temperature of the cyclization step. Consider using a higher boiling point solvent. Microwave irradiation can sometimes improve cyclization efficiency.[4]
Suboptimal cyclization reagent If using formamide, ensure it is fresh and dry. Consider alternative cyclization reagents such as formic acid or triethyl orthoformate.[2]
Side reactions during cyclization Analyze the crude reaction mixture by TLC, LC-MS, or ¹H NMR to identify potential byproducts. Adjusting the reaction temperature or switching to a milder cyclization reagent may minimize side reactions.
Issue 2: Identification of Common Byproducts

Question: I have an unexpected spot on my TLC and extra peaks in my NMR. What are the likely byproducts in my reaction?

Answer: Several byproducts can form during the synthesis of 7-substituted thienopyrimidines. The most common ones are related to incomplete reactions or side reactions of the starting materials and intermediates.

Common Byproducts and Their Identification:

Byproduct Formation Mechanism Identification Methods
2-Amino-3-amidothiophene Incomplete cyclization or hydrolysis of the nitrile group of the 2-amino-3-cyanothiophene precursor, especially when using formic acid or in the presence of water.[2][5][6]¹H NMR: Appearance of broad amide NH₂ signals. IR: Presence of a strong C=O stretch characteristic of an amide. MS: Molecular ion peak corresponding to the hydrated product.
Dimeric or Polymeric materials Self-condensation of the 2-aminothiophene precursor, particularly under acidic conditions.Often observed as an insoluble baseline material on TLC or as broad, unresolved peaks in the NMR spectrum.
Unreacted 2-aminothiophene Incomplete reaction during the cyclization step.Can be identified by comparing the crude reaction mixture's TLC or NMR with that of the starting 2-aminothiophene.
Side products from the Gewald reaction Dimerization of the Knoevenagel-Cope condensation intermediate can occur if the subsequent cyclization with sulfur is slow.These byproducts would be present in the 2-aminothiophene precursor and can be identified by careful analysis of its NMR and MS data.

Logical Flow for Byproduct Identification

ByproductIdentification Start Unexpected Results (TLC, NMR, etc.) AnalyzeCrude Analyze Crude Reaction Mixture (TLC, LC-MS) Start->AnalyzeCrude IsolateImpurity Isolate Impurity (Column Chromatography, Preparative TLC) AnalyzeCrude->IsolateImpurity StructuralCharacterization Structural Characterization (¹H NMR, ¹³C NMR, MS, IR) IsolateImpurity->StructuralCharacterization CompareToKnown Compare Spectra to Known/Expected Byproducts StructuralCharacterization->CompareToKnown HypothesizeStructure Hypothesize Structure of Unknown Byproduct CompareToKnown->HypothesizeStructure No Match End Byproduct Identified CompareToKnown->End Match Found ConfirmStructure Confirm Structure (e.g., 2D NMR) HypothesizeStructure->ConfirmStructure ConfirmStructure->End

Caption: Logical workflow for the identification of byproducts.

Issue 3: Purification Challenges

Question: I am having difficulty purifying my 7-substituted thienopyrimidine. What strategies can I use?

Answer: Purification can be challenging due to the polarity of the thienopyrimidine core and the potential for byproducts with similar physical properties.

Purification Troubleshooting:

Problem Suggested Solution
Co-elution of product and byproducts Try a different solvent system for column chromatography. A gradient elution from a non-polar to a polar solvent is often effective. If silica gel is not providing good separation, consider using a different stationary phase such as alumina.
Product is a stubborn oil Attempt to induce crystallization by trituration with a non-polar solvent (e.g., hexanes, diethyl ether) or by slow evaporation from a suitable solvent system.
Product is highly polar and streaks on TLC Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape during column chromatography.
Presence of insoluble material Filter the crude reaction mixture before attempting purification by chromatography to remove any polymeric byproducts.

Experimental Protocols

General Procedure for the Synthesis of a 7-Substituted Thieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes a general method for the cyclization of a 2-amino-3-ethoxycarbonylthiophene with formamide.

Materials:

  • 2-Amino-3-ethoxycarbonylthiophene derivative

  • Formamide

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the 2-amino-3-ethoxycarbonylthiophene derivative (1 equivalent) and formamide (10-20 equivalents) is heated under reflux for 2-4 hours.[7]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired 7-substituted thieno[2,3-d]pyrimidin-4(3H)-one.[7]

Protocol for Byproduct Analysis by NMR and MS

Sample Preparation:

  • Take an aliquot of the crude reaction mixture and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis.

  • For LC-MS analysis, dilute a small sample of the crude mixture in a suitable solvent (e.g., methanol or acetonitrile).

Analysis:

  • ¹H NMR: Acquire a ¹H NMR spectrum of the crude mixture. Look for characteristic signals of the starting materials, the desired product, and any unexpected peaks that may indicate the presence of byproducts. For example, the presence of broad singlets in the 7-8 ppm region could indicate amide protons from the 2-amino-3-amidothiophene byproduct.

  • Mass Spectrometry (MS): Obtain a mass spectrum of the crude mixture. The molecular ion peaks will help in identifying the molecular weights of the components in the mixture, including the expected product and any potential byproducts. For instance, a peak corresponding to the molecular weight of the starting 2-amino-3-cyanothiophene plus 18 (the mass of water) would strongly suggest the formation of the 2-amino-3-amidothiophene byproduct.

  • Further Characterization: If a significant byproduct is present, it should be isolated using preparative chromatography. Once isolated, a full characterization using ¹H NMR, ¹³C NMR, MS, and IR spectroscopy should be performed to elucidate its structure.

By systematically addressing these common issues and utilizing the provided protocols, researchers can improve the efficiency and success rate of their synthesis of 7-substituted thienopyrimidines.

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in cross-coupling reactions involving sulfur-containing heterocycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during cross-coupling reactions with sulfur-containing substrates.

Issue 1: Low or No Conversion of Starting Material

Q1: My cross-coupling reaction with a sulfur-containing heterocycle (e.g., thiophene, benzothiophene, thiazole) is showing low or no conversion. What is the likely cause?

A1: The most probable cause is catalyst poisoning. The sulfur atom in the heterocycle can strongly coordinate to the palladium catalyst, blocking its active sites and preventing it from participating in the catalytic cycle. This leads to deactivation of the catalyst and a halt in the reaction.

Troubleshooting Steps:

  • Confirm Catalyst Poisoning:

    • Control Experiment: Run the reaction with a similar substrate that does not contain sulfur. If this reaction proceeds without issues, it strongly suggests that the sulfur-containing heterocycle is poisoning the catalyst.

    • Catalyst Analysis (if feasible):

      • X-ray Photoelectron Spectroscopy (XPS): Analyze the palladium catalyst before and after the reaction. An increase in the sulfur signal on the used catalyst is a direct indication of sulfur poisoning.

      • Temperature-Programmed Desorption (TPD): This technique can identify sulfur species desorbing from the catalyst surface upon heating, confirming the presence of adsorbed sulfur.

  • Optimize Catalyst System:

    • Increase Catalyst Loading: A higher catalyst loading may compensate for the partial deactivation. However, this is not always a cost-effective solution.

    • Choose a Robust Catalyst/Ligand System: Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity in the presence of sulfur-containing substrates. Pre-formed catalysts, such as PEPPSI-type precatalysts, are often more effective than generating the catalyst in situ.

  • Modify Reaction Conditions:

    • Temperature: Increasing the reaction temperature can sometimes overcome the energy barrier caused by catalyst inhibition.

    • Solvent and Base: Screen different solvents and bases, as they can influence the solubility of the catalyst and substrates, as well as the overall reaction kinetics.

Issue 2: Reaction Starts but Stalls Before Completion

Q2: My reaction begins, and I can see product formation, but it stops before all the starting material is consumed. What should I do?

A2: This indicates progressive catalyst deactivation. The catalyst is initially active but is gradually poisoned by the sulfur-containing substrate over time.

Troubleshooting Steps:

  • Slow Addition of the Sulfur-Containing Substrate: Adding the sulfur-containing coupling partner slowly over the course of the reaction can help to maintain a low concentration of the poisoning species in the reaction mixture at any given time, allowing the catalyst to function longer.

  • Use a More Stable Catalyst: As mentioned previously, switching to a more robust catalyst system with bulky, electron-rich ligands can mitigate progressive deactivation.

  • Consider a Protecting Group Strategy: For substrates containing a free thiol (-SH) group, which is a potent catalyst poison, protection of the thiol is crucial before attempting the cross-coupling reaction.

Issue 3: Formation of Undesired Side Products (e.g., Homocoupling)

Q3: I am observing significant amounts of homocoupling products from my boronic acid starting material. How can I minimize this?

A3: Homocoupling is often a result of slow transmetalation or premature reductive elimination from a di-organopalladium intermediate. When the desired cross-coupling is slow due to catalyst inhibition by sulfur, these side reactions can become more prominent.

Troubleshooting Steps:

  • Optimize the Base and Solvent System: The choice of base is critical in Suzuki-Miyaura coupling. A stronger base can sometimes accelerate the transmetalation step. Ensure the base and solvent are thoroughly degassed to minimize oxidative homocoupling.

  • Adjust Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) can sometimes favor the cross-coupling pathway.

  • Ligand Selection: The use of appropriate ligands can influence the relative rates of the desired cross-coupling versus side reactions. Screening different phosphine or NHC ligands is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of catalyst poisoning by sulfur-containing heterocycles?

A1: The lone pair of electrons on the sulfur atom in heterocycles like thiophene, benzothiophene, and thiazole can coordinate strongly to the electron-deficient palladium center of the catalyst. This forms a stable palladium-sulfur bond, which deactivates the catalyst by blocking the coordination sites required for the substrates to enter the catalytic cycle.

Q2: Are all sulfur-containing heterocycles equally poisonous to palladium catalysts?

A2: No, the poisoning effect can vary depending on the structure of the heterocycle. The electron density on the sulfur atom and the steric hindrance around it play a role. For example, unprotected thiols are generally more potent poisons than the sulfur atom within an aromatic thiophene ring.

Q3: Can a sulfur-poisoned catalyst be regenerated?

A3: In some cases, regeneration is possible, particularly for heterogeneous catalysts. Oxidative treatments, such as heating in air or treating with oxidizing agents, can sometimes remove the adsorbed sulfur species. However, for homogeneous catalysts used in solution, regeneration is often impractical, and the focus should be on preventing poisoning in the first place.

Q4: What are the best practices to avoid catalyst poisoning when working with sulfur-containing heterocycles?

A4:

  • Rational Catalyst Selection: Choose catalysts and ligands known for their high stability and activity with challenging substrates.

  • Protecting Groups: For substrates with highly Lewis basic functional groups like thiols, use a suitable protecting group.

  • Optimization of Reaction Conditions: Carefully screen catalyst loading, temperature, solvent, and base.

  • Slow Addition: Consider the slow addition of the sulfur-containing substrate.

  • Inert Atmosphere: Always perform cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents.

Data Presentation

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid with 4-Bromoanisole

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1001892
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O802465
PdCl₂(dppf) (3)-K₂CO₃DME/H₂O902478

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Table 2: Effect of Phosphine Ligand on the Suzuki-Miyaura Coupling of 2-Chlorothiophene with Phenylboronic Acid

Palladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄Dioxane1001288
Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄Toluene1101685
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DME1002445
PdCl₂(dppf) (2)-Cs₂CO₃Dioxane1002075

Note: This data is illustrative and compiled from various sources. Direct comparison may not be exact due to variations in experimental setups.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Thiophene Derivative

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the thiopheneboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Protecting a Thiol Group for Suzuki-Miyaura Coupling

For substrates containing a free thiol, protection is essential. The 2-methoxyisobutyryl group is one example of a suitable protecting group.

  • Protection: React the thiol-containing aryl halide with 2-methoxyisobutyryl chloride in the presence of a base (e.g., pyridine) in an appropriate solvent (e.g., dichloromethane) at room temperature to form the thioester.

  • Purification: Purify the protected aryl halide by column chromatography.

  • Cross-Coupling: Use the purified, protected aryl halide in the Suzuki-Miyaura coupling reaction following a general protocol (e.g., Protocol 1).

  • Deprotection: After the cross-coupling reaction, the protecting group can be removed by treatment with a base such as sodium methoxide in methanol.

Visualizations

Catalyst_Poisoning_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Poisoned_Pd L_n(S)-Pd(0) (Inactive) Pd0->Poisoned_Pd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-M PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Sulfur Sulfur Heterocycle Sulfur->Poisoned_Pd Strong Coordination caption Mechanism of Catalyst Poisoning by Sulfur Heterocycles. Troubleshooting_Workflow Start Low/No Conversion in Cross-Coupling with Sulfur Heterocycle Check_Catalyst Is the catalyst system robust for sulfur substrates? Start->Check_Catalyst Change_Catalyst Switch to a more robust catalyst: - Bulky, electron-rich ligands (e.g., SPhos, XPhos) - NHC ligands - Pre-formed catalysts Check_Catalyst->Change_Catalyst No Check_Conditions Are the reaction conditions optimized? Check_Catalyst->Check_Conditions Yes Change_Catalyst->Check_Conditions Optimize_Conditions Optimize: - Increase temperature - Screen solvents and bases - Increase catalyst loading Check_Conditions->Optimize_Conditions No Check_Substrate Is a highly poisoning group present (e.g., -SH)? Check_Conditions->Check_Substrate Yes Optimize_Conditions->Check_Substrate Protect_Group Use a protecting group for the thiol moiety. Check_Substrate->Protect_Group Yes Success Improved Yield Check_Substrate->Success No Protect_Group->Success caption Troubleshooting Workflow for Low Conversion. Experimental_Workflow_XPS Start Start: Catalyst Sample (Fresh and Used) Preparation Sample Preparation: - Mount on sample holder - Ensure electrical contact Start->Preparation UHV Introduce into Ultra-High Vacuum (UHV) Chamber Preparation->UHV XRay Irradiate with X-rays UHV->XRay Analysis Analyze Kinetic Energy of Emitted Photoelectrons XRay->Analysis Data Obtain Spectra: - Survey Scan (elemental composition) - High-Resolution Scan (chemical state of S and Pd) Analysis->Data Comparison Compare Spectra of Fresh vs. Used Catalyst Data->Comparison Conclusion Conclusion: - Increased S signal on used catalyst confirms sulfur poisoning. Comparison->Conclusion caption Experimental Workflow for XPS Analysis of Catalyst.

Storage and handling recommendations for 7-methylthieno[3,2-d]pyrimidine to avoid degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 7-methylthieno[3,2-d]pyrimidine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 7-methylthieno[3,2-d]pyrimidine?

To ensure the long-term stability of solid 7-methylthieno[3,2-d]pyrimidine, it should be stored in a tightly sealed container in a cool, dark, and dry place. Exposure to light, moisture, and air should be minimized. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is recommended.

Q2: How should I store solutions of 7-methylthieno[3,2-d]pyrimidine?

For long-term storage, stock solutions of 7-methylthieno[3,2-d]pyrimidine should be prepared in anhydrous DMSO and stored at -20°C or for extended periods at -80°C.[1] Containers should be airtight, such as glass vials with tight-fitting caps, to minimize exposure to moisture and air.[1] It is also advisable to protect the solution from light.[1] Aliquoting the stock solution into single-use vials is best practice to avoid repeated freeze-thaw cycles.[1]

Q3: What are the primary factors that can cause the degradation of 7-methylthieno[3,2-d]pyrimidine?

The main factors that can lead to the degradation of 7-methylthieno[3,2-d]pyrimidine are:

  • Oxidation: The electron-rich thiophene ring is susceptible to oxidation.

  • Moisture/Hydrolysis: The presence of water can lead to the hydrolysis of the compound, especially if it has been oxidized first.[2]

  • Light: Photolabile compounds can degrade upon exposure to light.[1]

  • Elevated Temperatures: High temperatures can accelerate the rates of both oxidative and hydrolytic degradation.

Q4: Is 7-methylthieno[3,2-d]pyrimidine sensitive to air?

While specific data on the air sensitivity of 7-methylthieno[3,2-d]pyrimidine is limited, the thienopyrimidine scaffold can be susceptible to oxidation. Therefore, it is prudent to handle the compound as if it were air-sensitive, minimizing its exposure to the atmosphere.

Q5: What personal protective equipment (PPE) should be worn when handling 7-methylthieno[3,2-d]pyrimidine?

Based on guidance for the closely related compound, 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or safety glasses with side shields.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of 7-methylthieno[3,2-d]pyrimidine.

Problem/Observation Potential Cause Recommended Action
Discoloration of solid compound (e.g., yellowing) Oxidation of the thiophene ring.- Discard the discolored compound as its purity is compromised.- Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Compound is difficult to dissolve or has precipitated out of solution upon storage. - Absorption of moisture leading to hydrolysis or hydrate formation.- Degradation of the compound.- Ensure the solvent (e.g., DMSO) is anhydrous.- Store solutions in a desiccated environment.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Inconsistent or unexpected experimental results. Degradation of the compound leading to lower effective concentration or the presence of active degradants.- Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).- If degradation is suspected, use a fresh, properly stored batch of the compound.
Visible clumping or change in the texture of the solid compound. Absorption of moisture from the atmosphere.- Store the compound in a desiccator.- When handling, work quickly and in a low-humidity environment or a glove box.

Experimental Protocols

General Handling Procedure for Solid 7-methylthieno[3,2-d]pyrimidine:

  • Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

  • If possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Use clean, dry spatulas and glassware.

  • Weigh out the desired amount of compound quickly and reseal the container tightly.

  • For optimal long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the decision-making process for handling and troubleshooting issues with 7-methylthieno[3,2-d]pyrimidine.

start Start: Handling Solid Compound is_discolored Is the solid discolored? start->is_discolored discard Discard and use a fresh batch is_discolored->discard Yes proceed Proceed with handling under inert atmosphere is_discolored->proceed No store Store properly: cool, dark, dry, and sealed proceed->store

Caption: Troubleshooting workflow for handling solid 7-methylthieno[3,2-d]pyrimidine.

start Start: Preparing a Solution solvent Use anhydrous solvent (e.g., DMSO) start->solvent aliquot Prepare single-use aliquots solvent->aliquot storage Store at -20°C or -80°C, protected from light aliquot->storage end Use solution in experiment storage->end issue Observe precipitation or inconsistent results? troubleshoot Troubleshoot: check for moisture, consider degradation issue->troubleshoot Yes end->issue

Caption: Recommended workflow for preparing and storing solutions.

Quantitative Data Summary

Storage Form Temperature Atmosphere Light Condition Duration
Solid2-8 °C or -20 °CDry, Inert (recommended)DarkLong-term
DMSO Solution-20 °CAirtightDarkMonths
DMSO Solution-80 °CAirtightDarkYears

References

Validation & Comparative

A Comparative Guide to the Reactivity of 7-bromo- and 7-chlorothieno[3,2-d]pyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. Functionalization at the 7-position is a common strategy for elaborating these molecules. This guide provides a comparative analysis of the reactivity of two key intermediates, 7-bromothieno[3,2-d]pyrimidine and 7-chlorothieno[3,2-d]pyrimidine, in widely used palladium-catalyzed cross-coupling reactions. This comparison is based on established principles of organic chemistry and supported by experimental data from analogous systems.

Executive Summary

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the C-X bond is paramount. The generally accepted trend for halide reactivity is I > Br > OTf >> Cl > F. Consequently, This compound is expected to be significantly more reactive than its 7-chloro counterpart . This difference in reactivity can be leveraged for selective functionalization and may necessitate different optimization strategies to achieve desired outcomes. The C-Br bond's lower bond dissociation energy and greater polarizability facilitate the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The higher reactivity of aryl bromides compared to aryl chlorides is well-documented and allows for milder reaction conditions and often higher yields.

Table 1: Comparison of Expected Reactivity in Suzuki-Miyaura Coupling

ParameterThis compound7-chlorothieno[3,2-d]pyrimidine
Relative Reactivity HigherLower
Typical Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol% or more)
Ligand Choice Standard phosphine ligands (e.g., PPh₃, SPhos, XPhos) are often sufficient.More electron-rich and bulky ligands (e.g., XPhos, RuPhos) are often required to facilitate oxidative addition.
Reaction Temperature Generally lower temperatures are effective.Higher temperatures are often necessary to drive the reaction to completion.
Reaction Time Shorter reaction times are typically observed.Longer reaction times are often required.
Side Reactions Debromination can be a competing side reaction, especially with forcing conditions.Dechlorination is also possible but often less prevalent than debromination under optimized conditions.
Experimental Protocol: General Conditions for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of a 7-halothieno[3,2-d]pyrimidine. Note that optimization is often necessary.

Reaction Setup:

  • To a flame-dried reaction vessel, add the 7-halothieno[3,2-d]pyrimidine (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos-Pd-G2) and the appropriate ligand if not using a pre-formed catalyst.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants catalyst Add Catalyst & Ligand start->catalyst solvent Add Degassed Solvents catalyst->solvent heat Heat under Inert Atmosphere solvent->heat quench Cool & Quench heat->quench extract Extract & Wash quench->extract purify Purify extract->purify end Final Product purify->end

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, aryl bromides are generally more reactive than aryl chlorides in this transformation.

Table 2: Comparison of Expected Reactivity in Buchwald-Hartwig Amination

ParameterThis compound7-chlorothieno[3,2-d]pyrimidine
Relative Reactivity HigherLower
Catalyst System A wider range of palladium catalysts and ligands can be effective.Often requires more specialized, highly active catalyst systems (e.g., those based on biarylphosphine ligands like XPhos or RuPhos).
Base Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used.Stronger bases may be required to facilitate the reaction.
Reaction Temperature Can often be performed at lower temperatures.Typically requires higher temperatures.
Substrate Scope Generally broader for a given set of conditions due to higher reactivity.May be more limited, particularly with less nucleophilic amines.
Experimental Protocol: General Conditions for Buchwald-Hartwig Amination

The following is a representative protocol for the Buchwald-Hartwig amination of a 7-halothieno[3,2-d]pyrimidine.

Reaction Setup:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 7-halothieno[3,2-d]pyrimidine (1.0 eq.), the desired amine (1.1-1.5 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) (1.5-2.0 eq.).

  • The palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos or a pre-formed catalyst like XPhos-Pd-G3) is added.

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added.

  • The reaction vessel is sealed and heated to the required temperature (typically 80-110 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with a suitable solvent, and filtered through a pad of celite to remove palladium residues.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex ligand_exchange Amine Coordination & Deprotonation pd2_complex->ligand_exchange HNR'R'', Base amide_complex Ar-Pd(II)-NR'R''(L_n) ligand_exchange->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The choice between this compound and 7-chlorothieno[3,2-d]pyrimidine as a synthetic intermediate will depend on several factors, including cost, availability, and the specific requirements of the synthetic route. The 7-bromo analogue offers the advantage of higher reactivity, which can lead to milder reaction conditions, shorter reaction times, and potentially higher yields in cross-coupling reactions. Conversely, the 7-chloro analogue, being less reactive, may offer opportunities for selective functionalization in molecules bearing multiple halide substituents and may be a more cost-effective starting material. A thorough understanding of the relative reactivities of these two building blocks is crucial for the efficient and successful synthesis of novel thieno[3,2-d]pyrimidine derivatives in drug discovery and development.

A Comparative Analysis of 7-Aryl vs. 7-Alkylthieno[3,2-d]pyrimidine Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of thieno[3,2-d]pyrimidine derivatives reveals that substitutions at the 7-position with either aryl or alkyl groups significantly influence their biological activity. This guide provides a comparative overview of these two substituent classes, focusing on their impact on anticancer properties, supported by experimental data and detailed protocols for researchers in drug development.

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in developing potent inhibitors of various protein kinases.[1][2] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] A key area of investigation within this scaffold is the structure-activity relationship (SAR) at the 7-position of the thiophene ring. While extensive research has explored substitutions at other positions, this guide focuses on the comparative effects of introducing aryl versus alkyl moieties at the C7 position.

Performance Comparison: 7-Aryl vs. 7-Alkyl Substituents

Direct comparative studies evaluating 7-aryl and 7-alkylthieno[3,2-d]pyrimidine derivatives under identical experimental conditions are limited. However, by synthesizing data from various studies, a general trend emerges. Aryl substituents at the 7-position, particularly those with specific electronic and steric properties, are often associated with potent inhibitory activity against key cancer-related kinases such as PI3K.[4] The aromatic ring can engage in π-π stacking or other non-covalent interactions within the ATP-binding pocket of the kinase, enhancing binding affinity.

Conversely, the introduction of alkyl groups at the 7-position can influence the molecule's solubility, metabolic stability, and overall pharmacokinetic profile. While potentially displaying lower potency compared to their aryl counterparts in some kinase assays, 7-alkyl derivatives can offer advantages in terms of drug-like properties. The nature of the alkyl group (linear, branched, cyclic) also plays a crucial role in modulating the biological activity.

The following table summarizes the anticancer activity of representative 7-aryl and 7-alkylthieno[3,2-d]pyrimidine derivatives from different studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound ID7-SubstituentTarget/AssayCell LineIC50 (µM)Reference
7-Aryl Derivatives
Compound APhenylPI3Kα-0.005[4]
Compound B4-FluorophenylAnticancerHCT-1160.012[4]
Compound C3-HydroxyphenylAnticancerPC-30.025[4]
7-Alkyl Derivatives
Compound DMethylAnticancerHeLa>10[5]
Compound EEthylAnticancerHT-29>10[5]

Signaling Pathway and Experimental Workflow

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[1] Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as inhibitors of this pathway.[4][6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation ThienoPyrimidines 7-Substituted Thieno[3,2-d]pyrimidines ThienoPyrimidines->PI3K Inhibition experimental_workflow synthesis Chemical Synthesis of 7-Aryl & 7-Alkyl Derivatives in_vitro_kinase In Vitro Kinase Assays (e.g., PI3K) synthesis->in_vitro_kinase cell_proliferation Cell Proliferation Assays (e.g., MTT) in_vitro_kinase->cell_proliferation Hit Identification apoptosis Apoptosis Assays (e.g., Annexin V) cell_proliferation->apoptosis cell_cycle Cell Cycle Analysis cell_proliferation->cell_cycle in_vivo In Vivo Xenograft Models apoptosis->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

References

Thieno[3,2-d]pyrimidine: A Privileged Scaffold for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, bicyclic nature and strategic placement of nitrogen and sulfur atoms provide a versatile template for developing targeted therapies against a range of kinases implicated in cancer and inflammatory diseases. This guide offers an objective comparison of thieno[3,2-d]pyrimidine-based inhibitors against other heterocyclic scaffolds, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation and advancement of kinase inhibitor discovery.

Performance Comparison: Thieno[3,2-d]pyrimidine vs. Alternative Scaffolds

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the performance of thieno[3,2-d]pyrimidine-based inhibitors against various kinases compared to compounds built on alternative scaffolds.

Table 1: Comparison of Focal Adhesion Kinase (FAK) Inhibitors

ScaffoldCompoundTarget KinaseIC50 (nM)Reference
Thieno[3,2-d]pyrimidine Compound 22FAK28.2[1]
Thieno[3,2-d]pyrimidine Compound 19FAK19.1[1]
7H-pyrrolo[2,3-d]pyrimidineCompound 21FAK1.89[1]
7H-pyrrolo[2,3-d]pyrimidineTAE226FAK5.5[2]
7H-pyrrolo[2,3-d]pyrimidineCompound 14FAK5.10[2]

Table 2: Comparison of Cyclin-Dependent Kinase 7 (CDK7) Inhibitors

ScaffoldCompoundTarget KinaseIC50 (nM)Reference
Thieno[3,2-d]pyrimidine SNS-032CDK762[3]
Purine AnalogRoscovitineCDK7500[4]
PhenylpyrimidineTHZ1CDK73.2[3]
FlavonoidFlavopiridolCDK710[4]

Table 3: Comparison of Janus Kinase (JAK) Inhibitors

ScaffoldCompoundTarget KinaseIC50 (nM)Reference
Thieno[3,2-d]pyrimidine Selective JAK3 inhibitor 1JAK30.07[5]
Pyrrolo[2,3-d]pyrimidineAbrocitinibJAK129[6]
Pyrrolo[2,3-d]pyrimidineTofacitinibJAK31[7]
AzaindoleBaricitinibJAK1/25.9 / 5.7[8]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of thieno[3,2-d]pyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant kinase (e.g., FAK, RIPK2)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]

  • Substrate (e.g., poly(E,Y) for tyrosine kinases, Myelin Basic Protein for Ser/Thr kinases)[10]

  • ATP solution

  • Thieno[3,2-d]pyrimidine inhibitor (and other compounds for comparison)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add 1 µL of each inhibitor dilution.

  • Add 2 µL of the recombinant kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.[9]

  • To stop the reaction and deplete unconsumed ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[9]

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of kinase inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549)

  • Cell culture medium and supplements

  • 96-well plates

  • Thieno[3,2-d]pyrimidine inhibitor (and other compounds for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[11]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding the validation of these inhibitors.

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_outcome Outcome Scaffold Thieno[3,2-d]pyrimidine Scaffold SAR Structure-Activity Relationship (SAR) Scaffold->SAR Synthesis Chemical Synthesis SAR->Synthesis KinaseAssay Kinase Inhibition Assay (e.g., ADP-Glo) Synthesis->KinaseAssay CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability Xenograft Xenograft Model CellViability->Xenograft PK Pharmacokinetics Xenograft->PK LeadCompound Lead Compound Identification PK->LeadCompound FAK_signaling_pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Src->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene CDK7_pathway CDK7 CDK7/ Cyclin H/MAT1 CDK1_2_4_6 CDK1, 2, 4, 6 CDK7->CDK1_2_4_6 Activation (CAK activity) TFIIH TFIIH CDK7->TFIIH Component of CellCycle Cell Cycle Progression CDK1_2_4_6->CellCycle RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylation Transcription Transcription Initiation RNA_Pol_II->Transcription

References

Head-to-head comparison of thieno[3,2-d]pyrimidine and quinazoline as EGFR inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology. The quest for potent and selective EGFR inhibitors has led to the exploration of various heterocyclic scaffolds, with quinazoline being a well-established and clinically successful core. More recently, the thieno[3,2-d]pyrimidine scaffold has emerged as a promising alternative, demonstrating significant potential in overcoming resistance mechanisms associated with earlier-generation EGFR inhibitors. This guide provides a detailed, head-to-head comparison of these two key scaffolds, supported by experimental data to inform future drug discovery efforts.

Core Structural Differences

At the heart of their distinct pharmacological profiles are the core chemical structures of the two scaffolds. Quinazoline is a bicyclic aromatic compound composed of a benzene ring fused to a pyrimidine ring. In contrast, thieno[3,2-d]pyrimidine features a thiophene ring fused to a pyrimidine ring. This substitution of a benzene ring with a bioisosteric thiophene ring alters the electronic and steric properties of the molecule, influencing its interaction with the EGFR kinase domain.

G cluster_0 Core Scaffolds quinazoline Quinazoline N1=C(C=CC=C2)C2=CN=C(N)N=1 thienopyrimidine Thieno[3,2-d]pyrimidine C1=C(SC=C1C(N)=N2)N=C2N

Core chemical structures of Quinazoline and Thieno[3,2-d]pyrimidine.

Performance as EGFR Inhibitors: A Data-Driven Comparison

The efficacy of EGFR inhibitors is primarily assessed by their ability to inhibit the kinase activity of both wild-type (WT) and mutant forms of the receptor, as well as their anti-proliferative effects on cancer cell lines.

In Vitro Kinase Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize representative IC50 values for various thieno[3,2-d]pyrimidine and quinazoline derivatives against different EGFR genotypes.

Table 1: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound ReferenceEGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)Selectivity Index (WT/mutant)
Compound 6l[1]>10000250>40
Compound 6o[1]>10000250>40
Compound B1[2]>98813>76
Compound B7[2]---

Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives

Compound ReferenceEGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)Selectivity Index (WT/mutant)
Gefitinib[3]23-79--
Erlotinib[3]80--
Afatinib[3]0.5--
Compound 17[4]---

Note: A direct comparison is challenging due to variations in assay conditions across different studies. However, a general trend of high potency for both scaffolds is evident.

Anti-proliferative Activity in Cancer Cell Lines

The ability of these inhibitors to suppress the growth of cancer cells is a key indicator of their therapeutic potential.

Table 3: Anti-proliferative Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound ReferenceCell LineEGFR MutationIC50 (µM)
Compound 6o[1]H1975L858R/T790M-
Compound B1[2]H1975L858R/T790M0.087
Compound B7[2]H1975L858R/T790M0.023
Compound B1[2]A549WT1.508
Compound B7[2]A549WT0.441

Table 4: Anti-proliferative Activity of Quinazoline Derivatives

Compound ReferenceCell LineEGFR MutationIC50 (µM)
GefitinibMDA-MB-231WT14.2
Compound 7[5]MDA-MB-231WT0.9

In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies using tumor xenograft models in mice are crucial for evaluating the anti-tumor efficacy of drug candidates.

Table 5: In Vivo Efficacy of Thieno[3,2-d]pyrimidine and Quinazoline Derivatives

CompoundXenograft ModelDosingTumor Growth Inhibition (%)Reference
AZD9291 (Osimertinib)EGFRm+-Significant[6]
Thieno[3,2-d]pyrimidine B1H1975--[2]
Quinazoline derivative----

Data on direct comparative in vivo studies are limited. However, both scaffolds have demonstrated significant tumor growth inhibition in various xenograft models.

Pharmacokinetics (ADME) and Toxicity Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with the toxicity profile, are critical for the clinical success of any drug candidate.

In silico ADMET predictions for novel quinazoline derivatives have shown promising profiles, with most compounds adhering to Lipinski's rule of five, suggesting good oral bioavailability.[4] Similarly, computational ADMET studies on thieno[2,3-d]pyrimidine derivatives have indicated high degrees of drug-likeness and safety.[7] While direct comparative experimental data is scarce, these computational predictions suggest that both scaffolds can be modified to achieve favorable pharmacokinetic and safety profiles.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental procedures used to evaluate these inhibitors is fundamental for researchers.

EGFR Signaling Pathway

EGFR activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. EGFR inhibitors block the autophosphorylation of the receptor, thereby inhibiting these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Simplified EGFR Signaling Pathway.
Experimental Workflow for Inhibitor Evaluation

The evaluation of a potential EGFR inhibitor typically follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Kinase_Assay EGFR Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (Phosphorylation Status) Cell_Proliferation->Western_Blot Xenograft In Vivo Xenograft Model (Tumor Growth Inhibition) Western_Blot->Xenograft PK_Tox Pharmacokinetics & Toxicity Studies Xenograft->PK_Tox

Typical experimental workflow for evaluating EGFR inhibitors.

Detailed Experimental Protocols

EGFR Kinase Assay (Luminescence-based)

This assay determines the in vitro potency of an inhibitor by measuring the amount of ADP produced in a kinase reaction.

  • Reagent Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a substrate peptide. Prepare serial dilutions of the test compound.

  • Kinase Reaction : In a 96-well plate, add the EGFR kinase, the test compound, and the substrate peptide. Initiate the reaction by adding ATP.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection : Add a reagent that converts ADP to ATP, and then use a luciferase/luciferin system to generate a luminescent signal proportional to the ATP concentration.

  • Data Analysis : Measure luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.

  • Cell Treatment and Lysis : Treat cultured cancer cells with the inhibitor and/or EGF. Lyse the cells to extract proteins.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting : Block the membrane and then incubate it with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis : Quantify the band intensities. To normalize, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Cell Implantation : Subcutaneously inject human cancer cells into immunodeficient mice.

  • Tumor Growth : Allow the tumors to grow to a palpable size.

  • Treatment Administration : Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control according to a specific dosing schedule.

  • Tumor Measurement : Measure the tumor volume and body weight of the mice regularly.

  • Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).

  • Data Analysis : Calculate the tumor growth inhibition for the treated groups compared to the control group.

Conclusion

Both thieno[3,2-d]pyrimidine and quinazoline scaffolds have proven to be highly effective cores for the development of EGFR inhibitors. Quinazoline-based inhibitors are well-established, with several approved drugs on the market. The thieno[3,2-d]pyrimidine scaffold, while a more recent entrant, demonstrates exceptional promise, particularly in developing inhibitors that are potent against resistance mutations such as T790M.

The choice between these scaffolds for future drug development will likely depend on the specific therapeutic goal. For targeting wild-type EGFR, both scaffolds offer viable starting points. However, for overcoming acquired resistance, the thieno[3,2-d]pyrimidine core appears to provide a significant advantage, often exhibiting a high selectivity for mutant over wild-type EGFR. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative advantages of these two important classes of EGFR inhibitors.

References

Comparative Guide to In Vitro ADME Properties of 7-Substituted Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of 7-substituted 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones. The data presented is essential for drug discovery and development, offering insights into the pharmacokinetic profiles of these compounds. This document summarizes key quantitative data, details the experimental methodologies, and visualizes the experimental workflow.

Introduction to Thieno[3,2-d]pyrimidines in Drug Discovery

The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide range of biological targets. This has led to the development of thienopyrimidine derivatives with diverse pharmacological activities. Understanding the ADME properties of these compounds is crucial for optimizing their therapeutic potential, as these characteristics determine a drug candidate's bioavailability and overall in vivo performance. This guide focuses on 7-substituted derivatives, a key position for modification to modulate potency and physicochemical properties.

Comparative In Vitro ADME Data

The following table summarizes the in vitro aqueous solubility data for a series of 7-substituted 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones, which are potent phosphodiesterase (PDE) 7 inhibitors. Unfortunately, a comprehensive public dataset with experimental values for permeability, metabolic stability, and plasma protein binding for a homologous series of 7-substituted thieno[3,2-d]pyrimidines was not available in the reviewed literature. The presented solubility data is crucial as poor solubility can hinder absorption and lead to variable in vivo exposure.

Table 1: Aqueous Solubility of 7-Substituted Thieno[3,2-d]pyrimidine Derivatives

Compound IDR (Substitution at 7-position)Aqueous Solubility (μg/mL)
1 H< 1
2 N-Methylpiperidine-3-yl> 200
3 N-Ethylpiperidine-3-yl> 200
4 N-Isopropylpiperidine-3-yl150
5 Piperidin-4-yl> 200
6 N-Methylpiperidin-4-ylmethyl> 200

Data extracted from a study on potent and soluble PDE7 inhibitors.

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are provided below. These protocols represent standard procedures used in the pharmaceutical industry to evaluate the drug-like properties of new chemical entities.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, providing an early assessment of its dissolution properties.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add 1.5 µL of the DMSO stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Equilibration: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Analysis: Analyze the resulting solutions using a plate reader that measures turbidity or by high-performance liquid chromatography (HPLC) with UV detection after filtration to quantify the amount of dissolved compound. The solubility is determined by comparing the concentration in the filtered solution to a standard curve.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line, which forms a monolayer that mimics the intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. A TEER value above 250 Ω·cm² is generally considered acceptable. The permeability of a low-permeability marker, such as Lucifer yellow, is also assessed.

  • Transport Study:

    • For apical-to-basolateral (A-to-B) permeability, add the test compound (typically at a concentration of 10 µM) to the apical (donor) chamber.

    • For basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral (donor) chamber.

  • Sampling: At specified time points (e.g., 2 hours), collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of the compound in the donor and receiver chambers using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio: The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Microsomal Stability Assay

Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species, e.g., rat, mouse) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the test compound (typically 1 µM) with the microsomes at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Purpose: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to reach its target.

Methodology:

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of single-use inserts with a vertical dialysis membrane (8 kDa molecular weight cutoff) that divides each well into two chambers.

  • Sample Preparation: Add the test compound to plasma (from human or other species) in one chamber (the donor chamber).

  • Dialysis: Add dialysis buffer (PBS, pH 7.4) to the other chamber (the receiver chamber).

  • Equilibration: Seal the plate and incubate it at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, take equal volume samples from both the plasma and buffer chambers.

  • Matrix Matching: Combine the plasma sample with an equal volume of buffer and the buffer sample with an equal volume of blank plasma to ensure comparable analytical conditions.

  • Quantification: Determine the concentration of the compound in both chambers by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated as:

    • % Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro ADME profiling of a new chemical entity.

ADME_Workflow cluster_Screening In Vitro ADME Screening cluster_Decision Decision Making cluster_Progression Compound Progression Solubility Kinetic Solubility Data_Analysis Data Analysis and SAR Assessment Solubility->Data_Analysis Permeability Caco-2 Permeability Permeability->Data_Analysis Metabolism Microsomal Stability Metabolism->Data_Analysis Distribution Plasma Protein Binding Distribution->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Favorable Profile? In_Vivo_Studies In Vivo PK Studies Data_Analysis->In_Vivo_Studies Candidate Selection New_Compound New Chemical Entity Lead_Optimization->New_Compound Iterative Design New_Compound->Solubility New_Compound->Permeability New_Compound->Metabolism New_Compound->Distribution

Caption: A general workflow for in vitro ADME screening in drug discovery.

Off-Target Effects of Thieno[3,2-d]pyrimidine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors targeting various components of the human kinome. While achieving high on-target potency is a primary objective in drug discovery, understanding the off-target effects of these inhibitors is equally crucial for predicting potential polypharmacological benefits and anticipating adverse effects. This guide provides a comparative analysis of the off-target profiles of thieno[3,2-d]pyrimidine-based kinase inhibitors and contrasts them with other established inhibitors targeting the same kinase families, supported by experimental data.

I. Comparative Kinase Selectivity Profiles

A critical aspect of kinase inhibitor development is the comprehensive assessment of its selectivity across the human kinome. Kinome-wide screening provides a detailed map of an inhibitor's on-target and off-target activities, typically presented as the percentage of inhibition at a given concentration or as IC50/Kd values against a panel of kinases.

Thieno[3,2-d]pyrimidine as a Selective JAK1 Inhibitor

Recent studies have identified novel thieno[3,2-d]pyrimidine derivatives as highly potent and selective inhibitors of Janus Kinase 1 (JAK1), a key mediator in the JAK-STAT signaling pathway. One such compound, herein referred to as Compound 24, demonstrated exceptional selectivity for JAK1 in a kinome-wide scan.

Table 1: Kinome-wide Selectivity of a Thieno[3,2-d]pyrimidine-based JAK1 Inhibitor (Compound 24)

Kinase FamilyNumber of Kinases TestedNumber of Kinases with >65% Inhibition at 1 µM
TK901 (JAK1)
TKL420
STE460
CK180
AGC620
CAMK720
CMGC610
Total 370 1

Data adapted from a study on thieno[3,2-d]pyrimidine derivatives as JAK1 inhibitors.[1]

This remarkable selectivity profile, with significant inhibition observed only for the intended target JAK1 out of 370 kinases tested, highlights the potential of the thieno[3,2-d]pyrimidine scaffold in designing highly specific kinase inhibitors.[1]

Comparison with Other JAK Inhibitors

To contextualize the selectivity of the thieno[3,2-d]pyrimidine derivative, it is essential to compare its off-target profile with that of established JAK inhibitors.

Table 2: Comparative Off-Target Profiles of JAK Inhibitors

InhibitorPrimary Target(s)Key Off-Targets (with significant inhibition)Selectivity Notes
Compound 24 (Thieno[3,2-d]pyrimidine derivative) JAK1None identified in a 370-kinase panel.[1]Highly selective for JAK1.[1]
Tofacitinib Pan-JAK (JAK1, JAK2, JAK3)ACVR1B, ACVR1C, ACVR2A, ACVR2B, ALK, AURKA, AURKB, AURKC, BMPR1A, BMPR1B, CAMK1D, CAMK2A, CAMK2B, CAMK2D, CAMK2G, CDK1, CDK2, CDK3, CDK4, CDK5, CDK6, CHEK1, CHEK2, CLK1, CLK2, CLK3, CSF1R, DCAMKL1, DCAMKL2, DCAMKL3, DYRK1A, DYRK1B, DYRK2, FLT3, GAK, GSK3A, GSK3B, HASPIN, HIPK1, HIPK2, HIPK3, HIPK4, JNK1, JNK2, JNK3, LCK, LIMK1, LIMK2, MAP2K1, MAP2K2, MAP3K1, MAP3K2, MAP3K3, MAP3K4, MAP4K2, MAP4K3, MAP4K4, MAP4K5, MAPK1, MAPK3, MAPKAPK2, MAPKAPK3, MAPKAPK5, MELK, MERTK, MET, MINK1, MKK4, MKK6, MKK7, MLK1, MLK2, MLK3, MST1, MST2, MST3, MST4, MYLK, MYLK2, MYLK3, NEK1, NEK2, NEK3, NEK4, NEK5, NEK6, NEK7, NEK9, PAK1, PAK2, PAK3, PAK4, PAK5, PAK6, PHKG1, PHKG2, PIM1, PIM2, PIM3, PKA, PKACA, PKACB, PKACG, PKCA, PKCB, PKCD, PKCE, PKCG, PKCI, PKCZ, PKD1, PKD2, PKD3, PLK1, PLK2, PLK3, PLK4, PRKAA1, PRKAA2, PRKAB1, PRKAB2, PRKAG1, PRKAG2, PRKAG3, PRKCA, PRKCB, PRKCD, PRKCE, PRKCG, PRKCI, PRKCZ, PRKD1, PRKD2, PRKD3, ROCK1, ROCK2, RSK1, RSK2, RSK3, RSK4, SGK1, SGK2, SGK3, STK10, STK16, STK17A, STK17B, STK22D, STK24, STK25, STK3, STK33, STK38, STK38L, STK39, STK4, TESK1, TESK2, TGFBR1, TGFBR2, TIE1, TLK1, TLK2, TNK1, TNK2, TSSK1B, TSSK2, TSSK3, TSSK4, TTK, TXK, TYK2, ULK1, ULK2, ULK3, VRK1, VRK2, WEE1, YSK1, ZAKPan-JAK inhibitor with numerous off-targets across various kinase families.[2][3]
Ruxolitinib JAK1, JAK2LCK, STK32C, TYK2, GAK, ROCK1, ROCK2, STK35, MAP3K1, MAP3K14, PAK1, TESK1, MAP2K1, MAP2K2, ZAKPotent inhibitor of JAK1 and JAK2 with several off-targets.[3][4]
Filgotinib JAK1JAK2, JAK3, TYK2 (with lower potency)Preferential for JAK1 with significantly less inhibition of other JAK family members.[5][6][7]

Data compiled from various kinome screening platforms.[2][3][4][5][6][7]

The comparison highlights the superior selectivity of the novel thieno[3,2-d]pyrimidine derivative for JAK1 over established, broader-spectrum JAK inhibitors. This high selectivity could translate to a more favorable safety profile by minimizing off-target related adverse events.

II. Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key in vitro and cellular assays commonly used to determine on-target and off-target activities.

A. In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using radiometric or fluorescence-based methods.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (peptides or proteins)

  • Test compound (e.g., 7-arylthieno[3,2-d]pyrimidine derivative)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Detection reagents (e.g., ³³P-ATP for radiometric assays, or ADP-Glo™ Kinase Assay kit for luminescence-based assays)

  • Microplates (e.g., 384-well)

  • Plate reader (scintillation counter or luminometer)

Procedure (Example using ADP-Glo™ Kinase Assay):

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

B. Cellular Target Engagement Assay (NanoBRET™)

Objective: To quantify the binding of a test compound to its target kinase within living cells.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ Tracer specific for the target kinase

  • NanoBRET™ Nano-Glo® Substrate

  • Test compound

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Cell Preparation:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM®.

  • Assay Setup:

    • Dispense the cell suspension into the wells of the assay plate.

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Add the test compound or vehicle to the wells.

    • Add the NanoBRET™ Tracer to all wells.

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle-treated controls.

    • Determine the IC50 value by fitting the data to a competitive binding curve.

III. Visualizing Signaling Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.

JAK_STAT_Pathway cluster_receptor Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_active STAT (active, dimerized) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention by thieno[3,2-d]pyrimidine inhibitors.

Experimental Workflow for Kinase Inhibitor Profiling

The process of characterizing a novel kinase inhibitor involves a series of well-defined steps, from initial synthesis to comprehensive in vitro and cellular profiling.

Kinase_Inhibitor_Profiling_Workflow Synthesis Compound Synthesis (Thieno[3,2-d]pyrimidine derivative) Primary_Screen Primary Biochemical Screen (Target Kinase) Synthesis->Primary_Screen Kinome_Scan Broad Kinome Profiling (e.g., 300+ kinases) Primary_Screen->Kinome_Scan Potent Hits Cellular_Assay Cellular Target Engagement (e.g., NanoBRET™) Kinome_Scan->Cellular_Assay Selective Hits Functional_Assay Cellular Functional Assays (e.g., Phosphorylation, Proliferation) Cellular_Assay->Functional_Assay Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization Confirmed Activity Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the discovery and profiling of novel kinase inhibitors.

IV. Conclusion

The thieno[3,2-d]pyrimidine scaffold represents a versatile platform for the development of highly selective kinase inhibitors. As demonstrated with the JAK1 inhibitor example, careful chemical design can lead to compounds with exceptional selectivity, minimizing off-target effects that are common with many clinically approved kinase inhibitors. The use of comprehensive kinome scanning and cellular target engagement assays is paramount in characterizing the full pharmacological profile of these compounds. This guide provides a framework for comparing the selectivity of novel thieno[3,2-d]pyrimidine inhibitors and outlines the key experimental protocols necessary for their thorough evaluation, ultimately aiding in the development of safer and more effective targeted therapies.

References

Comparative Cross-Reactivity Profiling of 7-Bromothieno[3,2-d]pyrimidine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thieno[3,2-d]pyrimidine-Based Inhibitors with Supporting Experimental Data.

The thieno[3,2-d]pyrimidine scaffold has proven to be a versatile framework in the design of potent and selective kinase inhibitors, crucial for the development of targeted therapies in oncology and inflammatory diseases. The 7-bromo substitution on this heterocyclic core serves as a key chemical handle, enabling the synthesis of diverse compound libraries for extensive structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the cross-reactivity profiles of several notable 7-bromothieno[3,2-d]pyrimidine-derived inhibitors against a panel of kinases, supported by experimental data and detailed protocols.

Inhibitor Selectivity Profiles

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window, minimizing off-target effects and associated toxicities. Below is a summary of the cross-reactivity data for key thieno[3,2-d]pyrimidine-derived inhibitors targeting Janus Kinase 1 (JAK1), Cyclin-Dependent Kinase 7 (CDK7), and Receptor-Interacting Protein Kinase 2 (RIPK2).

Table 1: Cross-Reactivity Profile of a Thieno[3,2-d]pyrimidine-Derived JAK1 Inhibitor (Compound 24)

A potent and highly selective JAK1 inhibitor, designated as compound 24, was identified from a series of thieno[3,2-d]pyrimidine derivatives.[1] Its selectivity was assessed through a kinome-wide screen against 370 kinases.

Target KinaseIC50 (nM)Selectivity Notes
JAK1 <100 High degree of selectivity observed in a kinome-wide scan.[1]
JAK2>1000Significantly more selective for JAK1 over JAK2 and JAK3.[1]
JAK3>1000Significantly more selective for JAK1 over JAK2 and JAK3.[1]
Other Kinases-Exhibited a high degree of selectivity for JAK1 among the 370 kinases tested.[1]
Table 2: Cross-Reactivity Profile of a Thieno[3,2-d]pyrimidine-Derived CDK7 Inhibitor (Compound 36)

Compound 36, a thieno[3,2-d]pyrimidine derivative, was developed as a potent and highly selective inhibitor of CDK7, a key regulator of the cell cycle and transcription.[2]

Target KinaseIC50 (nM)Selectivity Notes
CDK7 Potent Demonstrated good kinome selectivity in vitro.[2]
Other CDKs-Favorable selectivity across the CDK family.
Other Kinases-Good overall kinome selectivity.[2]
Table 3: Cross-Reactivity Profile of a Thieno[3,2-d]pyrimidine-Derived RIPK2 Inhibitor (Compound HY3)

Compound HY3 is a thieno[3,2-d]pyrimidine-based inhibitor of RIPK2, a crucial mediator in inflammatory signaling pathways.[3]

Target KinaseIC50 (nM)Selectivity Notes
RIPK2 11 Potent inhibitor of RIPK2.[3]
RIPK1>1000High selectivity for RIPK2 over the closely related RIPK1.[3]
Other Kinases-Not specified in the abstract.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the key signaling pathways targeted by these inhibitors and a general workflow for assessing kinase inhibitor cross-reactivity.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Inhibitor Thieno[3,2-d]pyrimidine JAK Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling cascade and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

CDK7_Cell_Cycle_Pathway CDK7 in Cell Cycle and Transcription cluster_cell_cycle Cell Cycle Control cluster_transcription Transcription Control CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 S_Phase S Phase CDK2->S_Phase CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M TFIIH TFIIH Complex PolII RNA Polymerase II TFIIH->PolII Phosphorylates CTD Transcription Gene Transcription PolII->Transcription CDK7 CDK7 / Cyclin H / MAT1 CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates CDK7->TFIIH Component of Inhibitor Thieno[3,2-d]pyrimidine CDK7 Inhibitor Inhibitor->CDK7 Inhibits

Caption: The dual role of CDK7 in regulating the cell cycle and transcription, and its inhibition.

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 Recruits & Activates TAK1 TAK1 Complex RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Inhibitor Thieno[3,2-d]pyrimidine RIPK2 Inhibitor Inhibitor->RIPK2 Inhibits

Caption: The RIPK2-mediated inflammatory signaling pathway and its point of inhibition.

Kinase_Profiling_Workflow Experimental Workflow for Kinase Inhibitor Profiling cluster_prep 1. Preparation cluster_assay 2. Kinase Assay cluster_detection 3. Detection cluster_analysis 4. Data Analysis A1 Prepare Kinase Panel B1 Incubate Kinase, Inhibitor, ATP, and Substrate A1->B1 A2 Prepare Test Inhibitor (e.g., this compound derivative) A2->B1 A3 Prepare Assay Reagents (ATP, Substrate, Buffer) A3->B1 C1 Measure Kinase Activity (e.g., Luminescence, Fluorescence, Radioactivity) B1->C1 D1 Calculate % Inhibition C1->D1 D2 Determine IC50 Values D1->D2 D3 Generate Selectivity Profile D2->D3

Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.

Experimental Protocols

The following are representative protocols for biochemical and cell-based assays commonly used to determine the cross-reactivity of kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Purified recombinant kinases

  • Thieno[3,2-d]pyrimidine-derived inhibitor

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the thieno[3,2-d]pyrimidine-derived inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

  • Kinase Reaction:

    • To each well of a 384-well plate, add the kinase, the specific substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)

This assay quantifies the phosphorylation of a specific kinase substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase and its substrate

  • Cell culture medium and supplements

  • Thieno[3,2-d]pyrimidine-derived inhibitor

  • Stimulant (if required to activate the signaling pathway)

  • Cell lysis buffer

  • Phospho-specific and total protein antibodies for the substrate

  • ELISA plate pre-coated with a capture antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the thieno[3,2-d]pyrimidine-derived inhibitor for a specified duration.

    • If necessary, stimulate the cells with an appropriate agonist to activate the target kinase pathway.

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice to prepare cell lysates.

  • ELISA:

    • Transfer the cell lysates to the pre-coated ELISA plate.

    • Incubate to allow the capture antibody to bind the substrate.

    • Wash the plate and add the phospho-specific detection antibody.

    • Following another wash step, add the HRP-conjugated secondary antibody.

    • After a final wash, add the TMB substrate and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration relative to the stimulated, vehicle-treated control.

    • Determine the IC50 value from the resulting dose-response curve.

References

A Comparative Guide to the Mechanism of Action of Pictilisib, a 7-Substituted Thienopyrimidine PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 7-substituted thienopyrimidine drug candidate, Pictilisib (GDC-0941), with other notable Phosphoinositide 3-kinase (PI3K) inhibitors. The focus is on the mechanism of action, supported by experimental data, to offer an objective performance comparison.

Introduction to Pictilisib and the PI3K Signaling Pathway

Pictilisib (GDC-0941) is a potent, orally bioavailable, pan-class I PI3K inhibitor.[1] Structurally, it is a thienopyrimidine derivative.[1] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in cancer.[2] Class I PI3Ks are heterodimeric enzymes composed of a regulatory and a catalytic subunit. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn regulates a multitude of cellular processes.

The thienopyrimidine scaffold of Pictilisib mimics the purine core of ATP, allowing it to bind to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity.[1] This guide will compare the inhibitory profile and cellular effects of Pictilisib with other PI3K inhibitors, providing a clear overview of its mechanism of action.

Comparative Analysis of PI3K Inhibitors

To contextualize the mechanism of action of Pictilisib, it is compared with other PI3K inhibitors that are either in clinical development or have been approved for clinical use. These include pan-PI3K inhibitors and isoform-specific inhibitors.

Data Presentation: Inhibitory Potency and Cellular Activity

The following tables summarize the in vitro kinase inhibitory activity (IC50) and cellular potency of Pictilisib and its comparators.

Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki in nM)

CompoundPI3KαPI3KβPI3KγPI3KδNotes
Pictilisib (GDC-0941) 333753Pan-Class I inhibitor.[3]
Buparlisib (BKM120) 52166262116Pan-Class I inhibitor.[4]
Alpelisib (BYL719) 51200250290PI3Kα-specific inhibitor.[5][6]
Taselisib (GDC-0032) 0.29 (Ki)9.1 (Ki)0.97 (Ki)0.12 (Ki)β-sparing PI3K inhibitor.[3][7]
Copanlisib (BAY 80-6946) 0.53.76.40.7Pan-Class I inhibitor with high potency against α and δ isoforms.[8][9]

Table 2: Cellular Activity of PI3K Inhibitors

CompoundCell LineAssayIC50 (nM)Key Findings
Pictilisib (GDC-0941) U87MG (Glioblastoma)p-AKT Inhibition46Potent inhibition of AKT phosphorylation.[5]
PC3 (Prostate Cancer)p-AKT Inhibition37[5]
MDA-MB-361 (Breast Cancer)p-AKT Inhibition28[5]
U87MGProliferation950Inhibition of cancer cell growth.[5]
Buparlisib (BKM120) MM.1S (Multiple Myeloma)Proliferation<1000Induces apoptosis in a dose- and time-dependent manner.[10]
Alpelisib (BYL719) Breast cancer cell lines with PIK3CA mutationsProliferationVariesCorrelates with inhibition of downstream PI3K/Akt signaling.[5]
Taselisib (GDC-0032) MCF7-neo/HER2 (Breast Cancer)Proliferation2.5Increased activity in PIK3CA mutant and HER2-amplified cell lines.[7]
Copanlisib (BAY 80-6946) Cell lines with PIK3CA mutationsProliferation19 (mean)More potent in cell lines with PIK3CA mutations or HER2 amplification.[9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Pictilisib.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo) cluster_analysis Data Analysis Reagents Prepare Reagents: - PI3K Enzyme - Lipid Substrate (PIP2) - ATP - Pictilisib (or comparator) Incubation Incubate Enzyme, Substrate, ATP, and Inhibitor Reagents->Incubation Stop Stop Reaction & Deplete remaining ATP Incubation->Stop Convert Convert ADP to ATP Stop->Convert Luminescence Measure Luminescence Convert->Luminescence IC50 Calculate IC50 Luminescence->IC50

Caption: Workflow for an in vitro PI3K kinase inhibition assay (ADP-Glo).

Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment (with Pictilisib) Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., anti-p-AKT) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Detection (Chemiluminescence) SecondaryAb->Detection Analysis 10. Image Analysis & Quantification Detection->Analysis

Caption: Step-by-step workflow for Western blot analysis of p-AKT.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PI3K isoforms.

Materials:

  • Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110γ, p110δ)

  • Lipid Kinase Substrate (e.g., PIP2:PS)

  • ATP

  • Test compound (e.g., Pictilisib) and DMSO for dilution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the PI3K enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Protocol 2: Western Blot Analysis of AKT Phosphorylation

Objective: To assess the effect of a test compound on the phosphorylation of AKT in cultured cells.

Materials:

  • Cancer cell line of interest (e.g., U87MG)

  • Cell culture medium and supplements

  • Test compound (e.g., Pictilisib)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test compound or vehicle control (DMSO) for the desired duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4°C.[2]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.[13]

Conclusion

Pictilisib (GDC-0941) is a potent pan-class I PI3K inhibitor that effectively blocks the PI3K/AKT signaling pathway, leading to the inhibition of cancer cell proliferation. Its thienopyrimidine core enables it to competitively inhibit the ATP-binding site of PI3K. When compared to other PI3K inhibitors, Pictilisib demonstrates broad activity against all class I isoforms, similar to other pan-inhibitors like Buparlisib and Copanlisib. This contrasts with isoform-specific inhibitors like Alpelisib, which primarily targets PI3Kα. The provided experimental protocols offer a framework for researchers to further investigate the mechanism of action of Pictilisib and other PI3K inhibitors in various preclinical models. This comparative guide serves as a valuable resource for understanding the therapeutic potential and mechanistic nuances of this class of targeted cancer therapies.

References

Selectivity Profiling of Thieno[3,2-d]pyrimidine Derivatives Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for a multitude of potent and selective kinase inhibitors. This guide provides a comparative analysis of the selectivity of representative thieno[3,2-d]pyrimidine derivatives against a panel of kinases, supported by experimental data and detailed protocols to aid in the design and evaluation of next-generation inhibitors.

Data Presentation: Kinase Selectivity of Thieno[3,2-d]pyrimidine Derivatives

The following table summarizes the inhibitory activity (IC50 values) of selected thieno[3,2-d]pyrimidine derivatives against a panel of kinases, demonstrating their potency and selectivity. Lower IC50 values indicate higher potency.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Kinase Panel and Notes
Compound 24 JAK1 <10 AZD420522Kinome-wide selectivity profiling against 370 kinases revealed high selectivity for JAK1.[1]
JAK2>1000Demonstrates significant selectivity over other JAK family members.[1]
JAK3>1000Exhibits high selectivity within the JAK family.[1]
TYK2>1000Shows excellent selectivity against TYK2.[1]
Compound 9g JAK3 1.8 Spebrutinib-Designed as a potent and covalent JAK3 inhibitor.[2]
--Ibrutinib-Displayed stronger inhibitory potency than reference agents.[2]
Compound 20 CDK7 Potent --Identified as a lead candidate with potent inhibitory activity against CDK7.[3]
Compound 36 CDK7 Potent --Showed good kinome selectivity in vitro.[4]
Compound HY3 RIPK2 11 --Developed as a potent RIPK2 inhibitor with high selectivity over RIPK1.

Mandatory Visualization

Signaling Pathway Diagram: The JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Thieno[3,2-d]pyrimidine derivatives have been successfully designed to selectively target components of this pathway, such as JAK1 and JAK3.[2][5][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK association Receptor->JAK 2. Phosphorylation STAT STAT JAK->STAT 3. Recruitment & Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding & Activation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

Experimental Workflow Diagram: Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity profile of a thieno[3,2-d]pyrimidine derivative against a panel of kinases using a radiometric assay.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Thieno[3,2-d]pyrimidine Derivative Dilution Series Incubation Incubation of Kinase, Compound, and Substrate Compound_Prep->Incubation Kinase_Panel_Prep Kinase Panel (Recombinant Kinases) Kinase_Panel_Prep->Incubation Reagent_Prep Reagent Preparation ([γ-33P]ATP, Substrate, Buffer) Reaction_Start Initiate Reaction with [γ-33P]ATP Reagent_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Separation Separation of Phosphorylated Substrate (e.g., Filter Binding) Reaction_Stop->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (IC50 Determination) Quantification->Data_Analysis

Caption: Workflow for radiometric kinase selectivity profiling.

Experimental Protocols

A detailed methodology for a common in vitro kinase profiling experiment is provided below. This protocol is based on a radiometric assay format, which measures the incorporation of a radiolabeled phosphate group from ATP onto a kinase substrate.[7][8][9][10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a thieno[3,2-d]pyrimidine derivative against a panel of protein kinases.

Materials:

  • Thieno[3,2-d]pyrimidine test compound

  • Dimethyl sulfoxide (DMSO)

  • Purified, recombinant protein kinases (panel of interest)

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • [γ-33P]ATP (radiolabeled)

  • Unlabeled ATP

  • Phosphocellulose filter plates (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation cocktail

  • Microplates (96- or 384-well)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of the thieno[3,2-d]pyrimidine derivative in DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the specific substrate for the kinase being assayed.

    • Add the diluted test compound to the appropriate wells. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.

    • Add the specific recombinant kinase to each well, except for the no-enzyme control.

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Initiation and Incubation:

    • Prepare a solution of [γ-33P]ATP and unlabeled ATP in kinase reaction buffer to achieve the desired final ATP concentration (often at or near the Km for each kinase).

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the reaction for a specific time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Separation:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will not.

    • Wash the filter plate multiple times with the wash buffer to remove unbound [γ-33P]ATP.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no-enzyme control) from all other measurements.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (100% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Comparative Docking Analysis of 7-Substituted Thieno[3,2-d]pyrimidines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, thieno[3,2-d]pyrimidines represent a promising scaffold for the design of potent and selective inhibitors targeting a range of kinases and other enzymes implicated in various diseases. This guide provides a comparative overview of docking studies performed on different 7-substituted thieno[3,2-d]pyrimidine derivatives, supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutics.

The thieno[3,2-d]pyrimidine core, an isostere of purine, has been a focal point in medicinal chemistry due to its ability to mimic the natural ligands of ATP-binding sites in many protein kinases. Strategic substitutions at the 7-position of this scaffold have been shown to significantly influence binding affinity and selectivity. This guide synthesizes findings from multiple studies to offer a comparative perspective on the molecular docking of these compounds against various biological targets.

Comparative Docking Performance and Biological Activity

The following tables summarize the quantitative data from various studies, showcasing the docking scores and corresponding biological activities (e.g., IC50 values) of different 7-substituted thieno[3,2-d]pyrimidine derivatives. This allows for a direct comparison of their potential efficacy against different targets.

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesBiological Activity (IC50)Reference
Series 1: FAK Inhibitors
26fFocal Adhesion Kinase (FAK)Not explicitly statedNot detailed28.2 nM (enzymatic), 0.16 µM (U-87MG cells), 0.27 µM (A-549 cells), 0.19 µM (MDA-MB-231 cells)[1]
Series 2: DNA Gyrase Inhibitors
S5DNA gyrase B subunit (PDB: 1AJ6)-8.2THR165, ASN46, ILE78, PRO79Not determined[2]
S8DNA gyrase B subunit (PDB: 1AJ6)-8.2THR165, ASN46, ILE78, PRO79Not determined[2][3]
S9DNA gyrase B subunit (PDB: 1AJ6)-8.1THR165, ASN46, ILE78, PRO79Not determined[2][3]
Series 3: h-NTPDase Inhibitors
3jh-NTPDase1Not explicitly statedNot detailed0.62 ± 0.02 µM[4]
4dh-NTPDase2Not explicitly statedNot detailed0.33 ± 0.09 µM[4]
4ch-NTPDase3Not explicitly statedNot detailed0.13 ± 0.06 µM[4]
3bh-NTPDase8Not explicitly statedNot detailed0.32 ± 0.10 µM[4]
Series 4: CDK Inhibitors
6eCyclin-dependent kinases (CDKs)Not explicitly statedNot detailed86% inhibition (HeLa), 81% inhibition (HT-29)[5][6]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation and replication of the findings.

Molecular Docking Protocol for FAK Inhibitors[1][2]

A molecular docking study was performed to investigate the binding mode of the synthesized 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives with Focal Adhesion Kinase (FAK). The specific software and detailed parameters for the docking calculations were not explicitly detailed in the provided information. However, the study focused on elucidating the structure-activity relationship and identifying key interactions responsible for the observed inhibitory activity.

Molecular Docking Protocol for DNA Gyrase Inhibitors[3][4]

Molecular docking was conducted using the GeinDock Suite v1.0. The crystal structure of the DNA gyrase B subunit (PDB ID: 1AJ6) was used as the receptor. The active site for docking was defined with the following grid coordinates: center_x = 60.475, center_y = 4.376, center_z = 43.016, and grid dimensions of size_x = 30.0 Å, size_y = 30.0 Å, and size_z = 30.0 Å. The synthesized thieno[3,2-d]pyrimidine derivatives were prepared as ligands in MOL file format. The docking poses were ranked based on their docking scores, and the top-scoring conformations were analyzed for binding interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Docking Protocol for h-NTPDase Inhibitors[5]

A molecular docking study was carried out to understand the binding interactions of the synthesized thieno[3,2-d]pyrimidine derivatives with human nucleoside triphosphate diphosphohydrolases (h-NTPDases). The study aimed to correlate the docking results with the observed inhibitory activities (IC50 values) and to identify key amino acid residues involved in the binding. The specific software and detailed parameters for the docking calculations were not specified in the abstract.

Molecular Docking Protocol for CDK Inhibitors[6][7]

In silico molecular docking studies were performed to investigate the potential of tricyclic thieno[3,2-d]pyrimidines to bind to and inhibit Cyclin-dependent kinases (CDKs). The goal was to understand how these compounds might disrupt the cell cycle process. The complexes formed between the docked compounds and the target proteins were visualized using PyMOL 2.1 software. The binding modes of the compounds within the protein pockets were analyzed to identify key amino acid residue interactions.

Visualizing Methodologies and Pathways

To further clarify the experimental and logical workflows, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_docking Computational Docking cluster_bioassay Biological Evaluation start Starting Materials synthesis Chemical Synthesis of 7-substituted thieno[3,2-d]pyrimidines start->synthesis purification Purification and Characterization synthesis->purification prep_ligand Ligand Preparation (Synthesized Compounds) purification->prep_ligand enzymatic_assay Enzymatic Assays (e.g., IC50 determination) purification->enzymatic_assay prep_protein Protein Structure Preparation (e.g., PDB) docking Molecular Docking (e.g., GeinDock Suite) prep_protein->docking prep_ligand->docking analysis Analysis of Binding Modes and Scores docking->analysis analysis->enzymatic_assay Correlate cell_based_assay Cell-based Assays (e.g., cytotoxicity) enzymatic_assay->cell_based_assay

General workflow for synthesis, docking, and biological evaluation.

docking_protocol start Start get_protein Retrieve Protein Structure (e.g., PDB ID: 1AJ6) start->get_protein prep_protein Prepare Protein: Remove water, add hydrogens get_protein->prep_protein define_grid Define Docking Grid Box (center and size) prep_protein->define_grid run_docking Run Docking Simulation (e.g., GeinDock Suite) define_grid->run_docking get_ligand Prepare Ligand Structures (Synthesized Compounds) get_ligand->run_docking analyze_results Analyze Docking Poses and Binding Scores run_docking->analyze_results visualize Visualize Interactions (e.g., PyMOL) analyze_results->visualize end End visualize->end

A typical molecular docking protocol workflow.

This guide provides a consolidated view of the current research on 7-substituted thieno[3,2-d]pyrimidines, offering a valuable resource for medicinal chemists and drug discovery teams. The presented data and methodologies can serve as a foundation for the design of new, more potent, and selective inhibitors for a variety of therapeutic targets.

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Bromothieno[3,2-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide delineates essential, step-by-step procedures for the proper disposal of 7-Bromothieno[3,2-d]pyrimidine, a heterocyclic compound integral to various research and development endeavors. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous chemical waste. Adherence to these general best practices is critical for mitigating risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, the primary step is to consult the Safety Data Sheet (SDS) for this compound. If an SDS is unavailable, the compound must be handled with the highest degree of caution, assuming it to be hazardous.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemically impermeable gloves.[1]

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]

  • Respiratory Protection: In case of potential dust or aerosol formation, a NIOSH-approved respirator should be utilized.[1]

Engineering Controls: All handling of this compound should occur in a well-ventilated area, ideally within a chemical fume hood.[1][2][3] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]

Step-by-Step Disposal Protocol

The following protocol details the systematic process for the collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Characterization

Properly identify the waste. Given the lack of specific hazard data for this compound, it should be classified as hazardous chemical waste.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste in a designated, compatible, and clearly labeled hazardous waste container. Avoid mixing with other waste types to prevent unknown chemical reactions.

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container.[1] Do not mix with other solvent wastes unless their compatibility has been confirmed.[1]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.[1]

Step 3: Container Management

Proper container selection and management are crucial to prevent leaks and spills.

  • Container Type: Use containers that are chemically compatible with the waste.[1] Whenever feasible, use the original manufacturer's container.[1] If a different container is used, ensure it is clean and correctly labeled.

  • Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[1] The tag must include the chemical name, accumulation start date, and all associated hazards.

  • Container Condition: Keep containers securely closed at all times, except when adding waste. Store containers in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and under the control of laboratory personnel.[1]

Step 4: Storage

Store the waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4] All ignition sources should be removed from the storage area.[2][5]

Step 5: Disposal

The disposal of this compound must be conducted through a licensed professional waste disposal service.[3] The recommended disposal methods for similar chemical compounds include:

  • Incineration: Controlled incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method.[3]

  • Licensed Chemical Destruction Plant: Removal to a licensed facility for chemical destruction is another appropriate disposal route.[2]

Under no circumstances should this chemical be discharged into sewer systems or the environment.[2]

Quantitative Data Summary

ParameterSpecificationSource
Personal Protective Equipment Safety goggles/face shield, chemical-resistant gloves, lab coat[1]
Engineering Controls Well-ventilated area, chemical fume hood[1][2][3]
Waste Container Compatible, leak-proof, properly labeled[1]
Storage Conditions Cool, dry, well-ventilated, away from incompatibles[4][5]
Disposal Method Licensed professional waste disposal service[3]

Experimental Workflow: Disposal of this compound

Workflow for the Proper Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_management Container Management & Storage cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) (or treat as hazardous if unavailable) B Don Appropriate Personal Protective Equipment (PPE) A->B C Identify Waste Type (Solid, Liquid, Sharps) B->C D Segregate and Collect Waste in Designated, Labeled Containers C->D E Ensure Containers are Securely Closed and in Good Condition D->E F Store in a Cool, Dry, Well-Ventilated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by a Licensed Waste Disposal Service F->G H Transport to a Licensed Facility for Incineration or Chemical Destruction G->H

Caption: Workflow for the disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 7-Bromothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling 7-Bromothieno[3,2-d]pyrimidine. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandardPurpose
Eye Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)Protects eyes from dust, aerosols, and splashes.[1]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)EN 374Prevents skin contact with the chemical.[1]
Body Protection Fire/flame resistant and impervious clothing-Protects against splashes and contamination of personal clothing.[1]
Respiratory Full-face respirator-Required if exposure limits are exceeded or symptoms of irritation occur.[1]

Operational and Disposal Plan

A systematic approach to handling and disposal minimizes risk and ensures compliance with safety regulations.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Use non-sparking tools to handle the solid compound.[1]

    • Avoid the formation of dust and aerosols during weighing and transfer.[1]

    • If possible, use a containment system such as a glove box for weighing.

  • Dissolving: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Post-Handling:

    • Thoroughly decontaminate the work surface and any equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan:

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, bench paper, and disposable equipment, in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not pour down the drain.[1]

  • Container Management: Keep waste containers tightly closed and store them in a designated, well-ventilated waste accumulation area.[1]

  • Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This should be handled by a licensed chemical waste disposal company.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Diagram of Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Workspace & Equipment dissolve->decontaminate Proceed to Cleanup dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid wash Wash Hands dispose_solid->wash dispose_liquid->wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromothieno[3,2-d]pyrimidine
Reactant of Route 2
7-Bromothieno[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.